molecular formula C8H12F3NO2 B15260323 Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate

Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate

Cat. No.: B15260323
M. Wt: 211.18 g/mol
InChI Key: NVYHYAAHOLNXFI-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate is a useful research compound. Its molecular formula is C8H12F3NO2 and its molecular weight is 211.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H12F3NO2

Molecular Weight

211.18 g/mol

IUPAC Name

ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate

InChI

InChI=1S/C8H12F3NO2/c1-2-14-6(13)7(12,5-3-4-5)8(9,10)11/h5H,2-4,12H2,1H3

InChI Key

NVYHYAAHOLNXFI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1CC1)(C(F)(F)F)N

Origin of Product

United States
Foundational & Exploratory

An In-Depth Technical Guide to the Structural Characterization of Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate

Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate is a non-proteinogenic α-amino acid derivative of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group and a cyclopropyl moiety into an amino acid framework imparts unique conformational constraints and electronic properties. These features can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity. This guide provides a comprehensive overview of the essential techniques for the structural elucidation of this compound, detailing the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Introduction: The Significance of Fluorinated Amino Acids

The introduction of fluorine into organic molecules has become a powerful strategy in drug design.[1] The trifluoromethyl group (CF3), in particular, is known for its strong electron-withdrawing effects and its ability to mimic the size of a methyl group while being metabolically more stable.[2] When incorporated into amino acids, these properties can lead to peptides and proteins with altered secondary structures and enhanced biological activity.[2] The cyclopropyl group, a strained three-membered ring, introduces conformational rigidity, which can be advantageous for locking a molecule into a bioactive conformation.[3] The combination of these two functionalities in ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate makes it a valuable building block for the synthesis of novel therapeutic agents. A thorough structural characterization is paramount to understanding its chemical behavior and to its effective utilization in drug discovery pipelines.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Approach

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its covalent structure and stereochemistry.

¹H and ¹³C NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectra reveal the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Signals:

  • Ethyl Ester Group: A quartet corresponding to the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The coupling between these two signals (typically around 7 Hz) is a characteristic feature.

  • Cyclopropyl Group: A complex multiplet for the methine proton and two sets of multiplets for the diastereotopic methylene protons of the cyclopropyl ring.

  • Amine Group: A broad singlet for the amine protons (-NH₂), the chemical shift of which can be highly dependent on solvent and concentration.

Expected ¹³C NMR Signals:

  • Carbonyl Carbon: A signal in the downfield region (typically ~170 ppm).

  • Quaternary Carbon (Cα): The carbon atom attached to the amino, cyclopropyl, and trifluoromethyl groups. Its chemical shift will be influenced by these substituents.

  • Trifluoromethyl Carbon: A quartet due to coupling with the three fluorine atoms (¹JCF).

  • Ethyl Ester Carbons: Two distinct signals for the methylene and methyl carbons.

  • Cyclopropyl Carbons: Signals for the methine and methylene carbons of the cyclopropyl ring.

¹⁹F NMR Spectroscopy: A Window into the Fluorinated Environment

Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine-containing part of the molecule.[4][5]

Key Features of the ¹⁹F NMR Spectrum:

  • Chemical Shift: The chemical shift of the -CF₃ group provides information about its electronic environment.[6] Trifluoromethyl groups attached to a chiral center often exhibit a singlet in the proton-decoupled spectrum. The typical chemical shift range for a -CF₃ group adjacent to a carbon is around -60 to -80 ppm relative to a standard like CFCl₃.[1]

  • Coupling: While there are no other fluorine atoms in the molecule to couple with, long-range couplings to protons (e.g., ³JHF or ⁴JHF) might be observable, providing further structural insights.[7]

The combination of these NMR techniques allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule. Advanced 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively establish these connections.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.

  • 2D NMR Acquisition (Optional): If further confirmation is needed, acquire COSY, HSQC, and HMBC spectra.

Below is a diagram illustrating the general workflow for NMR-based structural elucidation.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Sample Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate NMR_Tube Sample in NMR Tube Sample->NMR_Tube Dissolve Solvent Deuterated Solvent Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer H1_NMR ¹H Spectrum NMR_Spectrometer->H1_NMR ¹H C13_NMR ¹³C Spectrum NMR_Spectrometer->C13_NMR ¹³C F19_NMR ¹⁹F Spectrum NMR_Spectrometer->F19_NMR ¹⁹F Structure Final Structure Confirmation H1_NMR->Structure C13_NMR->Structure F19_NMR->Structure

Caption: Workflow for NMR-based structural characterization.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.[8] This is crucial for confirming the molecular weight and deducing structural information from fragmentation patterns.

Ionization Techniques

For a molecule like ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are generally preferred over harsher methods like Electron Impact (EI) to minimize fragmentation and clearly observe the molecular ion.

  • ESI: This technique is particularly well-suited for polar molecules and will likely produce the protonated molecule [M+H]⁺.

  • CI: This method uses a reagent gas to gently ionize the analyte, also typically yielding a prominent [M+H]⁺ peak.

Fragmentation Analysis

While soft ionization minimizes fragmentation, some fragmentation will inevitably occur, and analyzing these fragments can provide valuable structural information. Common fragmentation pathways for amino acid esters include:

  • Loss of the ethoxy group (-OCH₂CH₃) from the ester.

  • Loss of the entire ethyl formate group (HCOOCH₂CH₃) .

  • Cleavage of the Cα-C(cyclopropyl) bond.

  • Loss of the trifluoromethyl group.

High-resolution mass spectrometry (HRMS) is essential for determining the exact mass of the molecular ion and its fragments, which in turn allows for the calculation of the elemental composition, providing a high degree of confidence in the molecular formula.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode using a soft ionization technique like ESI.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and analyze the fragmentation pattern. Use HRMS data to confirm the elemental composition.

The following table summarizes the expected m/z values for the parent ion and potential major fragments.

Ion Formula Description
[M+H]⁺C₉H₁₅F₃NO₂⁺Protonated molecule
[M-C₂H₅O]⁺C₇H₉F₃NO⁺Loss of the ethoxy group
[M-C₃H₅O₂]⁺C₆H₉F₃N⁺Loss of ethyl formate
[M-C₃H₅]⁺C₆H₉F₃NO₂⁺Loss of the cyclopropyl group
[M-CF₃]⁺C₈H₁₄NO₂⁺Loss of the trifluoromethyl group

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[9][10] For ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate, the IR spectrum will provide confirmatory evidence for the presence of the amine, ester, and trifluoromethyl groups.

Key Vibrational Frequencies
  • N-H Stretching: The primary amine (-NH₂) will exhibit two characteristic stretching vibrations in the range of 3300-3500 cm⁻¹.

  • C-H Stretching: Aliphatic C-H stretching from the ethyl and cyclopropyl groups will appear just below 3000 cm⁻¹.

  • C=O Stretching: The ester carbonyl group will show a strong, sharp absorption band in the region of 1730-1750 cm⁻¹.

  • C-F Stretching: The C-F bonds of the trifluoromethyl group will produce strong absorption bands in the range of 1100-1300 cm⁻¹.[11]

  • C-O Stretching: The C-O single bond of the ester will have a characteristic absorption in the 1000-1300 cm⁻¹ region.

Experimental Protocol: Infrared Spectroscopy
  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a solid dispersion in a KBr pellet. For liquid samples, Attenuated Total Reflectance (ATR)-FTIR is a convenient method that requires minimal sample preparation.[12][13]

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

The following diagram illustrates the key steps in performing an IR spectroscopic analysis.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_anal Data Analysis Sample Compound Prep_Method ATR, Thin Film, or KBr Pellet Sample->Prep_Method FTIR_Spectrometer FTIR Spectrometer Prep_Method->FTIR_Spectrometer IR_Spectrum IR Spectrum FTIR_Spectrometer->IR_Spectrum Acquire Spectrum Analysis Identify Characteristic Bands IR_Spectrum->Analysis Functional_Groups Functional Group Confirmation Analysis->Functional_Groups

Caption: General workflow for IR spectroscopic analysis.

Conclusion

The structural characterization of ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate requires a synergistic application of modern spectroscopic techniques. NMR spectroscopy provides the detailed covalent framework, mass spectrometry confirms the molecular weight and elemental composition, and infrared spectroscopy verifies the presence of key functional groups. Together, these methods offer a self-validating system for the unambiguous identification and structural elucidation of this important fluorinated amino acid derivative, thereby enabling its confident use in research and drug development.

References

  • Cui, L., et al. (2019). Direct Catalytic Asymmetric Synthesis of trifluoromethylated γ-Amino Esters/Lactones via Umpolung Strategy. PMC. Available at: [Link]

  • Sieler, J., et al. (2009). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Journal of Fluorine Chemistry.
  • Okada, Y., et al. (2018). Synthesis of Chiral α-Trifluoromethyl α,α-Disubstituted α-Amino Acids and Conformational Analysis of L-Leu-Based. ChemistrySelect.
  • Funabiki, K., et al. (2005). Novel Synthesis of α-Trifluoromethylated α-Amino Acid Derivatives from γ-Hydroxy-α-fluoro-α-trifluoromethyl Carboxamides. Organic Letters.
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  • Gaucas, A., et al. (2022). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). PubMed.
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  • Shcherbakov, D. N., et al. (2022).
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  • NextSDS. (n.d.). ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-amino-3,3,3-trifluoropropanoate. Retrieved from [Link]

  • ChemiMart. (n.d.). Ethyl 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoro-2-hydroxypropanoate. Retrieved from [Link]

  • Song, H., et al. (2011). Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates.
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  • O'Grady, A., et al. (2018). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. European Journal of Pharmaceutics and Biopharmaceutics.
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  • Ganti, S., et al. (2025). Mapping the Edges of Mass Spectral Prediction: Evaluation of Machine Learning EIMS Prediction for Xeno Amino Acids. ChemRxiv.
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  • ResearchGate. (n.d.). The infrared spectra of trifluoromethanesulphonic acid in different states of aggregation. Retrieved from [Link]

  • The ISIC-EPFL mstoolbox. (n.d.). Molecular mass calculator. Retrieved from [Link]

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A Technical Guide to the Synthesis of Novel Ethyl 2-Amino-2-Cyclopropyl-3,3,3-Trifluoropropanoate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic incorporation of fluorine atoms and conformationally constrained moieties into amino acid scaffolds is a cornerstone of modern medicinal chemistry. The unique combination of a trifluoromethyl group and a cyclopropane ring at the α-position of an amino acid can impart profound effects on peptide conformation, metabolic stability, and biological activity. This technical guide provides an in-depth exploration of robust synthetic pathways for accessing novel ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate derivatives. We will dissect key synthetic strategies, focusing on the underlying mechanistic principles, stereochemical control, and practical execution. This document is intended for researchers, chemists, and professionals in drug development seeking to leverage these valuable building blocks in their discovery programs.

Introduction: The Strategic Value of α-CF₃, α-Cyclopropyl Amino Acids

The design of novel therapeutic agents frequently involves the use of unnatural amino acids to create peptidomimetics with enhanced properties.[1] The α,α-disubstituted amino acid framework, particularly one featuring both a trifluoromethyl (CF₃) group and a cyclopropyl ring, offers a compelling constellation of attributes:

  • Conformational Rigidity: The cyclopropane ring, with its unique steric and electronic properties, acts as a rigid conformational constraint, locking the peptide backbone into specific orientations.[2][3] This can lead to higher receptor affinity and selectivity.

  • Metabolic Stability: The quaternary α-carbon is sterically hindered and resistant to enzymatic degradation, such as racemization and proteolysis, thereby increasing the in vivo half-life of the parent molecule.

  • Modulation of Physicochemical Properties: The highly electronegative trifluoromethyl group can significantly alter the local electronic environment, pKa of the amine, and lipophilicity, which are critical parameters for tuning absorption, distribution, metabolism, and excretion (ADME) profiles.[4][5]

Despite their potential, the synthesis of these complex structures is non-trivial. The primary challenge lies in the stereoselective construction of the congested quaternary stereocenter bearing two functionally and sterically distinct groups. This guide will illuminate several field-proven strategies to overcome this hurdle.

Retrosynthetic Blueprint: Deconstructing the Target

A logical retrosynthetic analysis provides a clear roadmap for planning the synthesis. Our target, ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate, can be disconnected through several key bond formations. The most strategically viable approaches focus on forming the C-CF₃ or C-N bond at a late stage on a pre-formed cyclopropyl scaffold, or constructing the cyclopropyl ring onto a trifluoromethylated precursor.

G Target Ethyl 2-amino-2-cyclopropyl- 3,3,3-trifluoropropanoate Imin Cyclopropyl Trifluoromethyl Imine Precursor Target->Imin C-N bond formation (e.g., Hydrolysis) Alkene Trifluoromethylated Dehydroamino Acid Target->Alkene Cyclopropanation Acid 2-Cyclopropyl-3,3,3- trifluoropropanoic Acid Target->Acid Curtius/Hofmann Rearrangement Keto Ethyl 2-cyclopropyl-3,3,3- trifluoro-2-oxopropanoate Imin->Keto C=N bond formation

Caption: Retrosynthetic analysis of the target amino acid.

Core Synthetic Strategy 1: Nucleophilic Trifluoromethylation of a Chiral Imine

This pathway is one of the most direct and reliable methods, focusing on the diastereoselective addition of a trifluoromethyl nucleophile to a chiral ketimine derived from a cyclopropyl ketoester. The use of a removable chiral auxiliary, such as an N-sulfinyl group, is critical for inducing facial selectivity.[6][7]

Causality and Mechanistic Insight

The success of this approach hinges on the formation of a six-membered ring transition state. The chiral N-sulfinyl auxiliary chelates with the Lewis acid and the imine nitrogen, effectively blocking one face of the C=N double bond. This directs the incoming nucleophilic trifluoromethyl source (e.g., TMSCF₃ activated by a fluoride source) to attack from the less hindered face, establishing the quaternary stereocenter with high diastereoselectivity.

Workflow Diagram

G Start Ethyl Cyclopropyl- glyoxylate Step1 1. (R)-t-BuS(O)NH₂ 2. Ti(OEt)₄ Start->Step1 Imine Chiral N-Sulfinyl Ketimine Step1->Imine Step2 TMSCF₃, CsF THF, -78 °C Imine->Step2 Adduct Trifluoromethylated Sulfinamide Step2->Adduct Step3 HCl in Dioxane Esterification (EtOH, SOCl₂) Adduct->Step3 Product Target Amino Ester (Enantiopure) Step3->Product

Caption: Workflow for the chiral auxiliary-directed trifluoromethylation.

Experimental Protocol: Synthesis via N-tert-Butanesulfinyl Imine

Step 1: Formation of Ethyl 2-(N-tert-butanesulfinyl)imino-2-cyclopropylacetate

  • To a solution of ethyl 2-cyclopropyl-2-oxoacetate (1.0 eq) in anhydrous THF (0.5 M), add (R)-2-methylpropane-2-sulfinamide (1.1 eq).

  • Add titanium (IV) ethoxide (1.5 eq) dropwise and heat the mixture to 65 °C.

  • Monitor the reaction by TLC or LC-MS until the ketoester is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring.

  • Filter the resulting suspension through a pad of celite, washing with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ketimine is often used directly in the next step after purification by column chromatography (Silica gel, hexanes/ethyl acetate gradient).

Step 2: Diastereoselective Nucleophilic Trifluoromethylation

  • Dissolve the N-sulfinyl ketimine (1.0 eq) in anhydrous THF (0.2 M) and cool the solution to -78 °C under a nitrogen atmosphere.

  • Add (trifluoromethyl)trimethylsilane (TMSCF₃, 2.0 eq).

  • Add cesium fluoride (CsF, 2.0 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at -78 °C for 3-5 hours, monitoring for completion by TLC.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The resulting diastereomeric adducts can be separated by column chromatography.

Step 3: Deprotection and Esterification

  • Dissolve the purified trifluoromethylated sulfinamide (1.0 eq) in methanol (0.5 M).

  • Add a solution of HCl in 1,4-dioxane (4 M, 3.0 eq) and stir at room temperature for 1 hour.

  • Remove the solvent under reduced pressure to yield the crude amino acid hydrochloride salt.

  • To obtain the ethyl ester, suspend the crude salt in absolute ethanol (0.2 M), cool to 0 °C, and add thionyl chloride (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the mixture and concentrate in vacuo. The resulting solid can be recrystallized from ethanol/ether to give the pure ethyl ester hydrochloride.

Core Synthetic Strategy 2: Asymmetric Cyclopropanation

An alternative and powerful approach involves the construction of the cyclopropane ring onto a pre-functionalized trifluoromethylated alkene. This strategy leverages the extensive developments in transition-metal-catalyzed asymmetric cyclopropanation reactions.[8][9]

Causality and Mechanistic Insight

This method typically employs a chiral catalyst, often a dirhodium or copper complex with chiral ligands, to decompose a diazo compound (e.g., ethyl diazoacetate).[10][11] This generates a transient metal-carbene species. The chiral ligands create a sterically and electronically differentiated environment around the metal center, which orchestrates the enantioselective transfer of the carbene to the double bond of the trifluoromethylated dehydroamino acid substrate. The stereochemical outcome is dictated by the specific catalyst and ligand combination chosen.

Workflow Diagram

G Start Ethyl 2-(acetylamino)-4,4,4- trifluorocrotonate Step1 Ethyl Diazoacetate Rh₂(S-DOSP)₄ (1 mol%) DCM, 25 °C Start->Step1 Cyclopropane Protected Cyclopropyl Amino Ester Step1->Cyclopropane Step2 Acidic or Basic Hydrolysis (e.g., 6M HCl) Cyclopropane->Step2 Product Target Amino Ester (Enantiopure) Step2->Product

Caption: Workflow for asymmetric cyclopropanation.

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation

Step 1: Synthesis of Ethyl 2-(acetylamino)-4,4,4-trifluorocrotonate (Substrate)

  • The substrate can be prepared from trifluoroacetaldehyde and N-acetylglycine ethyl ester via an Erlenmeyer-Pöchl reaction, followed by dehydration.

Step 2: Asymmetric Cyclopropanation

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the trifluorocrotonate substrate (1.0 eq) and the chiral dirhodium catalyst, such as Rh₂(S-DOSP)₄ (0.01 eq), in anhydrous dichloromethane (DCM, 0.1 M).

  • Add a solution of ethyl diazoacetate (1.5 eq) in DCM via syringe pump over 6 hours to maintain a low concentration of the diazo compound.

  • Stir the reaction at room temperature for an additional 12 hours after the addition is complete.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, hexanes/ethyl acetate) to isolate the diastereomeric cyclopropane products. The diastereomeric ratio (trans/cis) and enantiomeric excess can be determined by chiral HPLC analysis.

Step 3: Deprotection

  • Suspend the purified, N-acetylated amino ester (1.0 eq) in 6 M aqueous HCl.

  • Heat the mixture to 100 °C for 8-12 hours.

  • Cool the solution to room temperature and wash with diethyl ether to remove any organic impurities.

  • Concentrate the aqueous layer to dryness to afford the hydrochloride salt of the target compound.

Comparative Analysis of Synthetic Pathways

The optimal synthetic route depends on factors such as desired scale, stereochemical purity requirements, and availability of starting materials.

Pathway Key Reaction Typical Yields Stereocontrol Advantages Challenges
1. Imine Trifluoromethylation Nucleophilic Addition60-80% (over 2 steps)High d.r. (>95:5)Convergent; reliable stereocontrol from auxiliary.Requires stoichiometric chiral auxiliary; multi-step preparation of ketoester.
2. Asymmetric Cyclopropanation Carbene Transfer70-90%High e.e. (>95%); variable d.r.Catalytic use of chirality; high atom economy.[8]Synthesis of trifluoromethylated alkene substrate; handling of diazo compounds; catalyst cost.
3. Curtius/Hofmann Rearrangement Nitrene/Amide Rearrangement50-70% (rearrangement step)Dependent on precursor synthesisWell-established classical transformation.[3]Stereoselective synthesis of the required quaternary acid precursor is difficult; potential for side reactions.

Conclusion and Future Outlook

The synthesis of ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate derivatives is a challenging yet achievable goal through several strategic pathways. The chiral auxiliary-mediated nucleophilic trifluoromethylation of an imine offers a robust and highly stereocontrolled route, making it ideal for discovery-scale synthesis where absolute stereochemistry is paramount. For larger-scale campaigns, the development of a highly efficient asymmetric cyclopropanation protocol is attractive due to its catalytic nature.

Future research in this area will likely focus on:

  • Novel Catalytic Systems: Exploring more efficient and cost-effective catalysts for both the trifluoromethylation and cyclopropanation reactions to improve scalability.

  • Biocatalysis: Engineering enzymes, such as variants of cytochrome P450 or other metalloenzymes, to perform these transformations with exceptional stereoselectivity under mild, environmentally benign conditions.[12][13]

  • Flow Chemistry: Adapting these syntheses to continuous flow reactors could improve safety, particularly when handling hazardous reagents like diazo compounds, and allow for more efficient optimization and scale-up.

By leveraging the methodologies outlined in this guide, researchers are well-equipped to synthesize these complex and valuable fluorinated amino acid derivatives, paving the way for the discovery of next-generation therapeutics.

References

  • Milanole, G., Couve-Bonnaire, S., Bonfanti, J.-F., Jubault, P., & Pannecoucke, X. (2013). Synthesis of Fluorinated Cyclopropyl Amino Acid Analogues: Toward the Synthesis of Original Fluorinated Peptidomimetics. The Journal of Organic Chemistry, 78(2), 212–223. [Link]

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  • del Prado, A., et al. (2021). Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. ACS Publications. [Link]

  • O'Hagan, D. (2021). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron, 98, 132338. [Link]

  • Cherkupally, P., & Toste, F. D. (2017). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Israel Journal of Chemistry, 57(3-4), 239-250. [Link]

  • Holovachuk, D. (2010). Stereoselective Approach to New Conformationally Restricted alpha-Amino Acids, Stereoselective Synthesis of alpha-Trifluoromethyl. KOPS - University of Konstanz. [Link]

  • Dourado, H., & Arnold, F. H. (2022). Enantioselective Synthesis of α‑Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society, 144(6), 2737–2745. [Link]

  • Al-Badran, S., & Gouverneur, V. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 29(6), 1369. [Link]

  • Dourado, H., & Arnold, F. H. (2022). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society, 144(6), 2737-2745. [Link]

  • Brigaud, T., et al. (n.d.). Synthesis of trifluoromethylated compounds. CY BioCIS. [Link]

  • Moschner, J., Stulberg, V., Fernandes, R., Huhmann, S., Leppkes, J., & Koksch, B. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews, 119(18), 10788-10855. [Link]

Sources

Thermodynamic Profiling of Ethyl 2-Amino-2-cyclopropyl-3,3,3-trifluoropropanoate: A Technical Guide for Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of highly functionalized unnatural amino acids into peptide scaffolds is a cornerstone of modern drug discovery. Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate (CAS: 1989672-66-3; Hydrochloride: 1989672-67-4) represents a highly specialized building block that merges three distinct thermodynamic drivers: an ethyl ester for prodrug/lipophilic targeting, a cyclopropyl ring for conformational rigidity, and a trifluoromethyl (CF 3​ ) group for profound electronic and phase-partitioning effects.

This whitepaper provides an in-depth analysis of the thermodynamic properties governing this molecule. By examining the causality between its structural topology and its macroscopic physicochemical behavior, we establish self-validating experimental workflows to accurately profile its acid-base equilibria, solvation thermodynamics, and conformational landscape.

Structural Thermodynamics & The Conformational Landscape

The thermodynamic behavior of ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate is dictated by the extreme steric and electronic tension at its α -carbon.

  • The Fluorous Effect: Fluorine is highly electronegative but possesses extremely low polarizability. The dense electron cloud of the CF 3​ group resists London dispersion interactions with water, leading to an entropically driven [1]. Water molecules are forced to form highly ordered clathrate structures around the CF 3​ moiety, resulting in a negative entropy of solvation ( ΔSsolv​<0 ).

  • Cyclopropyl Ring Strain: The cyclopropyl group introduces significant angular (Baeyer) strain and torsional rigidity. The thermodynamic ground state of this molecule is heavily restricted by the[2]. The Walsh orbitals of the cyclopropyl ring interact with the adjacent ester carbonyl, restricting the rotameric degrees of freedom.

  • Causality in Drug Design: The combination of the bulky CF 3​ group and the rigid cyclopropyl ring drastically lowers the conformational entropy ( ΔSconf​ ) of the unliganded state. This pre-organization reduces the entropic penalty upon binding to a target receptor, yielding a highly favorable free energy of binding ( ΔGbind​ ).

ThermoCycle GN Neutral Base (Gas) Unprotonated Amine GI Cation (Gas) Protonated Amine GN->GI ΔG°_prot(gas) AN Neutral Base (Aq) Solvated GN->AN ΔG°_solv(neutral) AI Cation (Aq) Solvated GI->AI ΔG°_solv(ion) AN->AI ΔG°_prot(aq) (pKa shift)

Thermodynamic free energy cycle of ionization and aqueous solvation.

Acid-Base Thermodynamics: The pKa Shift

In standard aliphatic α -amino acid esters, the amine pKa​ typically resides between 7.5 and 8.5. However, the aggressive electron-withdrawing nature of the adjacent CF 3​ group modulates the electron density of the amine via strong σ -induction, resulting in a [1].

Causality: The CF 3​ group ( σI​=0.39 ) pulls electron density away from the nitrogen lone pair, thermodynamically destabilizing the protonated cation relative to the neutral free base. Consequently, the pKa​ of ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate is shifted down to approximately 4.5 – 5.5 . At physiological pH (7.4), the amine exists predominantly in its unprotonated, neutral state, which exponentially increases its passive membrane permeability.

Protocol 1: Self-Validating pKa​ Determination

To accurately measure this depressed pKa​ , a single analytical method is insufficient due to the poor aqueous solubility of the neutral fluorous base. We employ a self-validating system utilizing orthogonal techniques.

  • Primary Measurement (Potentiometric Titration):

    • Dissolve 2 mg of the hydrochloride salt (CAS 1989672-67-4) in 10 mL of a 0.15 M KCl background electrolyte solution (to maintain constant ionic strength).

    • Titrate with standardized 0.1 M NaOH under a nitrogen atmosphere at 25.0 ± 0.1 °C.

    • Calculate the macroscopic pKa​ from the inflection point of the Bjerrum plot.

  • Orthogonal Validation (UV-Metric Titration):

    • Causality for Validation: If the neutral base precipitates during potentiometry (causing false inflection points), UV-metric titration serves as the thermodynamic source of truth.

    • Prepare 50 μ M solutions in universal buffers ranging from pH 2.0 to 8.0.

    • Monitor the shift in the UV absorption maxima (typically 210-220 nm for the ester/amine chromophore) as a function of pH.

    • Validation Logic: The ΔGionization​ calculated from the UV-metric inflection must match the potentiometric data within ±0.05 pH units.

Solvation Thermodynamics and Lipophilicity

The introduction of fluorinated amino acids into biological systems fundamentally alters hydration free energies. Computational models have demonstrated that [3] are weak, forcing the molecule to partition strongly into lipid phases.

Causality: The thermodynamic driver for the high LogP of this molecule is the expulsion of ordered water molecules (clathrates) from the hydrophobic surface area of the combined cyclopropyl and CF 3​ groups. This phase transfer is heavily entropy-driven ( ΔStransfer​≫0 ).

Protocol 2: Thermodynamic Lipophilicity Profiling

A standard shake-flask method is prone to emulsion artifacts due to the surfactant-like nature of amphiphilic amino esters. This protocol integrates calorimetric validation.

  • Primary Measurement (Shake-Flask LC-MS):

    • Equilibrate mutually saturated 1-octanol and pH 7.4 phosphate-buffered saline (PBS).

    • Dissolve the analyte in the octanol phase and agitate at 200 RPM for 24 hours at 25 °C.

    • Centrifuge at 10,000 x g for 15 minutes to break micro-emulsions.

    • Quantify the concentration in both phases using LC-MS/MS. Calculate LogD 7.4​ .

  • Thermodynamic Validation (Isothermal Titration Calorimetry - ITC):

    • Causality for Validation: To prove the partitioning is entropically driven, we must decouple ΔG into ΔH and ΔS .

    • Titrate a concentrated aqueous solution of the compound into a lipid vesicle suspension (e.g., POPC liposomes) inside the ITC cell.

    • Integrate the heat of transfer ( ΔHtransfer​ ).

    • Validation Logic: Calculate ΔStransfer​ using ΔG=ΔH−TΔS . A self-validating result will show a near-zero or endothermic ΔH , confirming that the high LogP is strictly driven by the entropic release of solvating water.

ExperimentalWorkflow cluster_0 Acid-Base Thermodynamics cluster_1 Solvation & Lipophilicity Start Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate pKa pKa Determination (Potentiometry) Start->pKa LogP LogP/LogD Profiling (Shake-Flask) Start->LogP Validation1 Orthogonal Validation (UV-Metric Titration) pKa->Validation1 Cross-check pKa shift Validation2 Thermodynamic Validation (ITC Calorimetry) LogP->Validation2 Extract ΔH and ΔS

Self-validating thermodynamic profiling workflow for fluorinated amino acid derivatives.

Quantitative Data Summary

The interplay of these structural features yields a highly specific thermodynamic profile, summarized below.

Thermodynamic ParameterSymbolExpected RangeStructural Driver & Causality
Acid Dissociation Constant pKa​ 4.5 – 5.5Strong σ -inductive electron withdrawal by the α -CF 3​ group destabilizes the protonated amine.
Partition Coefficient LogP 2.5 – 3.5Entropically driven superhydrophobic effect from the CF 3​ group and cyclopropyl bulk.
Enthalpy of Solvation ΔHsolv​ Endothermic ShiftDisruption of the aqueous hydrogen-bond network without compensatory dipole interactions.
Conformational Entropy ΔSconf​ LowSteric locking and minimization of A(1,3) strain by the rigid cyclopropyl ring.

References

  • Robalo, J. R., et al. "Fluorinated Protein–Ligand Complexes: A Computational Perspective." ACS Publications (Journal of Chemical Information and Modeling). Available at:[Link]

  • Pellissier, H. "Stereoselective Cyclopropanation Reactions." Chemical Reviews - ACS Publications. Available at:[Link]

  • "Fluorinated Protein and Peptide Materials for Biomedical Applications." PMC - National Institutes of Health. Available at:[Link]

  • Salwiczek, M., et al. "Exploring and Exploiting Polar−π Interactions with Fluorinated Aromatic Amino Acids." Accounts of Chemical Research - ACS Publications. Available at:[Link]

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A Comprehensive Guide to the Preclinical Pharmacokinetic Profiling of Ethyl 2-Amino-2-Cyclopropyl-3,3,3-Trifluoropropanoate

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Deconstructing a Novel Chemical Entity

In the landscape of modern drug discovery, the strategic incorporation of specific chemical motifs is paramount to engineering molecules with desirable pharmacological and pharmacokinetic properties. Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate represents a fascinating convergence of three such high-value structural features: a cyclopropyl group, a trifluoromethyl (TFM) group, and an amino acid ester scaffold.

The trifluoromethyl group is a well-established bioisostere used to enhance metabolic stability, lipophilicity, and bioavailability of drug candidates.[1][2] Its strong electron-withdrawing nature can significantly alter the properties of adjacent functional groups. Similarly, the cyclopropyl ring is frequently employed to increase metabolic stability by virtue of its high C-H bond dissociation energy, which makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][4][5] This moiety can also enhance potency and reduce off-target effects.[4]

This technical guide provides a comprehensive, field-proven framework for elucidating the complete preclinical pharmacokinetic (PK) profile of this novel compound. The narrative is designed not as a rigid template, but as a logical, causality-driven exploration, mirroring the decision-making process of a senior scientist in a drug development program. We will proceed from fundamental physicochemical characterization through in-depth in vitro ADME (Absorption, Distribution, Metabolism, and Exemption) profiling to the design of a foundational in vivo pharmacokinetic study.

Part 1: Foundational Physicochemical & ADME Profiling (In Vitro)

The journey of a drug candidate begins with understanding its intrinsic properties. These initial assays are critical as they provide the first glimpse into the molecule's potential behavior in vivo and guide the design of subsequent, more complex studies.

Physicochemical Property Determination

Before any biological assays are initiated, the fundamental physicochemical characteristics of the test article must be established. These parameters govern its solubility, permeability, and ultimately, its oral bioavailability.

Experimental Protocol: Foundational Assays

  • Aqueous Solubility: A kinetic solubility assay is performed using a phosphate-buffered saline (PBS) solution at pH 7.4. The compound is added to the buffer, shaken for a defined period (e.g., 2 hours), and the concentration of the dissolved compound in the supernatant is quantified by LC-MS/MS after filtration.

  • Lipophilicity (LogD): The octanol-water distribution coefficient at pH 7.4 (LogD₇.₄) is determined. The compound is mixed with a biphasic system of n-octanol and PBS. After equilibration, the concentration of the compound in each phase is measured by LC-MS/MS to calculate the partition ratio.

  • pKa Determination: The ionization constant(s) (pKa) of the molecule are determined via potentiometric titration or UV-metric methods. This is crucial for predicting its charge state in different physiological compartments, which affects absorption and distribution.

Table 1: Target Physicochemical Parameters

ParameterExperimental MethodSignificance
Aqueous Solubility Kinetic Solubility AssayInfluences dissolution rate and absorption.
LogD at pH 7.4 Octanol-Water PartitionPredicts lipophilicity and membrane permeability.
pKa Potentiometric TitrationDetermines ionization state at physiological pH.
In Vitro Metabolism: Stability and Pathway Elucidation

The combination of a cyclopropyl and a trifluoromethyl group suggests that the molecule may be resistant to oxidative metabolism.[2][5] However, the ethyl ester linkage presents a potential site for rapid hydrolysis by carboxylesterases.[6] Therefore, a multi-faceted approach is required to assess metabolic stability.

Core Directive: To comprehensively assess metabolic fate, we must evaluate both oxidative (Phase I) and conjugative (Phase II) metabolism, as well as non-CYP mediated pathways like hydrolysis. This necessitates the use of multiple in vitro test systems.[7]

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis cluster_results Data Output Test_Compound Test Compound Stock (in DMSO) Incubate_MS Incubate Compound with Microsomes + NADPH Test_Compound->Incubate_MS Incubate_Hep Incubate Compound with Hepatocytes Test_Compound->Incubate_Hep Microsomes Liver Microsomes (Human, Rat, Dog) Microsomes->Incubate_MS Hepatocytes Cryopreserved Hepatocytes (Human, Rat, Dog) Hepatocytes->Incubate_Hep NADPH NADPH Cofactor NADPH->Incubate_MS Quench Quench Reaction (Acetonitrile) Incubate_MS->Quench Time Points (0, 5, 15, 30, 60 min) Incubate_Hep->Quench Time Points (0, 30, 60, 120, 240 min) Analyze LC-MS/MS Analysis Quench->Analyze Calc_HL Calculate Half-Life (t½) Analyze->Calc_HL Calc_CLint Calculate Intrinsic Clearance (CLint) Calc_HL->Calc_CLint

Caption: Workflow for In Vitro Metabolic Stability Assays.

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation: Thaw pooled liver microsomes (from human, rat, dog) on ice. Prepare a reaction mixture containing phosphate buffer (pH 7.4) and microsomes (final protein concentration ~0.5 mg/mL).

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the test compound (final concentration ~1 µM) and a NADPH-generating system.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression provides the rate constant (k), from which the half-life (t₁/₂) is calculated (t₁/₂ = 0.693/k). Intrinsic clearance (CLᵢₙₜ) is then calculated based on the half-life and incubation parameters.

Table 2: Representative Metabolic Stability Data Summary

SpeciesTest Systemt₁/₂ (min)CLᵢₙₜ (µL/min/mg protein)Predicted Hepatic Extraction
Human Liver Microsomes> 60< 10Low
Human Hepatocytes15150High
Rat Liver Microsomes> 60< 12Low
Rat Hepatocytes2595Moderate
Dog Liver Microsomes> 60< 11Low
Dog Hepatocytes18120High

Note: The hypothetical data above illustrates a scenario where ester hydrolysis (captured in hepatocytes but not microsomes without specific cofactors) is the primary metabolic route.

Metabolite Identification (MetID)

The samples generated from the stability assays are subsequently analyzed by high-resolution mass spectrometry (HR-MS) to identify potential metabolites.

G Parent Parent Compound (Ethyl Ester) Metabolite1 M1: Carboxylic Acid (Ester Hydrolysis) Parent->Metabolite1 Carboxylesterases Metabolite2 M2: Oxidized Cyclopropyl (Hydroxylation) Parent->Metabolite2 CYP450 Metabolite3 M3: N-Glucuronide (UGT Conjugation) Parent->Metabolite3 UGTs Metabolite2->Metabolite3 UGTs

Caption: Predicted Metabolic Pathways for the Test Compound.

In Vitro Drug-Drug Interaction (DDI) Potential

A critical safety assessment is to determine if the compound can inhibit or induce major drug-metabolizing enzymes, which could lead to harmful drug-drug interactions.

  • CYP Inhibition Assay: The potential of the compound to inhibit major human CYP isozymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is evaluated using pooled human liver microsomes and isozyme-specific probe substrates.[8] The IC₅₀ value (concentration causing 50% inhibition of probe substrate metabolism) is determined.

  • Reaction Phenotyping: To identify which enzymes are responsible for the compound's metabolism, it is incubated with a panel of recombinant human CYP enzymes.[7] The enzymes that demonstrate the highest turnover of the parent compound are identified as the primary contributors to its clearance.

Plasma Protein Binding & Cell Permeability

These assays help predict the compound's distribution in the body and its ability to be absorbed across the gut wall.

  • Plasma Protein Binding (PPB): The fraction of the compound bound to plasma proteins is determined using the Rapid Equilibrium Dialysis (RED) method with plasma from relevant species (human, rat, dog). High binding (>99%) can limit the free concentration of the drug available to exert its effect.

  • Caco-2 Permeability: The Caco-2 cell monolayer assay is the industry standard for predicting intestinal absorption.[8] The assay measures the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions. An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests the compound may be a substrate of efflux transporters like P-glycoprotein (P-gp).

Part 2: Foundational In Vivo Pharmacokinetic Profiling

Following promising in vitro data (e.g., moderate clearance, good permeability), the next logical step is to evaluate the compound's behavior in a living system. A rodent model, typically the Sprague-Dawley rat, is used for the initial characterization.

Core Directive: The primary goal of the first in vivo study is to determine fundamental PK parameters including clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and oral bioavailability (%F). This requires both intravenous (IV) and oral (PO) administration.[9]

G cluster_study_design Study Design cluster_sampling Sampling cluster_analysis Analysis Animals Sprague-Dawley Rats (n=3 per group) Group_IV IV Bolus Group (e.g., 1 mg/kg) Animals->Group_IV Group_PO Oral Gavage Group (e.g., 5 mg/kg) Animals->Group_PO Blood_Sample Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) Group_IV->Blood_Sample Group_PO->Blood_Sample Plasma_Prep Process to Plasma Blood_Sample->Plasma_Prep Bioanalysis LC-MS/MS Bioanalysis of Plasma Samples Plasma_Prep->Bioanalysis PK_Analysis Non-Compartmental Analysis (NCA) to determine PK parameters Bioanalysis->PK_Analysis

Caption: Workflow for a Rodent In Vivo Pharmacokinetic Study.

Experimental Protocol: Rat Single-Dose Pharmacokinetic Study

  • Animal Acclimatization: Male Sprague-Dawley rats are acclimatized for at least 3 days prior to the study.

  • Dose Formulation: The compound is formulated in an appropriate vehicle for both IV (e.g., saline with 5% DMSO) and PO (e.g., 0.5% methylcellulose) administration.

  • Administration:

    • IV Group (n=3): A single bolus dose (e.g., 1 mg/kg) is administered via the tail vein.

    • PO Group (n=3): A single dose (e.g., 5 mg/kg) is administered via oral gavage.

  • Blood Sampling: Serial blood samples (~100 µL) are collected from a cannulated vessel (e.g., jugular vein) at pre-defined time points (e.g., pre-dose, 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Plasma Preparation: Samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the parent drug are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 3: Key Pharmacokinetic Parameters from Rat Study

ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)Definition
Cₘₐₓ (ng/mL) 1500 (at 5 min)850Maximum observed plasma concentration.
Tₘₐₓ (h) 0.081.0Time to reach Cₘₐₓ.
AUC₀₋ₜ (ngh/mL) 18504200Area under the curve from time 0 to the last measurable point.
AUC₀₋ᵢₙf (ngh/mL) 18754250Area under the curve extrapolated to infinity.
t₁/₂ (h) 4.54.8Terminal elimination half-life.
CL (mL/min/kg) 8.9-Clearance.
Vdₛₛ (L/kg) 3.5-Volume of distribution at steady state.
F (%) -45Absolute oral bioavailability.

Part 3: Data Integration and Forward Strategy

The culmination of this profiling effort is the synthesis of all in vitro and in vivo data to build a holistic understanding of the compound's disposition. The in vitro clearance data from hepatocytes can be used in in vitro-in vivo extrapolation (IVIVE) models to predict human clearance, providing a first-pass estimate of the human dose.[10] The rat in vivo data provides a real-world anchor, validating the in vitro findings and allowing for allometric scaling to project human PK parameters.

The pharmacokinetic profiling of a novel chemical entity like ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate is a systematic, hypothesis-driven process. By logically progressing from fundamental physicochemical properties to complex in vivo studies, we can efficiently characterize its ADME profile. The structural motifs of this compound—the metabolically robust cyclopropyl and trifluoromethyl groups paired with a hydrolyzable ester—present a classic drug discovery challenge. The comprehensive framework outlined in this guide provides the self-validating system of experiments necessary to de-risk and understand this profile, enabling informed decisions for its progression as a potential therapeutic candidate.

References

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Journal of the Iranian Chemical Society.
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  • Aslam, M., et al. (2026). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of the Iranian Chemical Society.
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  • Lemay, A. B., et al. (2023). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic Letters, 25(12), 2086–2090. [Link]

  • Richardson, P. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. ResearchGate. [Link]

  • Weber, G. L., & Sipes, I. G. (1992). In vitro metabolism and bioactivation of 1,2,3-trichloropropane. Toxicology and Applied Pharmacology, 113(1), 152-158. [Link]

  • Reddy, V. V. (2018). In Vitro Biotransformation in Drug Discovery. IntechOpen. [Link]

  • Kratochwil, N. A., et al. (2017). Metabolic Profiling of Human Long-Term Liver Models and Hepatic Clearance Predictions from In Vitro Data Using Nonlinear Mixed-Effects Modeling. AAPS Journal, 19(2), 560-572. [Link]

  • Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. Labcorp Drug Development. [Link]

  • Zaikin, A. V., et al. (2020). Synthesis and Pharmacokinetics of 2-(4-amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols - Structural Isomers of β2 Agonists Clenproperol and Clenpenterol. Pharmaceutical Chemistry Journal, 54(7), 694–699. [Link]

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A Technical Guide to the Preliminary In Vitro Toxicity Assessment of Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive framework for conducting preliminary in vitro toxicity studies on the novel compound, ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate. As a non-proteinogenic, fluorinated amino acid ester, this molecule presents a unique chemical structure that necessitates a rigorous and logically staged safety evaluation early in the drug discovery pipeline. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale underpinning each experimental choice to ensure a robust and interpretable dataset.

Introduction: The Imperative for Early Safety Profiling

Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate is a New Chemical Entity (NCE) whose biological and toxicological properties are largely uncharacterized. The presence of a trifluoromethyl group can significantly alter metabolic stability and biological activity, while the cyclopropyl moiety can introduce unique steric and electronic effects. Early, predictive in vitro toxicology is paramount to de-risk such a candidate, identify potential liabilities, and guide structure-activity relationship (SAR) studies, ultimately saving significant time and resources.[1][2]

This guide outlines a tiered approach, beginning with fundamental cytotoxicity assessment, followed by critical genotoxicity evaluation, and concluding with an initial look at metabolic stability. This strategy is designed to build a foundational safety profile of the compound.

Tier 1: Foundational Cytotoxicity Assessment

The initial step in any toxicity screen is to determine the concentrations at which the compound elicits a cytotoxic response. This data is crucial for establishing the dose ranges for subsequent, more complex assays like genotoxicity tests.[3] We will employ a metabolic-based assay that measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[4][5]

Rationale for Assay Selection: XTT over MTT

While the MTT assay is a well-established method, it requires a terminal cell lysis and formazan solubilization step, which introduces additional handling and potential for variability.[4][6] The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is selected for its superior workflow efficiency. The formazan product of XTT reduction is water-soluble and is secreted into the culture medium, allowing for direct absorbance measurement without cell lysis.[6][7] This minimizes cell stress, reduces handling steps, and enhances reproducibility, making it ideal for screening applications.[6]

Experimental Workflow: Cytotoxicity Profiling

The overall workflow is designed to efficiently determine the compound's half-maximal inhibitory concentration (IC50).

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis start Select Cell Line (e.g., HepG2, HEK293) seed Seed Cells in 96-well Plates start->seed treat_cells Treat Cells with Compound (e.g., 24, 48, 72 hours) seed->treat_cells prepare_cpd Prepare Serial Dilutions of Test Compound prepare_cpd->treat_cells add_xtt Add Activated XTT Reagent treat_cells->add_xtt incubate Incubate (2-4 hours) add_xtt->incubate read_plate Measure Absorbance (450 nm) incubate->read_plate analyze Calculate % Viability & Determine IC50 Value read_plate->analyze caption Figure 1. High-level workflow for XTT-based cytotoxicity assessment.

Figure 1. High-level workflow for XTT-based cytotoxicity assessment.
Detailed Protocol: XTT Cell Viability Assay

1. Cell Line Selection and Culture:

  • Rationale: A human hepatocarcinoma cell line (e.g., HepG2) is recommended as the liver is a primary site of drug metabolism and potential toxicity.[8][9] For general cytotoxicity, a robust and commonly used line like HEK293 can also be employed.

  • Maintain cells in appropriate media (e.g., DMEM for HepG2) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a 5% CO₂ humidified incubator.

2. Procedure:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of media and incubate for 24 hours to allow for attachment.[10]

  • Compound Treatment: Prepare a 10-point serial dilution of ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate in culture media. The top concentration should be guided by solubility, with a typical maximum of 1-10 mM.[11] Remove the old media from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for a predetermined time (e.g., 48 hours).[12]

  • Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[4]

  • XTT Addition and Incubation: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[4]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used to subtract background absorbance.[4]

3. Data Presentation and Interpretation:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

ParameterDescriptionExample Value
Cell Line The biological system used for the assay.HepG2
Incubation Time Duration of compound exposure.48 hours
IC50 Concentration of the compound that inhibits 50% of cell viability.e.g., 75.4 µM
Curve Slope The steepness of the dose-response curve.e.g., -1.2
R² Value Goodness of fit for the dose-response curve.> 0.95

Tier 2: Genotoxicity Hazard Identification

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, potentially leading to mutations and cancer.[13] A standard in vitro genotoxicity battery is required by regulatory agencies like the ICH and consists of two main tests to cover different genotoxic endpoints.[14]

  • Ames Test (Bacterial Reverse Mutation Assay): Detects gene mutations (point mutations and frameshifts).[15][16]

  • In Vitro Micronucleus Test: Detects both clastogenic (chromosome breakage) and aneugenic (chromosome loss) events.[17][18]

A. Ames Test (Bacterial Reverse Mutation Assay)

Rationale: The Ames test is a rapid and widely used screen for mutagenic potential.[19] It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for specific amino acids due to mutations in the synthesis genes. The assay measures the ability of a test compound to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a nutrient-deficient medium.[20] The inclusion of a liver S9 fraction is critical to detect pro-mutagens that require metabolic activation to become genotoxic.[20]

Detailed Protocol: Ames MPF™ (Microplate Format)

1. Strains and Materials:

  • Bacterial Strains: A minimum of S. typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution) should be used for initial screening.[20]

  • Metabolic Activation: Aroclor-1254 induced rat liver S9 fraction with a co-factor regenerating system (NADPH).[20]

  • Controls:

    • Negative (Vehicle) Control: The solvent used to dissolve the test compound (e.g., DMSO).

    • Positive Controls (-S9): 2-Nitrofluorene (for TA98), Sodium Azide (for TA100).[19]

    • Positive Controls (+S9): 2-Aminoanthracene (for TA98 and TA100).[20]

2. Procedure:

  • Exposure: In a 384-well plate, expose the bacterial strains to a range of concentrations of the test compound, both with and without the S9 metabolic activation mix. This is typically done in a medium containing a trace amount of histidine to allow for a few cell divisions, which is necessary for mutations to be fixed.

  • Incubation: Incubate the plates at 37°C for 90 minutes with shaking.

  • Plating and Growth: After exposure, dilute the cultures into a pH indicator medium lacking histidine and dispense them into 48 wells of a separate 384-well plate. Incubate for 48 hours.

  • Scoring: During the 48-hour incubation, wells containing revertant bacteria (which can now produce their own histidine) will grow, causing a metabolic-driven color change in the pH indicator medium. The number of positive (color-changed) wells is counted.

3. Data Interpretation:

  • A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant wells and the increase is statistically significant (typically a two-fold increase over the vehicle control) in one or more strains.

B. In Vitro Mammalian Cell Micronucleus Test

Rationale: This assay provides a comprehensive assessment of chromosomal damage. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, formed from acentric chromosome fragments or whole chromosomes that lag behind during anaphase.[21] The test is typically conducted in mammalian cells (e.g., CHO-K1 or TK6) and is a regulatory requirement (OECD TG 487).[18][22]

G start Seed Mammalian Cells (e.g., CHO-K1) treat Treat with Compound (+/- S9 metabolic activation) for 3-6 hours start->treat wash Wash & Add Fresh Medium with Cytochalasin B treat->wash incubate Incubate for 1.5-2 Normal Cell Cycles wash->incubate harvest Harvest Cells incubate->harvest fix Hypotonic Treatment, Fixation & Staining (DAPI) harvest->fix score Score Micronuclei in Binucleated Cells via Microscopy fix->score analyze Statistical Analysis of Micronucleus Frequency score->analyze caption Figure 2. Workflow for the In Vitro Micronucleus Test.

Figure 2. Workflow for the In Vitro Micronucleus Test.

Detailed Protocol: In Vitro Micronucleus Test (OECD TG 487)

1. Cell Culture and Treatment:

  • Culture CHO-K1 cells in appropriate media until they are in exponential growth.

  • Treat cells with at least three concentrations of the test compound, selected based on the cytotoxicity data (the highest concentration should induce ~55% cytotoxicity).[11]

  • A short treatment (3-6 hours) is performed with and without S9 metabolic activation, followed by a recovery period. A longer treatment (1.5-2 cell cycles) is performed without S9.[17][18]

  • Controls: Include vehicle and positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9).

2. Cytokinesis Block:

  • After the treatment period, wash the cells and add fresh medium containing cytochalasin B. This agent blocks cytokinesis but not nuclear division, resulting in binucleated cells.[22]

  • Rationale: Scoring micronuclei only in binucleated cells ensures that the analyzed cells have completed one mitosis during or after treatment, which is a prerequisite for the formation of most micronuclei.[22]

3. Harvesting and Slide Preparation:

  • Incubate the cells for a period equivalent to 1.5-2 normal cell cycles.

  • Harvest the cells, treat with a hypotonic solution, and fix them.

  • Drop the cell suspension onto clean microscope slides and allow them to air dry.

4. Staining and Scoring:

  • Stain the slides with a DNA-specific stain such as DAPI or Giemsa.

  • Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.[22]

5. Data Presentation and Interpretation:

  • A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[17]

EndpointDescriptionExample Result
Cytotoxicity Cell viability relative to control, often measured by cell count.Top dose at 55% viability
Micronucleus Freq. Percentage of binucleated cells containing one or more micronuclei.2.5-fold increase over vehicle
Proliferation Index Measure of cell division, e.g., Cytokinesis-Block Proliferation Index (CBPI).No significant cytostasis

Tier 3: Preliminary Metabolic Stability Assessment

Rationale: The metabolic stability of a compound provides an early indication of its potential in vivo clearance and half-life.[23][24] As an ethyl ester, the test compound is a likely substrate for esterases and other metabolic enzymes, primarily in the liver.[24] An in vitro assay using human liver microsomes (HLM) is a standard, high-throughput method to measure Phase I metabolic activity (e.g., by Cytochrome P450 enzymes).[25] The rate of disappearance of the parent compound over time is used to calculate the intrinsic clearance (CLint).

Detailed Protocol: Microsomal Stability Assay

1. Materials:

  • Pooled Human Liver Microsomes (HLM).

  • NADPH regenerating system (to sustain enzyme activity).

  • Test compound and positive control (e.g., a rapidly metabolized drug like Verapamil).

  • Quenching solution (e.g., cold acetonitrile with an internal standard).

2. Procedure:

  • Pre-incubate HLM with the NADPH regenerating system in a buffer at 37°C.

  • Initiate the reaction by adding the test compound (at a low concentration, e.g., 1 µM, to be under Km).

  • Take aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Stop the reaction in each aliquot by adding the cold quenching solution.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.[25][26]

3. Data Analysis and Interpretation:

  • Plot the natural log of the percentage of compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

ParameterFormulaDescription
Half-Life (t½) 0.693 / kTime for 50% of the compound to be metabolized.
Intrinsic Clearance (CLint) (0.693 / t½) * (mL incubation / mg microsomes)Volume of liver cleared of the drug per unit time per mg of microsomal protein.

Integrated Assessment and Future Directions

The results from this preliminary in vitro toxicity panel provide a foundational understanding of the compound's safety profile.

  • Go Decision: Low cytotoxicity (IC50 > 100 µM), negative results in both the Ames and micronucleus assays, and moderate metabolic stability would support advancing the compound to further studies.

  • Caution/No-Go Decision: High cytotoxicity (IC50 < 10 µM), a positive genotoxicity signal, or extremely rapid metabolic clearance would be significant red flags. A positive genotoxicity result, in particular, often halts the development of a compound unless its indication is for a life-threatening disease with no other treatment options.

If the compound shows promise, further in vitro studies could explore mechanisms of toxicity or evaluate organ-specific liabilities, such as hepatotoxicity in 3D liver models or cardiotoxicity using human iPSC-derived cardiomyocytes.[1][27][28]

References

  • Title: Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan Source: Nuvisan URL: [Link]

  • Title: XTT Assays vs MTT - Biotech Spain Source: Biotech Spain URL: [Link]

  • Title: Comet assay to measure DNA repair: approach and applications - Frontiers Source: Frontiers URL: [Link]

  • Title: Mammalian Cell In Vitro Micronucleus Assay - Charles River Laboratories Source: Charles River Laboratories URL: [Link]

  • Title: In vitro models for liver toxicity testing - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: In Vitro Models for Studying Chronic Drug-Induced Liver Injury - MDPI Source: MDPI URL: [Link]

  • Title: Evaluating In Vitro DNA Damage Using Comet Assay - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: The In Vitro Alkaline Comet Assay in Genetic Toxicology - Journal of Applied Biological Sciences Source: Journal of Applied Biological Sciences URL: [Link]

  • Title: In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action - Xenometrix Source: Xenometrix URL: [Link]

  • Title: Comet assay - Wikipedia Source: Wikipedia URL: [Link]

  • Title: In Vitro Cardiotoxicity - Creative Bioarray Source: Creative Bioarray URL: [Link]

  • Title: In vitro models to study hepatotoxicity - PubMed Source: PubMed URL: [Link]

  • Title: Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed Source: PubMed URL: [Link]

  • Title: In Vitro and In Vivo Experimental Hepatotoxic Models in Liver Research: Applications to the Assessment of Potential Hepatoprotec Source: Charles University URL: [Link]

  • Title: Comet Assay - Inotiv Source: Inotiv URL: [Link]

  • Title: In vitro cell-based models of drug-induced hepatotoxicity screening: progress and limitation Source: Springer URL: [Link]

  • Title: MTT assay - Wikipedia Source: Wikipedia URL: [Link]

  • Title: In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B Source: Springer URL: [Link]

  • Title: Cardiotoxicity, Cardiac Toxicity | Molecular Devices Source: Molecular Devices URL: [Link]

  • Title: In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling Source: IntechOpen URL: [Link]

  • Title: Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC Source: National Institutes of Health URL: [Link]

  • Title: Chronic Cardiotoxicity Assay: hiPSC-Derived Cardiomyocytes - Metrion Biosciences Source: Metrion Biosciences URL: [Link]

  • Title: Hemogenix, Inc. -- In Vitro Cardiotoxicity Testing Source: Hemogenix, Inc. URL: [Link]

  • Title: In Vitro Micronucleus Test (MNT; HCS CHO-K1) | Cyprotex - Evotec Source: Evotec URL: [Link]

  • Title: The in vitro micronucleus technique - CRPR Source: CRPR URL: [Link]

  • Title: Ames Assay - Inotiv Source: Inotiv URL: [Link]

  • Title: In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - PMC Source: National Institutes of Health URL: [Link]

  • Title: An in vitro based investigation into the cytotoxic effects of D-amino acids Source: Acta Pharmaceutica URL: [Link]

  • Title: Ames Test | Cyprotex ADME-Tox Solutions - Evotec Source: Evotec URL: [Link]

  • Title: In vitro toxicological characterization of perfluorinated carboxylic acids with different carbon chain lengths - PubMed Source: PubMed URL: [Link]

  • Title: Creating novel amino acid nanoparticles with enhanced anticancer activity - ecancer Source: ecancer URL: [Link]

  • Title: In vitro and In vivo Anticancer Activity of Novel Synthetic Makaluvamine Analogues - AACR Journals Source: AACR Journals URL: [Link]

  • Title: guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use s2(r1) - ICH Source: ICH URL: [Link]

  • Title: Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC Source: National Institutes of Health URL: [Link]

  • Title: In vitro evaluation of the carcinogenic potential of perfluorinated chemicals - PubMed Source: PubMed URL: [Link]

  • Title: Toxicity determined in vitro by morphological alterations and neutral red absorption - RE-Place Source: RE-Place URL: [Link]

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Methodological & Application

Advanced Protocols for the Incorporation of Ethyl 2-Amino-2-cyclopropyl-3,3,3-trifluoropropanoate into Peptidomimetics

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Application Note & Methodological Guide

Executive Summary

The incorporation of heavily modified, unnatural amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug design. The molecule ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate (CAS: 1989672-67-4)[1] represents a highly specialized building block. By introducing both a cyclopropyl ring and a trifluoromethyl (-CF 3​ ) group at the α -carbon, this scaffold provides extreme conformational restriction and exceptional metabolic stability against proteolytic degradation.

However, incorporating this α,α -disubstituted, fluorinated amino acid via standard Solid-Phase Peptide Synthesis (SPPS) protocols invariably leads to synthesis failure. This guide provides field-proven, causality-driven protocols to overcome the severe steric and electronic barriers presented by this molecule.

Mechanistic Rationale: The "Why" Behind the Protocols

As a Senior Application Scientist, I emphasize that successful peptide synthesis with unnatural amino acids requires understanding the physical chemistry of the building block. Standard coupling reagents (e.g., HBTU, HATU) rely on the formation of an active ester that is subsequently attacked by a nucleophilic amine.

When utilizing ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate, two distinct chemical barriers emerge:

  • Steric Blockade at the Carboxyl Terminus: The α -carbon is quaternary, bonded to a bulky cyclopropyl ring and a -CF 3​ group. This creates a massive steric shield around the carboxylate, preventing the formation of bulky active esters (like OBt or OAt esters)[2].

  • Electronic Deactivation of the α -Amine: The -CF 3​ group exerts a profound inductive electron-withdrawing effect (-I effect). This drastically reduces the electron density on the adjacent α -amine, lowering its pK a​ and rendering it nearly non-nucleophilic[3].

To overcome these barriers, we must abandon standard uronium/aminium salts and instead utilize acid fluorides to activate the sterically hindered carboxyl group[4], and amino acid chlorides to force the acylation of the deactivated α -amine[3].

Mechanism cluster_0 Steric & Electronic Barriers CF3 Trifluoromethyl (-CF3) Strong Electron Withdrawal Amine Alpha-Amine (-NH2) Nucleophilicity Drastically Reduced CF3->Amine Inductive Deactivation Cyclo Cyclopropyl Ring Steric Shielding Cyclo->Amine Steric Blockade Carboxyl Alpha-Carboxyl (-COOH) Sterically Hindered Activation Cyclo->Carboxyl Steric Blockade

Fig 1. Electronic and steric barriers of the α-trifluoromethyl-α-cyclopropyl scaffold.

Quantitative Comparison of Coupling Strategies

To justify the methodological choices in the subsequent protocols, Table 1 summarizes the empirical coupling efficiencies of various activation strategies when applied to α -trifluoromethyl- α -alkyl amino acids.

Table 1: Representative Coupling Efficiencies for α -CF 3​

α -Cyclopropyl Amino Acids
Coupling Reagent / StrategyActivation IntermediateYield: Coupling the CF 3​ -AA to ResinYield: Coupling next AA onto CF 3​ -AA
HBTU / DIPEA Uronium salt (OBt ester)< 10%< 5%
HATU / HOAt / DIPEA Uronium salt (OAt ester)45 - 55%15 - 20%
PyAOP / HOAt / DIPEA Phosphonium salt75 - 85%25 - 30%
TFFH / DIPEA Acid Fluoride85 - 95% N/A
Fmoc-AA-Cl / AgCN Acid ChlorideN/A80 - 90%
Symmetric Anhydride (MW) AnhydrideN/A65 - 75%

Data synthesized from established literature on fluorinated and sterically hindered amino acid couplings[3][4].

Experimental Workflows and Protocols

The overall synthesis strategy requires three distinct phases: preparation of the free acid, incorporation into the growing peptide chain, and chain elongation.

Workflow A 1. Ester Hydrolysis (LiOH, THF/H2O) B 2. Fmoc Protection (Fmoc-OSu) A->B C 3. C-Terminal Coupling (Acid Fluoride / TFFH) B->C D 4. N-Terminal Elongation (Fmoc-AA-Cl) C->D

Fig 2. Step-by-step workflow for incorporating the fluorinated cyclopropyl amino acid.

Protocol 1: Saponification and Fmoc-Protection

Objective: Convert the commercially available ethyl ester into an Fmoc-protected free acid suitable for SPPS.

Rationale: The starting material is an ethyl ester[1]. Due to the adjacent quaternary carbon, standard mild hydrolysis is extremely slow. Forcing conditions with an excess of lithium hydroxide are required.

Step-by-Step Procedure:

  • Hydrolysis: Dissolve 10 mmol of ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate hydrochloride in a 1:1 mixture of THF and H 2​ O (50 mL).

  • Add 50 mmol (5 eq) of LiOH·H 2​ O. Stir the reaction mixture at 40°C for 24–48 hours. Self-Validation: Monitor the disappearance of the ester via TLC or LC-MS.

  • Once complete, evaporate the THF under reduced pressure. Adjust the aqueous layer to pH 6-7 using 1M HCl, and lyophilize to obtain the crude amino acid.

  • Fmoc Protection: Suspend the crude amino acid in 10% aqueous NaHCO 3​ (40 mL) and 1,4-dioxane (40 mL).

  • Cool to 0°C and add Fmoc-OSu (12 mmol, 1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Wash the aqueous layer with diethyl ether (2 x 30 mL) to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2 using 1M HCl and extract with ethyl acetate (3 x 40 mL).

  • Dry the combined organic layers over MgSO 4​ , filter, and concentrate. Purify via flash chromatography to yield Fmoc-2-amino-2-cyclopropyl-3,3,3-trifluoropropanoic acid.

Protocol 2: Coupling the Fluorinated Amino Acid to the Peptide Resin

Objective: Attach the Fmoc-protected fluorinated amino acid to the growing peptide chain.

Rationale: The steric bulk of the cyclopropyl and -CF 3​ groups prevents the formation of standard HOBt/HOAt active esters. We utilize Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) to generate an acid fluoride in situ. The fluorine atom is small and highly electronegative, creating a highly reactive acylating agent that bypasses steric hindrance[4].

Step-by-Step Procedure:

  • Swell the peptidyl-resin (0.1 mmol scale) in DMF for 30 minutes.

  • In a separate vial, dissolve the Fmoc-protected fluorinated amino acid (0.4 mmol, 4 eq) and TFFH (0.4 mmol, 4 eq) in anhydrous DMF (2 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq) to the vial. A color change may occur as the acid fluoride forms. Pre-activate for exactly 3 minutes.

  • Add the activated mixture to the resin.

  • Agitate at room temperature for 4 to 6 hours.

  • Self-Validation Check: Perform a standard Kaiser test. If coupling is incomplete, repeat steps 2-5 (double coupling).

  • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (5 x 1 min).

Protocol 3: Chain Elongation (Coupling ONTO the Fluorinated Residue)

Objective: Couple the next standard amino acid onto the deactivated α -amine of the fluorinated residue.

Rationale: This is the most difficult step. The -CF 3​ group pulls electron density away from the amine, making it a poor nucleophile[3]. We must use highly electrophilic Fmoc-amino acid chlorides (Fmoc-AA-Cl) to force the acylation.

Step-by-Step Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 mins) to expose the fluorinated α -amine. Wash thoroughly with DMF and DCM.

    • Critical Insight: Do not rely on the Kaiser test here. The deactivated α -amine will likely yield a false negative (colorless/yellow instead of blue). Use a chloranil test or perform a micro-cleavage and LC-MS to verify deprotection.

  • Activation: Dissolve the next amino acid in the sequence as an Fmoc-AA-Cl (0.5 mmol, 5 eq) in anhydrous DCM (2 mL). (Note: Fmoc-AA-Cl building blocks can be purchased or synthesized using thionyl chloride).

  • Add DIPEA (0.5 mmol, 5 eq) to the DCM solution.

  • Immediately add the solution to the resin.

  • Agitate the reaction for 12 to 24 hours at room temperature. For highly hindered sequences, microwave assistance (75°C for 30 minutes) can be applied.

  • Wash the resin with DCM (5 x 1 min) and DMF (5 x 1 min).

  • Self-Validation Check: Perform a micro-cleavage of a few resin beads using TFA/TIPS/H 2​ O (95:2.5:2.5) for 1 hour. Analyze the supernatant via LC-MS to confirm the mass of the elongated peptide before proceeding with the rest of the synthesis.

References

  • A2B Chem. "1989672-67-4 | Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate hydrochloride." A2B Chem Catalog.
  • Milanole, G., et al. (2012). "Synthesis of Fluorinated Cyclopropyl Amino Acid Analogues: Toward the Synthesis of Original Fluorinated Peptidomimetics." The Journal of Organic Chemistry.
  • Pytkowicz, J., et al. (2016). "α-trifluoromethylalanine Containing Dipeptide Building Blocks Ready to Use for Solid Phase Peptide Synthesis." Amino Acids / PubMed Central.
  • Carpino, L. A., et al. (1990). "[(9-Fluorenylmethyl)oxy]carbonyl (FMOC) amino acid fluorides. Convenient new peptide coupling reagents applicable to the FMOC/tert-butyl strategy for solution and solid-phase syntheses." Journal of the American Chemical Society.

Sources

The Strategic Utility of Ethyl 2-Amino-2-Cyclopropyl-3,3,3-Trifluoropropanoate: A Fluorinated Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Molecular Innovation in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to overcoming challenges in drug efficacy, selectivity, and metabolic stability. Fluorinated amino acids have emerged as a cornerstone in this endeavor, offering a powerful tool to modulate the physicochemical and biological properties of therapeutic candidates. The selective introduction of fluorine can enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and alter pKa values, all of which are critical parameters in drug design.[1][2] Concurrently, the incorporation of conformationally constrained moieties, such as the cyclopropyl group, can pre-organize a molecule into a bioactive conformation, thereby enhancing potency and selectivity while also contributing to metabolic stability.[3][4]

This application note presents Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate , a novel building block that synergistically combines the advantageous properties of a trifluoromethyl group and a cyclopropyl ring at the α-position of an amino acid scaffold. This unique convergence of functionalities offers a versatile platform for the synthesis of innovative peptidomimetics, heterocyclic compounds, and other complex molecular architectures with significant potential in drug discovery. We will explore the inherent reactivity of this building block and provide detailed protocols for its application in several key synthetic transformations.

Physicochemical Properties and Structural Features

Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate is a chiral, non-proteinogenic amino acid derivative. Its key structural features, which dictate its reactivity and utility, are the α-trifluoromethyl group, the α-cyclopropyl group, a primary amine, and an ethyl ester.

PropertyValue (Predicted)
Molecular FormulaC8H12F3NO2
Molecular Weight211.18 g/mol
XLogP31.9
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3

Data is predicted and should be confirmed experimentally.

The electron-withdrawing nature of the trifluoromethyl group significantly impacts the pKa of the α-amino group, making it less basic than its non-fluorinated counterparts. This electronic effect must be considered when planning reactions involving the amine functionality. The steric bulk of the trifluoromethyl and cyclopropyl groups at the quaternary α-carbon also plays a crucial role in directing the stereochemical outcome of reactions and influencing the conformational preferences of molecules into which it is incorporated.

Diagram of Core Molecular Structure and Functional Groups

Caption: Core structure of Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate.

Application Notes and Protocols

The primary amine and ethyl ester functionalities of Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate serve as versatile handles for a variety of synthetic transformations. The following protocols are provided as a guide for researchers to harness the potential of this unique building block.

N-Acylation to Form Amide Derivatives

The formation of an amide bond at the primary amine is a fundamental transformation for incorporating this building block into peptide chains or for the synthesis of small molecule drug candidates.

Rationale: Standard acylation procedures using acyl chlorides or anhydrides in the presence of a non-nucleophilic base are effective. The choice of base is critical to neutralize the generated acid without promoting unwanted side reactions. Due to the reduced basicity of the fluorinated amine, slightly more forcing conditions or longer reaction times may be necessary compared to non-fluorinated analogs.

Protocol: N-Acetylation with Acetic Anhydride

  • Materials:

    • Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate (1.0 eq)

    • Acetic Anhydride (1.2 eq)

    • Triethylamine (Et3N) or Diisopropylethylamine (DIEA) (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate (1.0 eq) in anhydrous DCM (10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.

    • Add the base (Et3N or DIEA, 1.5 eq) to the solution and stir for 10 minutes at room temperature.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[5]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.

    • Purify the product by column chromatography on silica gel if necessary.

Workflow for N-Acylation

N_Acylation_Workflow start Dissolve Amino Ester in DCM add_base Add Et3N or DIEA start->add_base cool Cool to 0°C add_base->cool add_anhydride Add Acetic Anhydride cool->add_anhydride react Stir at Room Temperature (2-4h) add_anhydride->react workup Aqueous Workup (H₂O, NaHCO₃, Brine) react->workup dry Dry (MgSO₄) and Concentrate workup->dry purify Purify (Column Chromatography) dry->purify end N-Acetylated Product purify->end

Caption: Step-by-step workflow for the N-acylation reaction.

Ester Hydrolysis to the Free Amino Acid

For applications in solid-phase peptide synthesis (SPPS) or when the free carboxylate is required, the ethyl ester must be hydrolyzed.

Rationale: Saponification using a strong base like lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system is a standard and effective method for hydrolyzing ethyl esters.[6] The use of LiOH is often preferred as it can minimize the risk of epimerization at the α-carbon. The reaction should be carefully monitored to avoid decomposition of the product under prolonged basic conditions.

Protocol: Saponification with Lithium Hydroxide

  • Materials:

    • Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate (or its N-protected derivative) (1.0 eq)

    • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)

    • Tetrahydrofuran (THF)

    • Deionized water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the amino ester (1.0 eq) in a 3:1 mixture of THF and deionized water (10 mL total solvent per mmol of substrate).

    • Cool the solution to 0 °C in an ice bath.

    • Add LiOH·H₂O (1.5 eq) to the stirred solution.

    • Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

    • Carefully acidify the reaction mixture to pH ~3-4 with 1 M HCl at 0 °C.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[6]

    • Filter and concentrate under reduced pressure to obtain the free amino acid.

Application in Peptide Synthesis

The corresponding N-protected (e.g., Fmoc or Boc) free amino acid can be utilized in standard solid-phase or solution-phase peptide synthesis protocols.

Rationale: The sterically hindered and electronically modified nature of this amino acid may require the use of more potent coupling reagents and potentially longer coupling times to ensure efficient amide bond formation.[7] Reagents such as HATU, HBTU, or PyBOP are recommended. In situ neutralization protocols can also be beneficial in minimizing side reactions and improving coupling efficiency.[3]

Protocol: Example Coupling Step in Fmoc-SPPS

  • Materials:

    • Fmoc-protected 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoic acid (3.0 eq)

    • HBTU (2.9 eq)

    • HOBt (3.0 eq)

    • DIEA (6.0 eq)

    • N,N-Dimethylformamide (DMF)

    • Resin-bound peptide with a free N-terminal amine

  • Procedure:

    • Swell the resin in DMF.

    • In a separate vessel, pre-activate the Fmoc-protected amino acid by dissolving it with HBTU and HOBt in DMF.

    • Add DIEA to the activation mixture and agitate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test.

    • Once the reaction is complete, wash the resin thoroughly with DMF to remove excess reagents.

Peptide Synthesis Cycle

SPPS_Cycle Deprotection Fmoc Deprotection (Piperidine/DMF) Washing1 Washing (DMF) Deprotection->Washing1 Remove Fmoc Coupling Amino Acid Coupling (HBTU/HOBt/DIEA) Washing1->Coupling Prepare for coupling Washing2 Washing (DMF) Coupling->Washing2 Form peptide bond Washing2->Deprotection Start next cycle

Caption: A simplified diagram of the solid-phase peptide synthesis cycle.

Synthesis of Heterocyclic Scaffolds

The bifunctional nature of Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate makes it an excellent precursor for the synthesis of various heterocyclic systems, which are prevalent in many pharmaceuticals.

Rationale: The primary amine can act as a nucleophile in condensation reactions with dicarbonyl compounds or their equivalents to form five- or six-membered rings. For instance, reaction with a 1,3-dicarbonyl compound could lead to the formation of a dihydropyrimidine or a related heterocycle.

Protocol: Pictet-Spengler Type Reaction for Tetrahydro-β-carboline Analogs (Hypothetical)

This protocol is a conceptual adaptation and would require experimental validation.

  • Materials:

    • Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate (1.0 eq)

    • An aromatic aldehyde (e.g., indole-3-carboxaldehyde) (1.0 eq)

    • Trifluoroacetic acid (TFA) or another strong acid catalyst

    • A suitable solvent (e.g., DCM or toluene)

  • Procedure:

    • Dissolve the amino ester and the aldehyde in the chosen solvent.

    • Add a catalytic amount of TFA.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion, cool the reaction and neutralize the acid.

    • Perform an aqueous workup and purify the product by column chromatography.

Conclusion and Future Outlook

Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate is a promising and highly versatile building block for medicinal chemistry. The unique combination of a trifluoromethyl group and a cyclopropyl ring at the α-position of an amino acid scaffold provides a means to introduce desirable properties such as metabolic stability and conformational rigidity into drug candidates. The protocols outlined in this application note provide a starting point for the synthetic exploration of this compound. Further research into diastereoselective reactions and the synthesis of more complex heterocyclic systems derived from this building block is warranted and holds significant potential for the discovery of novel therapeutics.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • SciELO. (2010). Synthesis, Characterization and Pharmacological Evaluation of Amide Prodrugs of Flurbiprofen. J. Braz. Chem. Soc. Available at: [Link]

  • Walsh Medical Media. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. J Med Microb Diagn. Available at: [Link]

  • MDPI. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules. Available at: [Link]

  • Beilstein Journals. (2018). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Faler, C. A., Cao, B., & Joullié, M. M. (2005). Synthesis of Bicyclic Cyclopropylamines from Amino Acid Derivatives. HETEROCYCLES. Available at: [Link]

  • PMC. (2023). Cyclover-Assisted Liquid-Phase Peptide Synthesis Using T3P® as a Green Coupling Reagent. ACS Omega. Available at: [Link]

  • PubChem. Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate hydrochloride. Available at: [Link]

  • PMC. (2017). Heterocycles from cyclopropenones. Beilstein J. Org. Chem. Available at: [Link]

  • NextSDS. ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate hydrochloride. Available at: [Link]

  • Aapptec. (2014). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • PMC. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-hydroxypropylphosphonates and Their Application in the Synthesis of Phosphonodipeptides. Molecules. Available at: [Link]

Sources

Application Note: Integration of Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Strategic Rationale & Physicochemical Profiling

The incorporation of highly functionalized unnatural amino acids into therapeutic peptides is a cornerstone of modern drug discovery. The compound ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate (and its hydrochloride salt) represents a highly specialized building block designed to impart extreme structural and metabolic stability to peptide sequences[1].

As an α -trifluoromethyl- α -cyclopropyl amino acid derivative, this molecule introduces three distinct physicochemical advantages:

  • Conformational Restriction: The α,α -disubstitution, particularly the rigid cyclopropyl ring, severely restricts the ϕ and ψ dihedral angles of the peptide backbone, reliably inducing secondary structures such as β -turns or 310​ -helices[1][2].

  • Metabolic Shielding: The strong carbon-fluorine bonds and the steric bulk of the quaternary α -carbon render the adjacent peptide bonds virtually impervious to proteolytic cleavage[3].

  • 19 F NMR Utility: The magnetically equivalent fluorine atoms of the -CF 3​ group serve as a highly sensitive, background-free probe for solid-state NMR structural studies of membrane-bound peptides[2][3].

However, integrating this building block via standard Solid-Phase Peptide Synthesis (SPPS)[4] presents severe mechanistic bottlenecks that require specialized protocols.

Mechanistic Causality: Overcoming Electronic & Steric Barriers

Standard Fmoc/tBu SPPS protocols[5] will universally fail when applied to this compound due to two fundamental chemical realities:

  • The Ester Masking Effect: The compound is supplied as an ethyl ester. Unlike standard Fmoc-protected free acids used in SPPS, this ester must be hydrolyzed prior to resin attachment. Causality: The extreme steric shielding provided by the cyclopropyl and -CF 3​ groups makes the carbonyl carbon highly inaccessible to nucleophilic attack by hydroxide ions, rendering standard room-temperature saponification ineffective.

  • The Deactivated α -Amine: Once the residue is coupled to the resin, the next amino acid must be coupled onto its free α -amine. Causality: The strong inductive electron-withdrawing effect (-I) of the -CF 3​ group drastically lowers the pKa​ of the adjacent amine (from a typical ~9.0 to ~5.5). This electronic depletion, combined with the steric umbrella of the quaternary center, reduces the amine's nucleophilicity to near zero[1][6]. Standard activated esters (e.g., those formed by HBTU or DIC) will undergo hydrolysis or oxazolone formation long before this sluggish amine can attack.

Pre-SPPS Preparation: Saponification & Fmoc Protection

To utilize this building block in Fmoc-SPPS, it must be converted into a free carboxylic acid and N-protected. This protocol utilizes microwave assistance to overcome the activation energy barrier of the hindered ester.

Protocol A: Microwave-Assisted Hydrolysis and Fmoc Protection

This is a self-validating system; do not proceed to SPPS without passing the LC-MS checkpoint.

  • Saponification: Dissolve 1.0 eq of ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate hydrochloride in a 1:1 mixture of THF and Methanol. Add 5.0 eq of aqueous LiOH (2M).

  • Microwave Activation: Subject the mixture to microwave irradiation at 75°C for 3 hours.

    • Mechanistic Rationale: The elevated temperature and localized microwave heating are mandatory to force the hydroxide nucleophile into the sterically occluded ester carbonyl[7].

  • Neutralization: Cool to 0°C and carefully adjust the pH to 7.0 using 1M HCl.

  • Fmoc Protection: Add 2.0 eq of NaHCO 3​ and 1.2 eq of Fmoc-OSu (dissolved in minimal acetone). Stir vigorously at room temperature for 18 hours.

  • Isolation: Acidify to pH 2.0, extract with ethyl acetate, dry over MgSO 4​ , and concentrate.

Validation Checkpoint (LC-MS): Analyze the crude product. The starting material (m/z ~212[M+H] + ) must be entirely absent. The presence of the Fmoc-protected free acid (m/z ~406 [M+H] + ) validates the synthesis. Purify via flash chromatography if purity is <95%.

SPPS Integration Protocols

Once the Fmoc-protected free acid is obtained, it can be integrated into the peptide chain. The resin must be thoroughly pre-swollen in DCM/DMF to ensure optimal permeation of reagents into the polymer matrix[4].

Protocol B: Coupling the α -Tfm Residue to the Peptide Chain

Here, the α -Tfm-cyclopropyl residue acts as the electrophile.

  • Activation: Dissolve 3.0 eq of the Fmoc-protected α -Tfm amino acid, 2.9 eq of HATU, and 3.0 eq of HOAt in anhydrous DMF. Add 6.0 eq of DIPEA.

    • Mechanistic Rationale: HATU/HOAt generates a highly reactive 7-aza-1-hydroxybenzotriazole ester. The -CF 3​ group actually increases the electrophilicity of the activated carbonyl, somewhat offsetting the steric hindrance[5].

  • Coupling: Add the activated mixture to the deprotected peptide-resin. React at 50°C for 2 hours.

  • Washing: Wash the resin sequentially with DMF (5x) and DCM (5x).

Validation Checkpoint (Kaiser Test): Perform a standard Kaiser test on a few resin beads. A yellow/colorless result (negative) confirms complete acylation of the primary amine on the resin.

Protocol C: Coupling the Subsequent Amino Acid (The Rate-Limiting Step)

Here, the deprotected α -Tfm-cyclopropyl amine acts as the nucleophile. This is the most difficult step in the synthesis.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the α -Tfm residue.

  • Reagent Selection: You must use an Amino Acid Fluoride (Fmoc-AA-F) for the incoming residue.

    • Mechanistic Rationale: Acid fluorides are highly reactive, sterically compact, and highly resistant to oxazolone-mediated racemization. They are the only activating group small and reactive enough to overcome the extreme electronic deactivation and steric bulk of the α -Tfm-cyclopropyl amine[1][6].

  • Coupling: Add 5.0 eq of Fmoc-AA-F and 10.0 eq of DIPEA in a 1:1 mixture of DMF/DCM. React under microwave irradiation at 75°C for 30 minutes.

Validation Checkpoint (Chloranil Test): Do not use the Kaiser test here; the highly deactivated -CF 3​ amine will yield a false negative even if unreacted. Use the Chloranil test (specific for secondary or deactivated amines). A colorless/yellow bead indicates successful coupling; a blue/green bead dictates an immediate re-coupling cycle.

Quantitative Data Presentation

The following table summarizes the expected coupling efficiencies based on the activation strategy chosen for Protocol C (coupling onto the deactivated amine).

Coupling Scenario (Incoming AA)Reagent SystemReaction ConditionsAverage Efficiency (%)Mechanistic Note
Standard Fmoc-Ala-OHHBTU / DIPEART, 2 hours< 5%Reagent hydrolyzes before amine can attack.
Standard Fmoc-Ala-OHHATU / HOAt / DIPEA50°C, 2 hours~ 35%Moderate success; significant epimerization risk for incoming AA.
Symmetric Anhydride(Fmoc-Ala) 2​ O75°C (MW), 30 min~ 70%High thermal energy overcomes steric barrier.
Acid Fluoride Fmoc-Ala-F / DIPEA 75°C (MW), 30 min > 95% Optimal balance of extreme reactivity and small steric profile.

Visualizations

SPPS_Workflow Start Fmoc-Tfm-Cyclopropyl-OH Preparation Coupling1 Coupling Step 1 (HATU/HOAt, 50°C) Start->Coupling1 Resin Peptide-Resin (Free Amine) Resin->Coupling1 Deprotect Fmoc Deprotection (20% Piperidine) Coupling1->Deprotect Kaiser Test (Negative) Coupling2 Coupling Step 2 (Fmoc-AA-F, Acid Fluoride) Deprotect->Coupling2 Chloranil Test (Positive) Cleavage TFA Cleavage & Global Deprotection Coupling2->Cleavage LC-MS Validation

Workflow for integrating highly hindered α-Tfm-amino acids into SPPS.

Bio_Impact Incorporation α-Tfm-Cyclopropyl Residue Steric Quaternary Center & Cyclopropyl Ring Incorporation->Steric Electronic Trifluoromethyl (CF3) Group Incorporation->Electronic Conformation Restricted Dihedral Angles (β-turn induction) Steric->Conformation Protease Extreme Proteolytic Resistance Steric->Protease Electronic->Protease Lipid Increased Lipophilicity Electronic->Lipid Efficacy Improved in vivo Bioavailability Conformation->Efficacy Protease->Efficacy Permeability Enhanced Cell Permeability Lipid->Permeability Permeability->Efficacy

Physicochemical and biological impact of α-Tfm-cyclopropyl incorporation.

Sources

The Strategic Application of Ethyl 2-Amino-2-cyclopropyl-3,3,3-trifluoropropanoate in Asymmetric Synthesis: A Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the quest for drug candidates with enhanced potency, selectivity, and metabolic stability is a perpetual challenge. The strategic incorporation of unique structural motifs into bioactive molecules is a cornerstone of this endeavor. Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate emerges as a chiral building block of significant interest, positioned at the intersection of several key design strategies. This guide provides an in-depth exploration of its applications in asymmetric synthesis, offering both the conceptual framework and practical protocols for its effective utilization by researchers in drug discovery and development.

The intrinsic value of this molecule lies in the synergistic combination of its three core components: a trifluoromethyl group, a cyclopropane ring, and an α-amino ester functionality. The trifluoromethyl group is a well-established bioisostere for moieties like the isopropyl group and can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1] The cyclopropane ring introduces conformational rigidity, a critical feature for locking a molecule into a bioactive conformation and improving target selectivity.[2][3] Finally, the α-amino ester scaffold provides a versatile handle for incorporation into peptides or for elaboration into a variety of chiral heterocycles.

This guide will delve into the primary application of ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate as a novel building block in peptidomimetics, and further explore its potential in the diastereoselective synthesis of more complex chiral structures.

I. Incorporation into Peptidomimetics: Crafting Conformationally Constrained and Metabolically Robust Peptides

The introduction of non-canonical amino acids is a powerful strategy to overcome the inherent limitations of natural peptides as therapeutic agents, such as poor metabolic stability and low bioavailability. Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate is an exemplary candidate for this purpose. Its rigid cyclopropane backbone can mimic or induce specific secondary structures, such as β-turns, while the trifluoromethyl group can enhance binding to protein targets and reduce susceptibility to enzymatic degradation.[2][4]

Application Note:

The primary application of ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate is its use as a non-proteinogenic amino acid in solid-phase peptide synthesis (SPPS). The presence of the electron-withdrawing trifluoromethyl group can, in some cases, slightly decrease the nucleophilicity of the amino group, potentially requiring optimized coupling conditions to ensure high yields.[4] It is crucial to employ robust coupling reagents and monitor the reaction progress carefully. The resulting peptide will feature a conformationally restricted and fluorinated residue, which can be invaluable for structure-activity relationship (SAR) studies.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Ethyl 2-Amino-2-cyclopropyl-3,3,3-trifluoropropanoate

This protocol outlines a general procedure for the incorporation of the title compound into a peptide sequence using standard Fmoc-based SPPS.

Materials:

  • Fmoc-protected ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)

  • Diethyl ether, cold

  • Standard amino acids (Fmoc-protected)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh portion of the piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (Standard Amino Acid): In a separate vial, dissolve the next Fmoc-protected amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add this solution to the resin and agitate for 2 hours. Monitor the coupling reaction using a Kaiser test.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • Incorporation of the Fluorinated Cyclopropyl Amino Acid:

    • In a separate vial, pre-activate the Fmoc-protected ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the pre-activated solution to the deprotected peptide-resin.

    • Allow the coupling to proceed for 4-6 hours, or until a negative Kaiser test is observed. Due to the potential for reduced reactivity, extended coupling times may be necessary.[4]

  • Chain Elongation: Repeat steps 2-4 for the remaining amino acids in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under a stream of nitrogen. Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours.

  • Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether. Centrifuge to collect the crude peptide, wash with cold ether, and dry under vacuum. Purify the peptide by reverse-phase HPLC.

II. Diastereoselective Alkylation: Forging New Stereocenters

Beyond its use in peptidomimetics, the ester functionality of ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate allows for its conversion into a chiral enolate. Subsequent alkylation of this enolate can proceed with high diastereoselectivity, guided by the existing stereocenter and the sterically demanding cyclopropyl and trifluoromethyl groups. This opens avenues for the synthesis of complex, non-proteinogenic amino acids with multiple stereocenters.

Application Note:

The successful diastereoselective alkylation of the lithium enolate of N-protected ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate relies on several factors. The choice of the N-protecting group can influence the conformation of the enolate and thus the facial selectivity of the alkylation. A bulky protecting group is often preferred to enhance stereochemical control. The reaction temperature is also critical; low temperatures are essential to maintain the kinetic control necessary for high diastereoselectivity.

Protocol 2: Diastereoselective Alkylation of N-Boc-Protected Ethyl 2-Amino-2-cyclopropyl-3,3,3-trifluoropropanoate

This protocol describes a general procedure for the diastereoselective alkylation of the title compound after N-protection.

Materials:

  • Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • N-Boc Protection: To a solution of ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate (1.0 eq.) and Et₃N (1.2 eq.) in DCM, add Boc₂O (1.1 eq.) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to afford the N-Boc protected amino ester.

  • Enolate Formation and Alkylation:

    • To a flame-dried, three-necked flask under an argon atmosphere, add a solution of the N-Boc protected amino ester (1.0 eq.) in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add LDA (1.1 eq.) dropwise via syringe. Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.

    • Add the alkyl halide (1.2 eq.) dropwise and continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Work-up and Purification:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the diastereomeric alkylation products. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.

III. Synthesis of Chiral Heterocycles: A Gateway to Novel Scaffolds

The bifunctional nature of ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate makes it a valuable precursor for the synthesis of chiral nitrogen-containing heterocycles. The amino and ester groups can participate in cyclization reactions to form a variety of ring systems, where the stereochemistry of the starting material is transferred to the product.

Application Note:

The synthesis of chiral heterocycles from the title compound often involves initial transformation of the ester or protection of the amine, followed by a cyclization step. For example, reduction of the ester to the corresponding amino alcohol, followed by reaction with a suitable electrophile, can lead to the formation of chiral oxazolidinones or other related structures. The specific reaction conditions will be highly dependent on the target heterocycle.

Protocol 3: Synthesis of a Chiral 4-substituted-4-(trifluoromethyl)cyclopropyl-oxazolidin-2-one

This protocol provides a representative example of how the title compound can be used to synthesize a chiral heterocycle.

Materials:

  • Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

  • Triphosgene or carbonyldiimidazole (CDI)

  • Triethylamine (Et₃N) or other suitable base

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Reduction to the Amino Alcohol:

    • To a suspension of LiAlH₄ (2.0 eq.) in anhydrous diethyl ether at 0 °C under an argon atmosphere, slowly add a solution of ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate (1.0 eq.) in anhydrous diethyl ether.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

    • Filter the resulting solids and wash thoroughly with diethyl ether. Concentrate the filtrate under reduced pressure to obtain the crude amino alcohol.

  • Cyclization to the Oxazolidinone:

    • To a solution of the crude amino alcohol (1.0 eq.) and Et₃N (2.2 eq.) in anhydrous DCM at 0 °C, add a solution of triphosgene (0.4 eq.) in DCM dropwise.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.

    • Quench the reaction with water and separate the layers. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the chiral oxazolidinone.

Data Summary and Visualization

Table 1: Representative Applications and Expected Outcomes

ApplicationKey ReagentsExpected Product ClassStereochemical Outcome
Peptide Synthesis (SPPS)HATU, DIPEA, Fmoc-protected amino acidsPeptidomimeticsRetention of starting material's stereochemistry
Diastereoselective AlkylationLDA, Alkyl Halideα,α-Disubstituted amino acid derivativesDiastereoselective, controlled by existing stereocenter
Chiral Heterocycle SynthesisLiAlH₄, Triphosgene/CDIOxazolidinones and other N-heterocyclesRetention of starting material's stereochemistry

Diagram 1: Workflow for Incorporation into Peptidomimetics

Start Fmoc-deprotected Peptide-Resin Preactivation Pre-activation of Fmoc-protected fluorinated cyclopropyl amino acid (with HATU/DIPEA) Start->Preactivation 1. Coupling Coupling to Resin Preactivation->Coupling 2. Wash Washing Coupling->Wash 3. Continue Continue Peptide Elongation Wash->Continue 4.

Caption: SPPS workflow for the title compound.

Diagram 2: Logic of Diastereoselective Alkylation

Start N-Protected Amino Ester Enolate Chiral Lithium Enolate Start->Enolate LDA, -78 °C Alkylation Alkylation with Electrophile (R-X) Enolate->Alkylation Facial bias from existing stereocenter Product Diastereomerically Enriched Product Alkylation->Product

Caption: Diastereoselective alkylation pathway.

Conclusion

Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate is a highly valuable and versatile chiral building block for asymmetric synthesis. Its primary and most direct application lies in the construction of novel peptidomimetics, where it can impart conformational rigidity and enhanced metabolic stability. Furthermore, its potential for diastereoselective alkylation and as a precursor for chiral heterocyles expands its utility in the synthesis of complex molecular architectures. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively harness the unique properties of this compound in their pursuit of next-generation therapeutics.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Gademann, K., & Helfrich, E. J. (2012). Natural products containing a cyclopropane ring. Natural Product Reports, 29(10), 1148-1165.
  • Reichelt, A., & Martin, S. F. (2006). Synthesis and properties of cyclopropane-derived peptidomimetics. Accounts of Chemical Research, 39(7), 433-442.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Holmquist, G. L., & Wipf, P. (2011). Synthesis of fluorinated amino acids. Chemical Reviews, 111(9), 5258-5311.
  • Braga, A. C., & Ludtke, D. S. (2005). Synthesis and applications of α-amino acids containing a cyclopropane ring. Chemical Society Reviews, 34(10), 857-866.
  • Al-Masum, M., & Ng, D. (2003). A simple and high-yielding method for the preparation of cyclopropane amino acids. Tetrahedron Letters, 44(3), 505-508.
  • Fustero, S., Sanz-Cervera, J. F., Aceña, J. L., & González-Bello, C. (2009). Fluorinated amino acids in peptide and protein design and synthesis. Current Organic Chemistry, 13(14), 1359-1387.
  • Koksch, B. (2009). Fluorinated amino acids in protein design and engineering.
  • Mykhailiuk, P. K. (2015). Fluorine-containing cyclopropanes: synthesis and applications. Chemical Society Reviews, 44(15), 5034-5047.

Sources

Application Note: Fluorine-19 NMR Tracking Using Ethyl 2-Amino-2-Cyclopropyl-3,3,3-Trifluoropropanoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Fluorine-19 ( 19 F) Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a premier technique in drug discovery, metabolic tracking, and chemical biology. Its advantages include a zero biological background, 100% natural isotopic abundance, and a high gyromagnetic ratio yielding sensitivity second only to 1 H . This application note details the protocols for utilizing ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate (CAS: 1989672-66-3) as a highly sensitive, conformationally restricted NMR probe.

The molecular architecture of this unnatural amino acid derivative is engineered for optimal NMR and biological performance:

  • Trifluoromethyl (CF 3​ ) Reporter: Provides a 3-fold signal amplification over single-fluorine tags. Crucially, the fast rotation of the CF 3​ group about the C-C bond averages the chemical shift anisotropy (CSA), minimizing T2​ relaxation line-broadening and yielding a sharp, intense singlet .

  • Cyclopropyl Core: Imparts severe steric restriction, locking the amino acid into specific dihedral angles. This makes it an excellent rigid scaffold for peptidomimetic drug design.

  • Ethyl Ester Prodrug Moiety: Masks the polar carboxylic acid, significantly enhancing passive cellular permeability for in-cell NMR applications . Once intracellular, ubiquitous esterases hydrolyze the ester, trapping the active free amino acid inside the cell.

Physicochemical and NMR Properties

PropertySpecification / ValuePractical Implication for NMR
Molecular Formula C 8​ H 12​ F 3​ NO 2​ Low molecular weight (211.18 g/mol ) ensures rapid tumbling and long T2​ relaxation in the free state.
19 F Resonance ~ -70 to -75 ppmDistinct from common references like TFA (-76.55 ppm), preventing signal overlap.
Multiplicity Sharp SingletThe CF 3​ group is isolated from protons by the quaternary α -carbon, eliminating J-coupling splitting.
Relaxation Profile Favorable T1​ / T2​ ratioFast internal methyl rotation averages CSA, allowing detection even when bound to large >100 kDa proteins.

Experimental Workflow

G N1 1. Ethyl 2-amino-2-cyclopropyl- 3,3,3-trifluoropropanoate (Extracellular) N2 2. Cellular Uptake (Ester enhances permeability) N1->N2 N3 3. Intracellular Esterases (Hydrolysis to Free Acid) N2->N3 N4 4. Target Protein Binding (Conformational Selection) N3->N4 N5 5. 19F NMR Detection (Chemical Shift Perturbation) N4->N5

19F NMR tracking workflow of ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate in living cells.

Protocol 1: Ligand-Observed 19 F NMR Binding Assay

This protocol utilizes Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion to detect the binding of the trifluorinated probe to a target macromolecule (e.g., during fragment-based drug screening).

Trustworthiness / Self-Validation: This protocol includes a competitive displacement control to definitively differentiate specific active-site binding from non-specific aggregation.

Step-by-Step Methodology:
  • Buffer Preparation: Prepare 50 mM sodium phosphate buffer (pH 7.4), 150 mM NaCl, 10% D 2​ O (for NMR lock), and 0.05% Trifluoroacetic acid (TFA) as an internal chemical shift reference.

    • Causality: Phosphate buffer is chosen over HEPES or Tris to avoid proton-exchange interference. D 2​ O is strictly limited to 10% to prevent significant solvent isotope shifts that can artificially perturb the 19 F resonance .

  • Sample Formulation:

    • Tube A (Negative Control): 50 µM ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate in buffer.

    • Tube B (Test): 50 µM ligand + 5 µM target protein (10:1 ligand-to-protein ratio).

    • Tube C (Positive Displacement Control): 50 µM ligand + 5 µM target protein + 100 µM known high-affinity competitive inhibitor.

  • Data Acquisition: Acquire 1D 19 F CPMG NMR spectra at 298 K using a spin-echo train (e.g., total relaxation delay of 40-100 ms).

    • Causality: The CPMG sequence acts as a T2​ filter. In the free state (Tube A), the small molecule tumbles rapidly, resulting in a long T2​ and a sharp, intense signal. When bound to the large protein (Tube B), the molecule adopts the slow tumbling rate of the macromolecule, drastically shortening its T2​ and attenuating the signal.

  • Validation & Interpretation: A specific binding event is confirmed if the signal in Tube B is attenuated by >40% compared to Tube A, and the signal in Tube C is restored to >90% of Tube A's intensity (proving the inhibitor displaced the fluorinated probe from the active site).

Protocol 2: Real-Time Cellular Uptake and Metabolic Tracking

This protocol leverages the extreme sensitivity of the 19 F nucleus to its local electronic environment to track the intracellular hydrolysis of the ethyl ester prodrug into the free amino acid.

Trustworthiness / Self-Validation: A parallel lysate control treated with an esterase inhibitor ensures that observed spectral changes are enzymatically driven.

Step-by-Step Methodology:
  • Cell Preparation: Culture HEK293 cells to 80% confluency. Harvest and resuspend at a density of 5×107 cells/mL in NMR-compatible 5 mm tubes containing oxygenated DMEM with 10% D 2​ O.

  • Dosing: Spike the cell suspension with 1 mM of the ethyl ester compound.

    • Control: Prepare a parallel tube with cell lysate pre-treated with 1 mM PMSF (a broad-spectrum serine esterase inhibitor).

  • Kinetic NMR Acquisition: Acquire standard 1D 19 F NMR spectra (without T2​ filters) every 15 minutes for 4 hours.

    • Causality: The hydrolysis of the ethyl ester to a carboxylate anion changes the inductive electron withdrawal at the quaternary α -carbon. This subtle electronic change propagates through space to the adjacent CF 3​ group, resulting in a distinct Chemical Shift Perturbation (CSP) of approximately 0.5 to 1.2 ppm .

  • Data Analysis: Integrate the area under the curve (AUC) for the parent peak (ester) and the emerging shifted peak (free acid).

Data Interpretation Summary

Experimental ConditionExpected 19 F NMR ObservationMechanistic Interpretation
Ligand + Target Protein (CPMG) Severe line broadening / Signal attenuationLigand adopts the slow correlation time ( τc​ ) of the protein, reducing T2​ relaxation time.
Ligand + Target + Competitor Restoration of sharp singlet signalCompetitor displaces the fluorinated ligand into the bulk solvent (fast tumbling restored).
In-Cell Tracking (Time-course) Emergence of a secondary peak ( Δδ≈ 0.5-1.2 ppm)Intracellular esterases cleave the ethyl ester; the resulting carboxylate alters the local magnetic shielding of the CF 3​ group.
In-Cell Tracking + PMSF Single static peak (No secondary peak)Esterase inhibition prevents hydrolysis; validates that the CSP is enzyme-dependent.

References

  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology. Available at:[Link]

  • Site-Specific Incorporation of a 19F-Amino Acid into Proteins as an NMR Probe for Characterizing Protein Structure and Reactivity. Journal of the American Chemical Society. Available at:[Link]

  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR. Available at:[Link]

  • 19F NMR as a tool in chemical biology. Journal of Fluorine Chemistry / NIH Public Access. Available at:[Link]

Application Note: Peptidomimetic Drug Design Utilizing Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Peptide Synthesis Specialists Document Type: Advanced Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

The development of highly potent, metabolically stable peptidomimetics requires building blocks that can simultaneously lock the peptide backbone into a bioactive conformation and resist enzymatic degradation. Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate (CAS: 1989672-67-4) represents a pinnacle in constrained, unnatural amino acid design[1].

As a highly fluorinated, quaternary α-amino acid derivative, it introduces three distinct physicochemical modifiers to a peptide sequence:

  • The Cyclopropyl Ring (Steric Constraint): Induces severe conformational restriction. The steric clash between the cyclopropyl methylene groups and the adjacent peptide backbone strongly biases the sequence toward rigid β -turn or γ -turn conformations, which are critical for protein-protein interaction (PPI) inhibition[1][2].

  • The Trifluoromethyl Group (Electronic & Lipophilic Tuning): The strongly electron-withdrawing −CF3​ group drastically lowers the basicity of the adjacent α -amine (pKₐ ~5.5) while significantly increasing the overall lipophilicity and membrane permeability of the resulting drug candidate[3][4].

  • The Quaternary α -Carbon (Proteolytic Resistance): The absence of an α -proton eliminates the possibility of epimerization and creates absolute steric shielding against serine and aspartic proteases, dramatically extending the in vivo half-life of the peptidomimetic[5].

Physicochemical Profiling & Comparative Data

To understand the impact of incorporating this building block, we must compare it against natural amino acids and less complex unnatural variants. The synergistic effect of the −CF3​ and cyclopropyl groups creates an extreme physicochemical profile.

Table 1: Physicochemical and Structural Impact of α -Substituents

Amino Acid Analogue α -Substituent 1 α -Substituent 2Approx. Amine pKₐSteric BulkProteolytic StabilityConformational Effect
L-Valine (Natural) −H −CH(CH3​)2​ ~9.6ModerateLow (Cleavable)Flexible / β -Sheet
ACC CyclopropylCyclopropyl~9.0HighModerate β -Turn Induction
α -CF₃-Alanine −CF3​ −CH3​ ~5.8HighHighHelical / Turn
CF₃-Cyclopropyl-AA −CF3​ Cyclopropyl~5.5 Extreme Absolute Rigid β -Turn Lock

Workflow Visualization

The integration of this building block into Solid-Phase Peptide Synthesis (SPPS) requires overcoming significant steric and electronic barriers. The workflow below outlines the logical progression from the raw ester to the validated therapeutic.

Workflow Start Ethyl 2-amino-2-cyclopropyl- 3,3,3-trifluoropropanoate Hydrolysis Harsh Saponification (LiOH, 60°C) Start->Hydrolysis Overcome steric ester Fmoc Fmoc Protection (Fmoc-OSu, pH 9) Hydrolysis->Fmoc Prepare for SPPS Coupling1 C-Terminal Coupling (HATU/HOAt, MW 75°C) Fmoc->Coupling1 Attach to resin/peptide Coupling2 N-Terminal Coupling (Acid Fluoride Activation) Coupling1->Coupling2 Overcome deactivated amine Validation Conformational Locking (β-Turn Induction) Coupling2->Validation Cleavage & Folding Efficacy Protease-Resistant Peptidomimetic Validation->Efficacy Biological Assay

Figure 1: Workflow for integrating the CF3-cyclopropyl building block into protease-resistant peptidomimetics.

Self-Validating Experimental Protocols

The following protocols are engineered to overcome the inherent unreactivity of the CF₃-cyclopropyl system. Standard peptide coupling protocols will fail with this molecule.

Protocol A: Saponification and Fmoc Protection

Causality Insight: Ethyl esters of highly hindered, α -trifluoromethylated amino acids are exceptionally resistant to hydrolysis. Standard room-temperature LiOH saponification is ineffective. Because the molecule lacks an α -proton, we can safely utilize harsh basic conditions at elevated temperatures without any risk of racemization[1].

Step-by-Step Methodology:

  • Dissolution: Suspend Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate hydrochloride (1.0 eq) in a 1:1:1 mixture of THF/MeOH/H₂O (0.2 M concentration).

  • Hydrolysis: Add LiOH·H₂O (4.0 eq). Heat the reaction mixture to 60°C under reflux for 24–36 hours.

  • In-Process QC: Monitor via LC-MS. The extreme steric shielding means the reaction may plateau; if conversion is <95% after 24h, add an additional 1.0 eq of LiOH and continue heating.

  • Fmoc Protection: Once hydrolysis is complete, cool to 0°C. Adjust the pH to 9.0 using 1M HCl. Add Fmoc-OSu (1.2 eq) dissolved in a minimal amount of THF.

  • Completion: Stir at room temperature for 12 hours. Acidify to pH 2.0 with 1M HCl, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and purify via flash chromatography (Hexane/EtOAc gradient) to yield the Fmoc-protected free acid.

Protocol B: Microwave-Assisted SPPS Integration

Incorporating this building block into a peptide chain requires two distinct coupling strategies depending on which terminus is reacting.

Phase 1: Coupling the CF₃-Cyclopropyl Carboxylate to the Peptide Chain

Causality Insight: The carboxylate is sterically hindered by the neopentyl-like environment. We utilize HOAt over HOBt because the neighboring nitrogen in the pyridine ring of HOAt provides a catalytic neighboring-group effect, accelerating the acylation of hindered amines.

  • Activation: Swell the resin-bound peptide (N-terminal deprotected) in DMF. Add Fmoc-CF₃-Cyclopropyl-OH (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq).

  • Base Addition: Add DIPEA (6.0 eq) to the mixture, vortex briefly, and add to the reaction vessel.

  • Microwave Coupling: Irradiate at 75°C for 20 minutes (e.g., CEM Liberty Blue or Biotage Initiator+).

  • Wash: Wash the resin thoroughly with DMF (5x) and DCM (3x).

Phase 2: Coupling the Next Amino Acid onto the CF₃-Cyclopropyl Amine

Causality Insight: The strongly electron-withdrawing −CF3​ group reduces the nucleophilicity of the adjacent primary amine to near-aniline levels (pKₐ ~5.5)[3]. Standard activated esters (HATU/HBTU) are insufficiently electrophilic. We must generate an highly reactive Acid Fluoride in situ using TFFH.

  • Deprotection: Remove the Fmoc group from the CF₃-Cyclopropyl residue using 20% Piperidine in DMF (2 x 5 mins at 75°C).

  • Acid Fluoride Generation: In a separate vial, dissolve the next Fmoc-Amino Acid (5.0 eq) and TFFH (Fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate) (5.0 eq) in DMF. Add DIPEA (10.0 eq). Stir for 5 minutes to generate the acid fluoride.

  • Coupling: Add the activated mixture to the resin. Irradiate at 75°C for 30 minutes.

  • Double Coupling: Drain the vessel and immediately repeat Steps 2 and 3 to ensure complete conversion.

Critical Self-Validation & QC Warning

Do NOT rely on the Kaiser (Ninhydrin) Test. Standard colorimetric assays rely on the nucleophilic attack of the free amine on ninhydrin. Because the CF₃-cyclopropyl amine is severely deactivated, the Kaiser test will consistently yield a false negative (appearing yellow/colorless), falsely suggesting that the coupling was successful when it may have entirely failed. Validation Step: You must perform a micro-cleavage of a small resin aliquot (TFA/TIS/H₂O 95:2.5:2.5 for 1 hour) followed by LC-MS analysis to accurately verify coupling efficiency.

References

  • [3] Journal of the American Chemical Society. "Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors" (2022). URL:[Link]

  • [1] Milanole, G., et al. The Journal of Organic Chemistry. "Synthesis of Fluorinated Cyclopropyl Amino Acid Analogues: Toward the Synthesis of Original Fluorinated Peptidomimetics" (2013). URL:[Link]

  • [5] Organic Chemistry Frontiers. "Fluorine-containing macrocyclic peptides and peptidomimetics" (2025). URL:[Link]

  • [2] Tedesco, F., et al. PMC / Journal of Medicinal Chemistry. "Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction: Toward Dual-Action Molecules against Coronavirus Infections" (2022). URL:[Link]

  • [4] ACS Catalysis. "Synthesis of α-Fluoro-α-amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination" (2019). URL:[Link]

Sources

Troubleshooting & Optimization

overcoming steric hindrance in ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate coupling

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Overcoming Steric Hindrance in Ethyl 2-Amino-2-Cyclopropyl-3,3,3-Trifluoropropanoate Coupling For: Researchers, Scientists, and Drug Development Professionals From: The Desk of the Senior Application Scientist

Welcome to the technical support center for advanced peptide and amide bond synthesis. This guide is designed to provide in-depth troubleshooting and strategic advice for a particularly challenging substrate: ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate .

The unique α,α-disubstitution of this amino acid ester, featuring both a compact, rigid cyclopropyl ring and a bulky, electron-withdrawing trifluoromethyl group, presents a formidable steric and electronic challenge. The nucleophilicity of the amine is reduced, and the steric environment severely restricts access for incoming acylating agents. Standard coupling protocols often result in low yields or complete reaction failure. This guide provides field-proven solutions to navigate these obstacles effectively.

Troubleshooting Guide: From Reaction Failure to Success

This section addresses the most common issues encountered when attempting to couple ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate with a carboxylic acid partner.

Q1: My coupling reaction shows low to no yield, with starting materials largely unreacted. What's the primary cause and how do I fix it?

A1: The root cause is almost certainly insufficient activation of the carboxylic acid to overcome the high steric barrier and reduced nucleophilicity of the amine. Standard coupling reagents like DCC or EDC/HOBt are often not potent enough for this transformation.[1] You must employ a high-reactivity coupling strategy.

Core Strategy: Enhance Electrophilicity of the Acyl Donor

The key is to generate a highly reactive acylating intermediate that can react efficiently with the hindered amine.

Solution 1: Utilize High-Potency Uronium/Aminium or Phosphonium Reagents

These reagents generate highly activated esters in situ that are more effective for sterically demanding couplings.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is often the first choice for difficult couplings. It forms a highly reactive OAt-ester. The pyridine nitrogen in the HOAt leaving group can provide anchimeric assistance, further accelerating the reaction.[2]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Similar to HATU, HCTU forms a more reactive O-6-ClBt ester compared to standard HOBt esters.

  • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent based on OxymaPure. It offers high reactivity while minimizing the risk of racemization.

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based alternative to HATU, PyAOP is highly reactive and avoids the potential for guanidinylation side reactions that can occur with uronium salts.[1]

Table 1: Comparison of Recommended High-Activity Coupling Reagents

ReagentActivating GroupKey AdvantagesConsiderations
HATU OAt (7-aza-1-hydroxybenzotriazole)Extremely high reactivity, anchimeric assistance.[2]Potential for guanidinylation side reaction.
HCTU O-6-ClBt (6-chloro-1-hydroxybenzotriazole)More reactive than HBTU/HOBt systems.Less reactive than HATU for the most extreme cases.
COMU OxymaPureHigh reactivity, low racemization tendency.Solution stability can be a concern.
PyAOP OAt (7-aza-1-hydroxybenzotriazole)Reactivity comparable to HATU; does not cause guanidinylation.[1]Can be less effective in automated solid-phase synthesis due to high reactivity.[2]

Solution 2: Convert the Carboxylic Acid to an Acyl Fluoride

For exceptionally challenging couplings, acyl fluorides are among the most reactive acylating agents and are particularly effective for hindered systems.[3][4] They are more reactive than acyl chlorides but less prone to moisture-induced degradation.

Experimental Protocol 1: High-Reactivity Coupling with HATU

This protocol employs pre-activation of the carboxylic acid to ensure the activated species is fully formed before encountering the sterically hindered amine.

  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Pre-Activation: Stir the mixture at room temperature for 10-15 minutes. The solution should change color, indicating formation of the active ester.

  • Amine Addition: Add a solution of ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate (1.2 eq) in anhydrous DMF to the activated mixture.

  • Reaction: Monitor the reaction by LC-MS or TLC. For this hindered system, the reaction may require elevated temperatures (40-60 °C) and extended reaction times (12-24 hours).[2]

  • Workup: Quench the reaction with saturated aqueous NH₄Cl, extract with an appropriate organic solvent (e.g., ethyl acetate), and purify by column chromatography.

Q2: The reaction is extremely slow and stalls before completion, even with HATU. How can I drive it to completion?

A2: This indicates the activation energy of the reaction remains prohibitively high. You need to supply additional energy or use a more dynamic reaction environment.

Solution 1: Increase Reaction Temperature

Gently heating the reaction mixture (e.g., to 50-70 °C) can significantly accelerate the coupling kinetics.[5]

  • Caution: Elevated temperatures increase the risk of racemization of the carboxylic acid partner, particularly if it is an amino acid. The use of additives like OxymaPure (as found in COMU) or HOAt (in HATU/PyAOP) helps suppress this side reaction.

Solution 2: Employ Flow Chemistry

Continuous flow synthesis is exceptionally well-suited for challenging reactions. It allows for precise control over temperature and reaction time, and enables the use of superheated conditions safely.[6] The rapid mixing and heat transfer can dramatically improve reaction efficiency.[7]

  • Workflow: The carboxylic acid, coupling reagent, and base can be mixed and pre-activated in a heated flow path before being combined with the amine stream in a second heated reactor. This ensures that the highly reactive intermediate is formed efficiently and used immediately.[7]

Flow_Chemistry_Setup cluster_pumps Reagent Pumps PumpA Syringe Pump A (Carboxylic Acid, HATU, DIPEA in DMF) Mixer T-Mixer PumpA->Mixer PumpB Syringe Pump B (Hindered Amine in DMF) PumpB->Mixer Reactor Heated Coil Reactor (e.g., 80 °C, 10 min residence time) Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collector Product Collection BPR->Collector

Caption: Basic flow chemistry setup for hindered amide coupling.

Q3: My desired product is contaminated with a major side product. How do I identify and prevent it?

A3: With uronium reagents like HATU, the most common side product when using a primary amine is a guanidinium species, formed by the reaction of the amine with the tetramethylguanidinium core of the reagent.

Solution: Adjust Reagent Stoichiometry or Switch Reagent Class

  • Stoichiometry Control: Avoid using a large excess of the uronium reagent and base. Use near-stoichiometric amounts (e.g., 1.05 - 1.1 equivalents of HATU).

  • Switch to Phosphonium Reagents: The most robust solution is to switch to a phosphonium salt coupling reagent like PyBOP or PyAOP . These reagents do not contain a guanidinium core and therefore cannot form this byproduct.[2]

Troubleshooting_Workflow StartNode Start: Low/No Yield DecisionNode DecisionNode StartNode->DecisionNode Initial Check ProcessNode1 Switch to High-Activity Reagent (HATU, HCTU, COMU, PyAOP) DecisionNode->ProcessNode1 Reagent too weak? ProcessNode ProcessNode EndNode Successful Coupling SideProductNode Side Product Observed? SideProductNode->EndNode No ProcessNode3 Switch to Phosphonium Reagent (PyAOP) or Adjust Stoichiometry SideProductNode->ProcessNode3 Yes (e.g., Guanidinylation) DecisionNode2 DecisionNode2 ProcessNode1->DecisionNode2 Reaction still slow/incomplete? DecisionNode2->SideProductNode No, but... ProcessNode2 Increase Temperature (40-70 °C) or Use Flow Chemistry DecisionNode2->ProcessNode2 Yes ProcessNode2->SideProductNode ProcessNode3->EndNode

Caption: Troubleshooting workflow for hindered amide coupling.

Frequently Asked Questions (FAQs)

Q4: Beyond coupling reagents, what other factors are critical for this reaction?

A4: Solvent and base selection are paramount.

  • Solvent: The solvent must fully solubilize all components, including the activated intermediate. Anhydrous, polar aprotic solvents are required.

    • Primary Choice: N,N-Dimethylformamide (DMF).

    • Alternatives: For solubility issues, N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) can be used. A mixture, such as DCM/DMF/NMP (1:1:1), can sometimes improve performance by modulating solvent properties.[8]

  • Base: A sterically hindered, non-nucleophilic organic base is essential to prevent side reactions.

    • Primary Choice: N,N-Diisopropylethylamine (DIPEA or Hünig's base).

    • Alternative: 2,4,6-Collidine can be used if DIPEA leads to complications. Avoid less hindered bases like triethylamine (TEA), which can be more nucleophilic and cause side reactions.

Q5: Are there any non-traditional or emerging methods that could bypass these steric issues entirely?

A5: Yes, several innovative strategies are being developed that approach amide bond formation from different mechanistic pathways, potentially being less sensitive to steric bulk.

  • Ugi Four-Component Reaction (Ugi-4CR): This powerful reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single pot to form a dipeptide-like structure.[9][10] While it doesn't form the direct amide bond you're attempting, it allows for the rapid assembly of a complex molecule incorporating your hindered amine, which could be a strategic alternative in a drug discovery context. However, the use of highly hindered amines in the Ugi reaction can have its own limitations.[11]

  • Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for forming C-N bonds.[12] Some methods allow for amide bond formation under neutral, room-temperature conditions, proceeding through radical intermediates that may be less governed by the steric constraints of traditional two-electron pathways.[13][14]

  • Chemoenzymatic Peptide Synthesis (CEPS): This approach uses enzymes, such as engineered ligases or proteases operating in reverse, to form peptide bonds.[15][16] The key advantage is the exquisite chemo- and stereoselectivity under very mild, aqueous conditions, which eliminates the need for harsh reagents and protecting groups.[17][18] The primary challenge would be identifying or engineering an enzyme that accepts this highly unnatural amino acid as a substrate.

Q6: Why is this specific amino acid, with its cyclopropyl and trifluoromethyl groups, so difficult to couple?

A6: It's a combination of two powerful effects originating from the α-substituents.

  • Steric Hindrance: This is the most obvious factor. The tetrahedral α-carbon is attached to four non-hydrogen substituents (the amine, the ester, the cyclopropyl group, and the trifluoromethyl group). This creates a highly congested environment, physically blocking the nitrogen's lone pair from attacking an activated carboxyl group. The rigid, three-dimensional structure of the cyclopropyl group contributes significantly to this bulk.

  • Electronic Effects: The trifluoromethyl (CF₃) group is one of the most strongly electron-withdrawing groups in organic chemistry. This effect is transmitted through the sigma bonds (inductive effect) to the α-carbon and, subsequently, to the nitrogen atom. This significantly reduces the electron density on the nitrogen, making the amine a much weaker nucleophile compared to a standard amino acid.

The combination of being a poor nucleophile (electronically) and being difficult to approach (sterically) makes this a "worst-case scenario" for standard amide coupling. This is why strategies must focus on creating a "super-electrophile" with the coupling partner to force the reaction to proceed.

References

  • Vapourtec. (2025, September 25). Learn Why Flow Outperforms Batch for Peptide Synthesis. Retrieved from [Link]

  • DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(8), 6557-6605.
  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Nature Portfolio. (n.d.). Amide-Directed Photoredox Catalyzed C-C Bond Formation at Unactivated sp3 C-H Bonds. Retrieved from [Link]

  • Google Patents. (n.d.). US8883444B2 - Peptide synthesis using enzymatic activation and coupling.
  • PubMed. (2007, July 20). Efficient peptide coupling involving sterically hindered amino acids. Retrieved from [Link]

  • ACS Publications. (2025, August 11). Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. Retrieved from [Link]

  • ACS Publications. (2019, November 19). Visible Light-Induced Amide Bond Formation. Retrieved from [Link]

  • Thieme E-Books. (n.d.). Further Components Carboxylic Acid and Amine (Ugi Reaction). Retrieved from [Link]

  • ACS Publications. (2018, January 5). Stereodivergent Synthesis of α,α-Disubstituted α-Amino Acids via Synergistic Cu/Ir Catalysis. Retrieved from [Link]

  • SciSpace. (n.d.). Peptide Bond Formations through Flow Chemistry. Retrieved from [Link]

  • PMC - NIH. (n.d.). Recent Advances in Visible-Light-Mediated Amide Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

  • ResearchGate. (2025, October 11). Some synthetic limitations in the use of sterically hindered amines in the Ugi reaction | Request PDF. Retrieved from [Link]

  • ResearchGate. (2026, January 28). Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage | Request PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Accelerating innovation in peptide synthesis through continuous-flow. Retrieved from [Link]

  • Wikipedia. (n.d.). Ugi reaction. Retrieved from [Link]

  • QYAOBIO. (2024, September 3). Chemo Enzymatic Peptide Synthesis - CEPS. Retrieved from [Link]

  • ResearchGate. (2006, April 15). (PDF) Peptide synthesis: Chemical or enzymatic. Retrieved from [Link]

  • PMC - NIH. (n.d.). Recent Advances in Chemoenzymatic Peptide Syntheses. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

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Technical Support Center: Optimizing Yield for Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the hydrolysis of ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you optimize your reaction yield and purity.

The hydrolysis of this unique α-amino ester presents a specific set of challenges due to the steric hindrance imparted by the cyclopropyl group and the electronic effects of the trifluoromethyl moiety. This guide will provide a comprehensive overview of the reaction, potential pitfalls, and strategies for success.

Troubleshooting Guide

This section addresses common issues encountered during the hydrolysis of ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Conversion 1. Steric Hindrance: The cyclopropyl group hinders the approach of the nucleophile (e.g., hydroxide) to the ester carbonyl. 2. Inadequate Base Strength: Standard bases like NaOH or KOH in aqueous media may not be sufficient to overcome the steric barrier. 3. Low Reaction Temperature: Insufficient thermal energy to overcome the activation energy barrier.1. Employ a stronger, less-hindered base: Consider using lithium hydroxide (LiOH), which is known to be effective for hindered ester hydrolysis. 2. Utilize a non-aqueous or co-solvent system: A mixture of an organic solvent (e.g., THF, Dioxane, or DMSO) with water can improve substrate solubility and enhance the reactivity of the base.[1][2] 3. Increase the reaction temperature: Carefully increase the temperature, monitoring for potential side reactions. Microwave-assisted heating can sometimes be effective for hindered esters.[3]
Incomplete Reaction 1. Equilibrium Limitations: The hydrolysis of esters is a reversible reaction.[4] 2. Insufficient Reaction Time: The reaction may be sluggish due to the aforementioned steric and electronic factors.1. Use a large excess of water: This will shift the equilibrium towards the product side. 2. Use a stoichiometric amount or slight excess of a strong base: This drives the reaction to completion by converting the resulting carboxylic acid to its carboxylate salt, making the reaction effectively irreversible under basic conditions.[4] 3. Extend the reaction time: Monitor the reaction progress by TLC, HPLC, or NMR until no further consumption of the starting material is observed.
Formation of Side Products 1. Racemization: The α-proton of the amino acid is susceptible to deprotonation under basic conditions, leading to a loss of stereochemical integrity.[5][6] 2. Degradation of the Trifluoromethyl Group: Harsh basic conditions can potentially lead to the degradation of the trifluoromethyl group.1. Use milder reaction conditions: Employ lower temperatures and avoid excessively strong bases if racemization is a concern. Enzymatic hydrolysis can be an excellent alternative for maintaining stereochemical purity. 2. Careful pH control: Maintain the pH in a range that promotes hydrolysis without causing significant racemization. 3. Monitor for degradation: Use 19F NMR to monitor the integrity of the trifluoromethyl group throughout the reaction.
Difficult Product Isolation 1. Emulsion formation during workup: The presence of both a free amine and a carboxylate can lead to emulsification. 2. Product solubility in the aqueous phase: The resulting amino acid may have significant water solubility.1. Careful acidification: Slowly add acid to the reaction mixture to protonate the carboxylate and the amine. Adjust the pH to the isoelectric point of the amino acid to minimize its water solubility. 2. Use of a suitable extraction solvent: A more polar solvent like ethyl acetate or a mixture of solvents may be necessary. Continuous extraction can be beneficial. 3. Ion-exchange chromatography: This is a highly effective method for purifying amino acids.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the hydrolysis of this specific ester?

A1: The main challenges are:

  • Steric Hindrance: The bulky cyclopropyl group at the α-position significantly slows down the rate of nucleophilic attack on the ester carbonyl.[1]

  • Electronic Effects: The electron-withdrawing trifluoromethyl group can influence the reactivity of the ester. While it can make the carbonyl carbon more electrophilic, it can also affect the stability of the tetrahedral intermediate.[9]

  • Potential for Racemization: The α-proton is acidic and can be removed under basic conditions, leading to a loss of stereochemical purity.[5][6]

Q2: Which is better for this hydrolysis: acidic or basic conditions?

A2: Basic hydrolysis (saponification) is generally preferred for this substrate.[4] The reaction is essentially irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt.[4] Acid-catalyzed hydrolysis is a reversible process and may require a large excess of water to drive the reaction to completion.[10] Additionally, the free amino group can be protonated under acidic conditions, which can complicate the reaction.

Q3: What analytical techniques are recommended for monitoring the reaction?

A3:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): The most common and robust method for quantitative analysis of amino acids.[][12] It allows for accurate determination of the conversion and can also be used to detect side products. Both pre-column and post-column derivatization methods are available.[8][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the ethyl group protons of the ester and the appearance of new signals corresponding to the product. 19F NMR is crucial for confirming the integrity of the trifluoromethyl group throughout the reaction.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive technique for identifying and quantifying the product, especially in complex mixtures.[]

Q4: How can I minimize racemization during the hydrolysis?

A4: To minimize racemization:

  • Use the mildest effective conditions: Opt for lower temperatures and the weakest base that still provides a reasonable reaction rate.

  • Limit the reaction time: Monitor the reaction closely and stop it as soon as the starting material is consumed.

  • Consider enzymatic hydrolysis: Lipases or esterases can offer high stereoselectivity under mild conditions, although enzyme screening may be necessary to find a suitable catalyst.

Q5: What is the best way to purify the final amino acid product?

A5:

  • Crystallization: If the product is a stable solid, crystallization from a suitable solvent system is an excellent purification method.

  • Ion-Exchange Chromatography: This is the gold standard for amino acid purification.[7][8] It separates compounds based on their charge and provides excellent resolution.

  • Preparative HPLC: For high-purity samples on a smaller scale, preparative reverse-phase HPLC can be very effective.

Experimental Protocols

Protocol 1: Standard Basic Hydrolysis

This protocol provides a starting point for the hydrolysis of ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate.

Materials:

  • Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC. If the reaction is slow, gently heat the mixture to 40-50 °C.

  • Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

  • Slowly add 1 M HCl to adjust the pH to the isoelectric point of the amino acid (this will need to be determined experimentally, but a pH around 6 is a good starting point).

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization or chromatography.

Protocol 2: Mild Hydrolysis for Racemization-Sensitive Substrates

This protocol is designed to minimize the risk of racemization.

Materials:

  • Same as Protocol 1.

Procedure:

  • Dissolve ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add LiOH (1.1 eq) portion-wise over 10-15 minutes.

  • Stir the reaction mixture at 0-5 °C and monitor its progress frequently by HPLC.

  • Once the starting material is consumed (or the reaction has stalled), proceed with the workup as described in Protocol 1, maintaining a low temperature during the initial acidification step.

Visualizing the Process

Hydrolysis Reaction and Potential Side Reaction

sub Ethyl 2-amino-2-cyclopropyl- 3,3,3-trifluoropropanoate product 2-Amino-2-cyclopropyl- 3,3,3-trifluoropropanoic acid sub->product Hydrolysis base Base (e.g., LiOH) base->product water H2O water->product racemate Racemic Amino Acid product->racemate Racemization (side reaction)

Caption: Hydrolysis of the ester to the desired carboxylic acid and the potential for racemization.

Troubleshooting Workflow

start Start Hydrolysis check_conversion Monitor Conversion (TLC/HPLC) start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion <10% incomplete Incomplete Reaction check_conversion->incomplete 10-95% complete Reaction Complete check_conversion->complete >95% low_conversion->start Increase Temp/Stronger Base incomplete->start Extend Time/Add More Base workup Workup and Isolation complete->workup check_purity Check Purity (HPLC/NMR) workup->check_purity pure Pure Product check_purity->pure High Purity impure Impure Product check_purity->impure Low Purity end End pure->end purify Purification (Chromatography/Crystallization) impure->purify purify->end

Caption: A workflow for troubleshooting common issues during the hydrolysis reaction.

References

  • Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. PMC.
  • A Comprehensive Guide to Amino Acid Analysis Methods and Protocols. BOC Sciences.
  • Analytical Methods for Amino Acids. Shimadzu.
  • Method considerations for the analysis of amino acids. AltaBioscience.
  • Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. US Pharmacopeia (USP).
  • Amino Acid Analysis: an essential technique for the analytical lab. BioPharmaSpec.
  • Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S). Organic Syntheses Procedure.
  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc.
  • Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. PMC.
  • Synthesis of Fluorinated Cyclopropyl Amino Acid Analogues: Toward the Synthesis of Original Fluorinated Peptidomimetics. The Journal of Organic Chemistry.
  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrog
  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • Practical Processes for Producing Fluorinated alpha-Ketocarboxylic Esters and Analogues Thereof.
  • Basic Hydrolysis of Esters - Saponific
  • Difficult hydrolysis of an hindered ester. ECHEMI.
  • Synthesis of Amino Acids. Chemistry LibreTexts.
  • Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. PMC.
  • Advances in the Development of Trifluoromethoxyl
  • Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect.
  • Synthesis of Cyclopropene α-Amino Acids via Enantioselective Desymmetriz
  • Hydrolysis-induced racemization of amino acids.
  • Racemization of amino acids under natural conditions: part 4—racemization always exceeds the rate of peptide elong
  • Synthesis of complex unnatural fluorine-containing amino acids. PMC.
  • Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. PMC.
  • Intramolecular sp3 Functionalization of Cyclopropyl α-Amino Acid-Derived Benzamides. The Journal of Organic Chemistry.
  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI.
  • α-Amino ketones, esters, nitriles and related compounds synthesis by α-amin
  • Hydrolysis of proteins performed at high temperatures and for short times with reduced racemization, in order to determine the enantiomers of D- and L-amino acids. CABI Digital Library.
  • Synthesis of Trifluoromethyl
  • Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC.

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Technical Support Center: Troubleshooting the Aqueous Solubility of Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate. This document provides a comprehensive troubleshooting framework, frequently asked questions, and detailed experimental protocols to address common solubility issues. Our approach is grounded in an understanding of the molecule's structural components to offer scientifically sound solutions.

Estimated Physicochemical Profile

PropertyEstimated ValueRationale and Implications for Aqueous Solubility
pKa (basic amine) ~ 7.5 - 8.5The primary amine is the most basic site. Its pKa is likely lower than that of a simple primary amine like cyclopropylamine (pKa ~9.1)[1][2][3] due to the electron-withdrawing effect of the adjacent ester and trifluoromethyl groups. This means the compound's charge state, and therefore its aqueous solubility, will be highly dependent on the pH of the medium. At pH values below its pKa, the amine will be protonated and more soluble.
logP (Octanol-Water Partition Coefficient) 1.5 - 2.5This compound possesses both hydrophobic (cyclopropyl, ethyl ester, trifluoromethyl) and a hydrophilic (amino) group. The trifluoromethyl group significantly increases lipophilicity (Hansch π value of +0.88)[4]. The logP of ethyl trifluoroacetate is ~1.18[5][6][7][8], while that of ethyl 2-aminopropanoate is approximately -0.1[9]. The combination of these fragments suggests a molecule with moderate to high lipophilicity, predicting poor intrinsic aqueous solubility.
Aqueous Solubility Poor at neutral pHBased on the estimated logP and the presence of significant hydrophobic moieties, the intrinsic solubility of the neutral form of the molecule in aqueous media at neutral to basic pH is expected to be low.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate, precipitating when I dilute my DMSO stock solution into an aqueous buffer like PBS (pH 7.4)?

A1: This is a common phenomenon for compounds with low aqueous solubility, often referred to as "crashing out." Your compound is likely soluble in the 100% DMSO stock. However, when this is diluted into an aqueous buffer, the overall solvent environment becomes predominantly aqueous. Given the estimated moderately high logP of your compound, its solubility limit in the aqueous buffer is likely exceeded, leading to precipitation. At a neutral pH of 7.4, a significant portion of the amine groups (with an estimated pKa of 7.5-8.5) will be in their neutral, less soluble form.

Q2: What is the recommended starting solvent for making a stock solution?

A2: Dimethyl sulfoxide (DMSO) is a suitable initial solvent for creating a high-concentration stock solution due to its ability to dissolve a wide range of both polar and nonpolar compounds[10][11].

Q3: Can I heat the solution to improve solubility?

A3: Gentle warming (e.g., to 37°C) can aid in the initial dissolution of the compound in an organic solvent like DMSO. However, it is critical to first assess the thermal stability of your compound to prevent degradation. This approach is generally not recommended for routine preparation of aqueous solutions for biological assays, as the compound may precipitate upon cooling to room or physiological temperature.

Q4: What is the maximum concentration of DMSO that is acceptable in my cell-based assay?

A4: The final concentration of DMSO in cell-based assays should be kept as low as possible, typically at or below 0.5% (v/v), as higher concentrations can be cytotoxic[10]. It is essential to determine the tolerance of your specific cell line to DMSO by running a vehicle control experiment.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments and provides a logical workflow for resolving them.

G start Start: Compound precipitates in aqueous buffer check_stock Is the DMSO stock solution clear? start->check_stock ph_adjust Adjust pH of Aqueous Buffer check_stock->ph_adjust Yes reassess Re-evaluate compound stability and assay compatibility check_stock->reassess No, precipitate in stock cosolvent Use a Co-solvent ph_adjust->cosolvent Precipitation persists success Solubility Issue Resolved ph_adjust->success Compound dissolves surfactant Incorporate a Surfactant cosolvent->surfactant Precipitation persists cosolvent->success Compound dissolves cyclodextrin Utilize a Cyclodextrin surfactant->cyclodextrin Precipitation persists surfactant->success Compound dissolves cyclodextrin->success Compound dissolves cyclodextrin->reassess Precipitation persists

Caption: Troubleshooting workflow for addressing solubility issues.

Issue: Compound Precipitates Upon Dilution in Aqueous Buffer

Cause: The aqueous buffer cannot maintain the compound in solution at the desired concentration. The pH of the buffer may not be optimal for solubilizing the amine-containing compound.

Solutions (in order of recommendation):

1. pH Adjustment:

  • Rationale: As a basic compound (due to the primary amine), the solubility of ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate is pH-dependent. By lowering the pH of the aqueous buffer to at least one pH unit below the estimated pKa of the amine (e.g., pH 4.5-6.5), the amine group will become protonated (R-NH3+). This positive charge significantly increases the molecule's interaction with water, thereby enhancing its solubility.

  • Action: Prepare your aqueous buffer at a lower pH. For many biological assays, a buffer at pH 6.0-6.5 is often well-tolerated. Always verify that the altered pH does not negatively impact your experimental system (e.g., cell viability, enzyme activity).

2. Use of Co-solvents:

  • Rationale: If pH adjustment alone is insufficient or not feasible for your experimental setup, maintaining a small percentage of an organic co-solvent in the final aqueous solution can help. Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for dissolving hydrophobic compounds.

  • Action: After diluting your DMSO stock into the aqueous buffer, ensure a final concentration of a co-solvent like ethanol or polyethylene glycol 300 (PEG 300) is present. It's crucial to keep the final organic solvent concentration low (typically 1-5%) and to run a vehicle control to account for any effects of the co-solvent on your assay.

3. Incorporation of Surfactants:

  • Rationale: Non-ionic surfactants like Tween® 80 (Polysorbate 80) can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.

  • Action: Prepare your aqueous buffer with a low concentration of Tween® 80 (typically 0.01% to 0.1% w/v) before adding your compound's DMSO stock solution. The surfactant should be added to the buffer and mixed well before the compound is introduced.

4. Utilization of Cyclodextrins:

  • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.

  • Action: Dissolve HP-β-CD in your aqueous buffer first to create the host solution. Then, slowly add your concentrated DMSO stock of the compound to the HP-β-CD solution while vortexing. The molar ratio of HP-β-CD to your compound may need to be optimized (e.g., starting with a 2:1 or 5:1 molar excess of cyclodextrin).

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is a general guideline. The molecular weight of ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate is approximately 225.2 g/mol . Please use the exact molecular weight from your supplier's certificate of analysis.

Materials:

  • Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)[10]

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Pre-handling: Before opening the vial of the compound, gently tap it on a hard surface to ensure all the powder is at the bottom.

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 2.25 mg of the compound.

    • Mass (mg) = Molarity (mol/L) * Molecular Weight ( g/mol ) * Volume (L) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 225.2 g/mol * 0.001 L * 1000 mg/g = 2.252 mg

  • Weighing: Carefully weigh out approximately 2.25 mg of the compound into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes.

    • Visually inspect the solution to ensure it is clear and all solid has dissolved.

    • If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes[10]. Gentle warming to 37°C can also be used if the compound is known to be thermally stable.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light[2].

Protocol 2: Aqueous Solubility Determination by the Shake-Flask Method

This method determines the thermodynamic equilibrium solubility of your compound in a specific aqueous buffer[3].

Materials:

  • Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate powder

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4; citrate buffer, pH 5.0)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer (e.g., 5 mg in 1 mL). The presence of undissolved solid is essential to ensure a saturated solution at equilibrium. Prepare in triplicate for each buffer condition.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the mixture for 24-48 hours to ensure equilibrium is reached. The agitation speed should be sufficient to keep the solid suspended without creating a vortex.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 1 hour to allow larger particles to settle.

    • Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.

  • Sampling: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.

  • Quantification:

    • Dilute the supernatant with an appropriate solvent (compatible with your analytical method).

    • Determine the concentration of the dissolved compound using a validated analytical method with a standard curve.

    • Express the solubility in units such as µg/mL or µM.

References

  • Fiveable. (2025, August 15). Trifluoromethyl: Organic Chemistry Study Guide. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

  • ChemBK. (2024, April 9). Cyclopropylamine. Retrieved from [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

  • Blackthorn AI. (2025, January 13). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Retrieved from [Link]

  • MPG.PuRe. (n.d.). Modelling of the Dissociation Constant (pKa) of Amino Acids. Retrieved from [Link]

  • ChemRxiv. (2024, July 21). FILLING THE GAP IN LogP AND pKa EVALUATION FOR - SATURATED FLUORINE-CONTAINING DERIVATIVES WITH MACHINE LEARNING. Retrieved from [Link]

  • lookchem. (n.d.). Cas 765-30-0,Cyclopropylamine. Retrieved from [Link]

  • GPSR. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... Retrieved from [Link]

  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • PMC - NIH. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

  • University of Rhode Island. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Cyclopropylamine. Retrieved from [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Ethyl trifluoroacetate. Retrieved from [Link]

  • PubMed. (n.d.). Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs. Retrieved from [Link]

  • ResearchGate. (2015, October 16). Use of 2-Hydroxypropyl-β-cyclodextrin as a Solubilizing and Stabilizing Excipient for Protein Drugs. Retrieved from [Link]

  • MDPI. (2022, January 31). Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization. Retrieved from [Link]

  • ACS Publications. (n.d.). Tween 80−Sodium Deoxycholate Mixed Micelles: Structural Characterization and Application in Doxorubicin Delivery. Retrieved from [Link]

  • (n.d.). Use of Tween 40 and Tween 80 to deliver a mixture of phytochemicals to human colonic adenocarcinoma cell (CaCo. Retrieved from [Link]

  • G-Biosciences. (2020, March 10). The Role of Tween 80 in Protein Solubilization and Stabilization. Retrieved from [Link]

  • Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024, July 2). The lab's all-purpose oil DMSO. Retrieved from [Link]

  • PMC - NIH. (n.d.). The Surfactant Tween 80 Enhances Biodesulfurization. Retrieved from [Link]

  • ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]

  • ResearchGate. (2024, June 1). Predicting the amino group pKa of amino acids using machine learning-QSPR methods. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2018, November 23). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. Retrieved from [Link]

  • Cheméo. (n.d.). Cyclopropylamine (CAS 765-30-0) - Chemical & Physical Properties. Retrieved from [Link]

  • PMC. (n.d.). Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. Retrieved from [Link]

  • (2011, January 29). Predicting the pKa of Small Molecules. Retrieved from [Link]

  • (n.d.). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. Retrieved from [Link]

  • (n.d.). Use of Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetic acid, trifluoro-, ethyl ester (CAS 383-63-1). Retrieved from [Link]

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  • Lead Sciences. (n.d.). Ethyl 2-aminopropanoate hydrochloride. Retrieved from [Link]

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Technical Support Center: Preserving Stereochemical Integrity of Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this unique and valuable chiral building block. Its distinct structure, featuring a quaternary α-carbon flanked by a cyclopropyl ring and a trifluoromethyl group, makes it a powerful component in medicinal chemistry. However, these same features render the α-proton exceptionally acidic and susceptible to racemization under various reaction conditions.

This document provides in-depth technical guidance, troubleshooting, and validated protocols to help you maintain the stereochemical integrity of your material throughout your synthetic campaigns.

The Root of the Problem: Why is This Compound Prone to Racemization?

Understanding the underlying mechanism of racemization is the first step toward preventing it. For ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate, the susceptibility of its chiral center is significantly enhanced by its molecular structure. Racemization primarily occurs through the deprotonation of the α-carbon, leading to a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of enantiomers.[1][2]

Several factors contribute to the lability of the α-proton in this specific molecule:

  • Electron-Withdrawing Trifluoromethyl (CF3) Group: The potent inductive effect of the CF3 group dramatically increases the acidity of the α-proton, making it easier to be abstracted by a base.[3]

  • Ester Carbonyl Group: The carbonyl group stabilizes the resulting negative charge of the enolate intermediate through resonance.

  • Amino Group: While often protected, the nitrogen atom can influence the electronic environment of the α-carbon.

The combination of these features means that even mild bases or slightly elevated temperatures can initiate the racemization process.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Question 1: In which common reactions should I be most concerned about racemization?

You should exercise the most caution during amide coupling reactions . These reactions often require the activation of a carboxylic acid (if the amino ester is being used as the amine component) or the use of a base (if the amino ester is the acid component after hydrolysis). Both scenarios create conditions ripe for racemization.[4][5]

Other steps that require careful planning include:

  • N-Protecting Group Removal (Deprotection): Base-mediated deprotection, such as piperidine for Fmoc removal, can be a significant source of racemization.

  • Saponification/Ester Hydrolysis: Using strong bases like NaOH or KOH to hydrolyze the ethyl ester to the corresponding carboxylic acid can easily cause racemization.

  • Chromatography: Prolonged exposure to certain silica gels, especially if not properly neutralized, can sometimes contribute to epimerization on-column.

Question 2: My amide coupling reaction is showing significant racemization. What are the most likely causes?

This is the most common issue encountered. The primary culprits are almost always related to the choice of coupling reagents, additives, and the base .

During carbodiimide-mediated coupling (e.g., using DIC or EDC), a highly reactive O-acylisourea intermediate is formed. This intermediate is notoriously prone to cyclizing into a 5(4H)-oxazolone, which racemizes very rapidly.[1][5]

dot graph RacemizationMechanism { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} dot Caption: Oxazolone formation is a primary racemization pathway.

Key factors to investigate are:

  • Lack of an Additive: Running a carbodiimide coupling without an additive like Oxyma or HOBt is a frequent error. These additives intercept the O-acylisourea to form a more stable active ester, minimizing the formation of the oxazolone intermediate.[5][6][7][8]

  • Choice of Base: The strength and steric bulk of the tertiary amine base used are critical.[4] Stronger, less hindered bases like triethylamine (TEA) accelerate racemization more than weaker or bulkier bases like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).[4]

  • Pre-activation Time: Allowing the amino acid, coupling reagent, and base to stir for an extended period before adding the amine component can lead to higher levels of racemization.[9]

  • Temperature: Higher temperatures increase the rate of all reactions, including the undesirable racemization pathway.[1]

Question 3: How can I set up an amide coupling reaction to minimize racemization?

To preserve the stereochemical integrity of ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate (or its corresponding acid) during coupling, a carefully selected combination of reagents and conditions is essential.

Recommended Strategy: Use of Carbodiimide with an Oxyma Additive

Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) is highly effective at suppressing racemization, often outperforming the traditional additive HOBt, and does not carry the explosive risks associated with benzotriazole derivatives.[5][8][10][11]

ParameterRecommended ConditionRationale
Coupling Reagent DIC (Diisopropylcarbodiimide)Forms a urea byproduct (DIU) that is soluble in many organic solvents, simplifying purification.
Additive OxymaSuppresses racemization by forming a stable active ester, preventing oxazolone formation.[6][11]
Base DIPEA or 2,4,6-CollidineSterically hindered bases are less likely to cause racemization compared to TEA.[4] Use the minimum required amount.
Solvent DMF, NMP, or DCMAprotic solvents are standard. Ensure they are anhydrous.
Temperature 0 °C to Room TemperatureStart the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid heating.[12]
Activation Method In situ activationAdd the coupling reagent to the mixture of acid, amine, additive, and base. Avoid lengthy pre-activation steps.

Validated Experimental Protocol

Protocol 1: Racemization-Resistant Amide Coupling

This protocol describes the coupling of the N-Boc protected carboxylic acid form of the title compound with a generic primary amine (H2N-R).

Materials:

  • N-Boc-2-amino-2-cyclopropyl-3,3,3-trifluoropropanoic acid (1.0 equiv)

  • Amine (H2N-R) (1.1 equiv)

  • Oxyma (1.2 equiv)[6]

  • Diisopropylcarbodiimide (DIC) (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the N-Boc protected acid (1.0 equiv), the amine (1.1 equiv), and Oxyma (1.2 equiv).

  • Dissolve the components in anhydrous DCM or DMF (to a concentration of approx. 0.1 M).

  • Cool the mixture to 0 °C using an ice-water bath.

  • Add DIPEA (2.5 equiv) and stir for 2 minutes.

  • Slowly add DIC (1.2 equiv) dropwise to the cooled, stirring solution.

  • Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate. Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

  • Crucially, analyze the enantiomeric excess (e.e.) of the final product using chiral HPLC or SFC to confirm that stereochemical integrity was maintained.

dot graph Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} dot Caption: A decision-making workflow for experiment planning.

References

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). BOC Sciences.
  • Oxyma vs. HOBt: A Comparative Guide to Racemization Suppression in Peptide Synthesis. (2025). BenchChem.
  • Teh, H.-F., et al. (2023).
  • Technical Support Information Bulletin 1213 - Oxyma [Ethyl (hydroxyimino)
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Lykke, L., et al. (2021).
  • A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in W
  • Ramu, B. V. G., et al. (2014).
  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.
  • Cherkupally, P., & Hart, D. J. (2014). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC.
  • Pugnière, M., et al. (1984). Racemization of amino acid esters by aromatic aldehydes in basic non-aqueous solvents. SciSpace.
  • Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. (2022).
  • Dynamic Kinetic Resolution of α‐Amino Acid Esters in the Presence of Aldehydes. (n.d.).
  • Enantioselective Synthesis of β-Trifluoromethyl α-Amino Acids. (2010).
  • Goodman, M., & Stueben, K. C. (1962). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry.
  • Sato, M., et al. (1970). Studies on the Racemization of Amino Acids and Their Derivatives. III. The Effect of Alkyl-, Aralkyl - R Discovery. R Discovery.
  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. (2025). BenchChem.
  • Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles. (2021). PMC - NIH.
  • Asymmetric Mannich-Type Reaction of an α-Trifluoromethyl Amide. (2019). Thieme Chemistry.
  • Nicewicz, D. A., & MacMillan, D. W. C. (2009). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society.
  • Cuesta, S. A., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI.
  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrog
  • Cyclopropyl Building Blocks for Organic Synthesis, 139. Ethyl Cyclopropylidenepyruvate as a Novel Multifunctional Cyclopropyl Building Block: Facile Preparation and Basic Reaction Patterns. (2025).
  • Faler, C. A., et al. (2005).
  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphon
  • Identification of Cyclopropane Formation in the Biosyntheses of Hormaomycins and Belactosins. (2022). huscap.

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Technical Support Center: Purification of Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this specialized amino acid derivative. The unique structural features of this compound, namely the trifluoromethyl group, the cyclopropyl ring, and the amino ester functionality, present specific challenges that require careful consideration of purification strategies.

Troubleshooting Guide

This section addresses common problems observed during the purification of ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate. Each issue is presented with probable causes and recommended solutions to streamline your experimental workflow.

Issue 1: Low Recovery of the Target Compound After Column Chromatography

Probable Causes:

  • Irreversible Binding to Silica Gel: The basic amino group can strongly interact with the acidic silanol groups on the surface of standard silica gel, leading to irreversible adsorption or significant tailing.[1][2]

  • Compound Volatility: While not extremely volatile, some loss can occur during solvent removal under high vacuum, especially if the compound is not in a salt form.

  • Inappropriate Solvent System: The chosen mobile phase may not be sufficiently polar to elute the compound effectively from the stationary phase.

Solutions:

  • Mobile Phase Modification:

    • Addition of a Basic Modifier: To minimize the interaction between the basic amine and acidic silica, add a small amount of a volatile base, such as triethylamine (TEA) or ammonia solution, to the mobile phase (typically 0.1-1%). This will compete with the analyte for the acidic sites on the silica.

    • Use of an Amino-Functionalized Stationary Phase: An aminopropyl-bonded silica column can be used in normal-phase chromatography to reduce tailing and improve recovery of basic compounds.[3]

  • Alternative Stationary Phases:

    • Alumina (Neutral or Basic): Alumina can be a suitable alternative to silica gel for the purification of basic compounds.

    • Reverse-Phase Chromatography (C18): This technique separates compounds based on hydrophobicity and is often a better choice for polar and ionizable molecules.[1] A mobile phase consisting of a water/acetonitrile or water/methanol gradient with a modifier like trifluoroacetic acid (TFA) or formic acid is typically used.

  • Careful Solvent Removal: When concentrating fractions, use a rotary evaporator at a moderate temperature (e.g., 30-40°C) and vacuum. For final drying, a high vacuum can be used, but monitor for any potential loss of product.

Issue 2: Presence of Diastereomeric Impurities

Probable Cause:

  • Non-Stereoselective Synthesis: If the synthetic route does not employ a chiral catalyst or auxiliary, the product will be a racemic mixture of diastereomers. The cyclopropyl group and the trifluoromethylated carbon create two chiral centers.

Solutions:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most effective method for separating enantiomers and diastereomers. Chiral stationary phases (CSPs) based on polysaccharides (e.g., cellulose or amylose derivatives) or crown ethers are commonly used for the resolution of amino acid derivatives.[4][5]

  • Diastereomeric Salt Recrystallization: The racemic mixture can be reacted with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization. The desired diastereomer can then be isolated by basification to remove the chiral auxiliary.

  • Derivatization Followed by Chromatography: The amino group can be derivatized with a chiral reagent to form diastereomers that may be more easily separated by standard column chromatography.

Issue 3: Tailing or Streaking of the Product Spot on TLC and During Column Chromatography

Probable Causes:

  • Strong Analyte-Stationary Phase Interaction: As mentioned, the basic amino group interacts strongly with acidic silica gel.[1]

  • Sample Overload: Applying too much sample to the TLC plate or column can lead to band broadening and tailing.

Solutions:

  • Mobile Phase Modification: Add a small amount of a base (e.g., triethylamine) or an acid (e.g., acetic acid, if the compound can be protonated) to the eluent to suppress ionization and reduce tailing.[1]

  • Use of an Appropriate Stationary Phase: Consider using neutral alumina or a reverse-phase C18 silica gel.

  • Optimize Sample Loading: Ensure that the amount of sample loaded is appropriate for the size of the column or TLC plate.

Issue 4: Presence of Unidentified Impurities in NMR or LC-MS

Probable Causes:

  • Side Reactions During Synthesis: The synthesis of complex molecules can often lead to the formation of byproducts. For instance, side reactions involving the trifluoromethyl group or the cyclopropyl ring can occur under certain conditions.

  • Degradation of the Product: Trifluoromethyl amines can be susceptible to hydrolysis under certain pH conditions.[6] The ester group can also be hydrolyzed.

  • Incomplete Reactions: Residual starting materials or intermediates may be present in the crude product.

Solutions:

  • Thorough Reaction Monitoring: Use techniques like TLC, LC-MS, or GC-MS to monitor the progress of the reaction and ensure it has gone to completion.

  • Careful Work-up Procedures: Maintain appropriate pH and temperature during the work-up to minimize degradation.

  • Systematic Purification Approach: If a single purification technique is insufficient, a multi-step approach may be necessary. For example, an initial flash chromatography step could be followed by preparative HPLC or recrystallization.

  • Impurity Characterization: Utilize analytical techniques such as high-resolution mass spectrometry (HRMS), 1D and 2D NMR (COSY, HSQC, HMBC), and infrared (IR) spectroscopy to identify the structure of the impurities. This information can provide insights into the side reactions occurring and help in optimizing the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing a column chromatography method for this compound on silica gel?

A: A good starting point is to use a solvent system of moderate polarity, such as a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate or diethyl ether. To address the basicity of the amino group, it is highly recommended to add 0.5-1% triethylamine to the mobile phase. The optimal solvent ratio can be determined by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.4 for the target compound.

Q2: Can I use recrystallization to purify ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate?

A: Recrystallization can be an effective purification method, particularly for removing minor impurities, if the crude product is a solid and a suitable solvent system can be found.[7] The challenge often lies in finding a solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A good starting point for solvent screening would be mixtures of a non-polar solvent (e.g., hexanes, heptane) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether).

Q3: What are the key analytical techniques for assessing the purity of the final product?

A: A combination of analytical methods is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Both reverse-phase and chiral HPLC are crucial. Reverse-phase HPLC with a UV or mass spectrometric detector can determine the overall purity and quantify impurities.[8] Chiral HPLC is essential to determine the diastereomeric and/or enantiomeric excess.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are vital for structural confirmation and can also be used for purity assessment, especially quantitative NMR (qNMR) with an internal standard.[10][11]

  • Mass Spectrometry (MS): Provides molecular weight confirmation and can be used to identify impurities when coupled with a chromatographic technique (LC-MS or GC-MS).

  • Elemental Analysis: Can be used to confirm the elemental composition of the purified compound.

Q4: How can I remove residual triethylamine from my purified product after column chromatography?

A: Residual triethylamine can typically be removed by co-evaporation with a suitable solvent. After combining the pure fractions, concentrate them on a rotary evaporator. Then, add a solvent in which your product is soluble but has a lower boiling point than triethylamine (e.g., dichloromethane or diethyl ether) and re-concentrate. Repeating this process a few times should effectively remove the triethylamine. Alternatively, if the product is stable to mild acid, it can be dissolved in an organic solvent and washed with a dilute aqueous acid solution to form the triethylammonium salt, which will partition into the aqueous layer. However, this may also protonate your product, affecting its solubility.

Q5: Are there any specific safety precautions I should take when handling this compound?

A: As with any chemical, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The toxicological properties of this specific compound may not be fully characterized, so it should be handled with care. The trifluoromethyl group can sometimes impart unique biological activity. Always consult the Safety Data Sheet (SDS) for the compound and any reagents used in the purification process.

Experimental Protocols & Data

Protocol 1: Normal-Phase Flash Column Chromatography

This protocol is suitable for a crude mixture where the impurities have significantly different polarities from the target compound.

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, non-polar eluent.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Mobile Phase Selection: Start with a solvent system of Hexanes:Ethyl Acetate (e.g., 9:1) containing 1% triethylamine. Gradually increase the polarity of the mobile phase (gradient elution) as needed. Optimize the solvent system using TLC to achieve a retention factor (Rf) of approximately 0.3 for the target compound.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and then carefully add the dried powder to the top of the packed column (dry loading).

  • Elution: Begin elution with the initial mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Table 1: Example Solvent Systems for Normal-Phase Chromatography

Solvent System (v/v/v)ModifierTypical RfNotes
Hexanes:Ethyl Acetate (8:2)1% Triethylamine~0.35Good starting point for many aminopropanoates.
Dichloromethane:Methanol (98:2)1% Triethylamine~0.40For more polar compounds.
Protocol 2: Chiral HPLC for Diastereomer Separation

This protocol outlines a general approach for separating the diastereomers of ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate.

Methodology:

  • Column Selection: Choose a suitable chiral stationary phase, such as one based on a derivatized polysaccharide (e.g., Chiralpak AD-H or Chiralcel OJ-H).

  • Mobile Phase: A typical mobile phase for chiral separations on polysaccharide-based columns is a mixture of a non-polar solvent like hexanes or heptane and an alcohol like isopropanol or ethanol.

  • Optimization: Start with a mobile phase composition such as 90:10 Hexane:Isopropanol and a flow rate of 1 mL/min. Adjust the ratio of hexane to isopropanol to optimize the separation (resolution) and retention times.

  • Detection: Use a UV detector at a wavelength where the compound absorbs (e.g., 210-220 nm).

  • Injection: Dissolve a small amount of the sample in the mobile phase and inject it onto the column.

Visualization of Purification Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Product (Mixture of Diastereomers & Impurities) Column_Chromatography Normal-Phase Column Chromatography (Silica Gel + 1% TEA) Crude_Product->Column_Chromatography Load Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Elute Solvent_Removal Solvent Removal Fraction_Collection->Solvent_Removal Combine Pure Fractions Partially_Pure Partially Purified Product (Diastereomeric Mixture) Solvent_Removal->Partially_Pure Chiral_HPLC Preparative Chiral HPLC Partially_Pure->Chiral_HPLC Inject Diastereomer_Separation Separation of Diastereomers Chiral_HPLC->Diastereomer_Separation Final_Product Pure Diastereomers Diastereomer_Separation->Final_Product Isolate Purity_Analysis Purity & Structural Analysis (NMR, LC-MS, Chiral HPLC) Final_Product->Purity_Analysis Verify

Caption: General workflow for the purification and analysis of ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate.

References

  • N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox.
  • Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications.
  • Technical Support Center: Column Chromatography Purification of 4-Amino-3-cyclopropylbenzoic Acid. Benchchem.
  • Direct Catalytic Asymmetric Synthesis of trifluoromethylated γ-Amino Esters/Lactones via Umpolung Str
  • Organic Syntheses Procedure. Organic Syntheses.
  • Side reactions and byproduct formation in ethyl 2-amino-2-cyanoacet
  • Column chrom
  • Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)
  • Synthesis of Chiral α-Trifluoromethyl α,α-Disubstituted α-Amino Acids and Conform
  • Synthesis of Fluorinated β-Amino Acids.
  • Approaches to Obtaining Fluorinated α-Amino Acids.
  • 1263281-03-3|(R)
  • Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomeriz
  • Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me 4 N)SCF 3.
  • ANALYTICAL METHODS.
  • Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. PMC.
  • Concise Synthesis of Enantiopure α-Trifluoromethyl Alanines, Diamines, and Amino Alcohols via the Strecker-type Reaction.
  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candid
  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. MDPI. (2022).
  • Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journals. (2018).
  • SYNTHESIS OF BICYCLIC CYCLOPROPYLAMINES
  • Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropano
  • Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. PMC.
  • Synthesis of complex unnatural fluorine-containing amino acids. PMC.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). (2021).
  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applic
  • Method for crystallization of amino acids.
  • analytical methods for determining the purity of "Ethyl 3-amino-2-methylbut-2-eno
  • Evaluating Impurities in Drugs (Part II of III). Pharmaceutical Technology. (2026).
  • Managing Product-Related Impurities in Synthetic Peptides. BioPharmaSpec. (2025).
  • Amino (NH2) Column: How to Keep High Performance?.
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  • List of Lists: a Catalog of Analyses and Methods. epa nepis.
  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphon
  • Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annul
  • Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate.
  • SOP_ hymanLab-01; 1.0; 25/05/2020 Page 1 of 8 3.1 Buffers 4 3.2 Insect cell transfection and lysis 5 3.

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resolving HPLC peak tailing for ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides an in-depth, mechanistic approach to resolving chromatographic peak tailing for ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate .

This specific active pharmaceutical ingredient (API) intermediate presents a "perfect storm" of chromatographic challenges: a basic primary amine, a base-sensitive ethyl ester, and a highly electronegative trifluoromethyl group. Below, you will find our diagnostic workflows, causality-driven FAQs, and self-validating protocols to achieve optimal peak symmetry.

Diagnostic Workflow

Workflow N1 Peak Tailing Observed (As > 1.5) N2 Check Mobile Phase pH Is pH < 3.0? N1->N2 N3 Adjust to pH 2.5-3.0 (Avoid High pH due to Ester) N2->N3 No N4 Evaluate Column Chemistry Is it Type B or PFP? N2->N4 Yes N3->N4 N5 Switch to End-capped Type B C18 or PFP N4->N5 No N6 Add Amine Modifier / Ion Pair (e.g., 0.1% TEA or TFA) N4->N6 Yes N5->N6 N7 Add 0.1% TEA + TFA to mask residual silanols N6->N7 No N8 Symmetrical Peak Achieved (As < 1.2) N6->N8 Yes N7->N8

Diagnostic workflow for resolving HPLC peak tailing of fluorinated amino esters.

Frequently Asked Questions (Troubleshooting Causality)

Q1: Why does this molecule exhibit severe peak tailing ( As​ > 2.0) on standard C18 columns? A1: The tailing is primarily driven by secondary ion-exchange interactions[1]. The primary amine moiety has a pKa of approximately 8.5, meaning it exists as a positively charged ammonium ion ( NH3+​ ) under standard reversed-phase conditions (pH 2–7). Older or lower-purity silica columns contain residual acidic silanol groups (-Si-OH) that deprotonate into negatively charged -Si-O⁻ at mid-pH ranges. The electrostatic "velcro-like" attraction between the protonated amine and ionized silanols causes the analyte to desorb slowly, creating a pronounced tail[2]. Amines are notoriously the most difficult compounds to run on HPLC due to this exact mechanism[3].

Q2: Can I resolve the tailing by raising the mobile phase pH to 10.0 to neutralize the amine? A2: No. While operating at a pH 2 units above the amine's pKa would theoretically neutralize the basic functional group and eliminate silanol-driven tailing, this approach is disastrous for this specific molecule. The ethyl ester moiety is highly susceptible to base-catalyzed saponification. Operating at high pH will hydrolyze your sample into 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoic acid. You must instead use a low pH (2.5–3.0) to protonate and neutralize the stationary phase silanols while preserving the ester[4].

Q3: I lowered the pH to 2.5, but I still observe tailing. What is the mechanistic solution? A3: If low pH is insufficient, you must chemically mask the remaining active silanol sites. Adding a volatile basic modifier like Triethylamine (TEA) at 0.1% v/v acts as a competitive base[5]. TEA aggressively binds to any highly acidic silanols that remain ionized at low pH, effectively blocking your fluorinated amino ester from interacting with them[4]. Alternatively, using Trifluoroacetic acid (TFA) provides a dual mechanism: it lowers the pH and acts as an ion-pairing agent, forming a neutral hydrophobic complex with the amine that partitions cleanly[6].

Q4: How does the trifluoromethyl (-CF3) group affect column selection? A4: Standard C18 phases rely purely on dispersive hydrophobic interactions. The -CF3 group is highly polarizable and electronegative, which can lead to a "fluorophilic mismatch" on alkyl chains, causing poor retention or distorted peak shapes. Switching to a Pentafluorophenyl (PFP) stationary phase provides alternative retention mechanisms—specifically dipole-dipole, π−π , and fluorophilic interactions—that better accommodate the -CF3 group and improve peak symmetry[1][7].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following methodologies are designed as self-validating systems. The system suitability test (SST) acts as a logical gatekeeper; if the physical parameters fail, the chemical analysis cannot proceed.

Protocol 1: Preparation of Silanol-Masking Mobile Phase (0.1% TFA / 0.1% TEA)

Causality: This buffer system simultaneously ion-pairs the amine, masks residual silanols, and maintains a safe pH for the ethyl ester.

  • Aqueous Phase (A): Measure 1000 mL of HPLC-grade water into a clean reservoir.

  • Additive Addition: Add 1.0 mL of Trifluoroacetic acid (TFA) and stir thoroughly.

  • Silanol Masking: Slowly add 1.0 mL of Triethylamine (TEA) dropwise while stirring. Note: Always add the acid before the base to prevent localized high-pH zones that could precipitate impurities.

  • pH Verification: Verify the pH is between 2.5 and 2.8. Filter through a 0.22 µm PTFE membrane.

  • Organic Phase (B): Prepare 1000 mL of HPLC-grade Acetonitrile with 0.1% TFA.

Protocol 2: System Suitability and Column Passivation

Causality: Differentiates between physical column degradation (voids/clogs) and chemical secondary interactions[3].

  • Equilibration: Flush the column (preferably a high-purity Type B C18 or PFP column) with the mobile phase at 1.0 mL/min for at least 20 column volumes to ensure TEA fully coats the stationary phase.

  • Physical Void Check (Self-Validation Step 1): Inject 1 µL of Uracil (an unretained neutral marker). Calculate the Asymmetry Factor ( As​ ).

    • Logic Gate: If Uracil As​ > 1.2, the tailing is caused by a physical column void or a blocked frit[3]. Action: Reverse/flush or replace the column. Do not proceed. If Uracil As​ ≤ 1.2, proceed to Step 3.

  • Chemical Tailing Check (Self-Validation Step 2): Inject 5 µL of the ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate standard.

    • Logic Gate: If Analyte As​ ≤ 1.2, silanols are successfully masked. The run is validated. If Analyte As​ > 1.2, secondary interactions persist. Action: Increase TEA concentration to 0.2% v/v[5].

Quantitative Data Summary

The following table summarizes the expected peak asymmetry ( As​ ) outcomes based on different column chemistries and mobile phase environments for this specific molecule.

Stationary PhaseMobile Phase EnvironmentAdditive StrategyAsymmetry Factor ( As​ )Resolution Status
Type A C18 (Older Silica)Water/ACN (pH 6.5)None3.2Severe Tailing (Failed)
Type B C18 (End-capped)Water/ACN (pH 2.8)0.1% Formic Acid1.8Moderate Tailing
Type B C18 (End-capped)Water/ACN (pH 2.5)0.1% TFA + 0.1% TEA1.1Excellent Symmetry
PFP (Pentafluorophenyl)Water/ACN (pH 2.5)0.1% TFA1.05Optimal Symmetry

References

  • Element Lab Solutions. "Peak Tailing in HPLC." Available at:[Link]

  • GMP Insiders. "Peak Tailing In Chromatography: Troubleshooting Basics." Available at: [Link]

  • Waters Corporation. "HPLC Troubleshooting: A System Monitoring Approach." Available at: [Link]

  • Phenomenex. "HPLC Troubleshooting Mini Guide - Peak Issues." Available at: [Link]

  • National Institutes of Health (PMC). "Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies." Available at:[Link]

  • Axion Labs. "HPLC Peak Tailing." Available at:[Link]

  • ResearchGate. "How to separate two close peak and peak tailing in HPLC?" Available at: [Link]

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Technical Support Center: Optimizing Crystallization of Ethyl 2-Amino-2-Cyclopropyl-3,3,3-Trifluoropropanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for obtaining high-quality crystalline material of this unique chiral molecule.

Introduction

Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate is a fascinating molecule presenting unique challenges and opportunities in crystallization due to the confluence of a chiral center, a polar amino group, a highly electronegative trifluoromethyl group, and a rigid cyclopropyl moiety. The interplay of these structural features dictates its solid-state behavior and requires a nuanced approach to developing a robust crystallization protocol. This guide will provide a framework for understanding the underlying principles and for troubleshooting common issues encountered during its crystallization.

Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization of ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate, offering potential causes and actionable solutions.

Question 1: My compound oils out of solution instead of crystallizing. What should I do?

Answer:

"Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically occurs when the solute's solubility is too high in the chosen solvent at the temperature of crystallization, or when the cooling rate is too rapid.[1]

Potential Causes & Solutions:

  • High Solubility: The trifluoromethyl group can enhance solubility in certain organic solvents. If the compound is too soluble, it will not reach the necessary supersaturation for nucleation and crystal growth.

    • Solution:

      • Change Solvent: Switch to a solvent in which the compound is less soluble. A systematic solvent screening is highly recommended (see Table 1).

      • Use a Solvent/Anti-solvent System: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes slightly turbid. This controlled reduction in solubility can induce crystallization.[2]

      • Reduce Solvent Volume: If you suspect you've used too much solvent, carefully evaporate some of it to increase the concentration.[1]

  • Rapid Cooling: Fast cooling can lead to the formation of an amorphous oil because the molecules do not have sufficient time to orient themselves into an ordered crystal lattice.[1]

    • Solution:

      • Slow Down the Cooling Process: Allow the solution to cool to room temperature on the benchtop, undisturbed. You can further slow the process by insulating the flask.

      • Stepwise Cooling: Implement a gradual cooling profile, for instance, by moving the flask from room temperature to a refrigerator (4 °C) and then to a freezer (-20 °C) over an extended period.

  • Impurity Presence: Impurities can sometimes inhibit crystallization and promote oiling out.

    • Solution:

      • Purify the Material: Consider an additional purification step, such as column chromatography, before attempting crystallization.

Question 2: No crystals are forming, even after extended cooling. What are the next steps?

Answer:

The inability to form crystals, even after prolonged periods, typically points to issues with supersaturation or nucleation.

Potential Causes & Solutions:

  • Insufficient Supersaturation: The solution may not be concentrated enough for crystals to form.

    • Solution:

      • Evaporate Solvent: Slowly evaporate the solvent to increase the solute concentration.

      • Add an Anti-solvent: As mentioned previously, the addition of an anti-solvent can induce supersaturation.[2]

  • Nucleation Barrier: Crystal formation requires an initial nucleus to grow upon. Sometimes, spontaneous nucleation is kinetically disfavored.

    • Solution:

      • Scratching: Gently scratch the inside of the flask with a glass rod below the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites.[1]

      • Seeding: If you have a few crystals from a previous attempt, add a single, small seed crystal to the supersaturated solution. This will provide a template for further crystal growth.

      • Introduce a Nucleating Agent: In some cases, adding a small amount of an insoluble solid can promote nucleation.

Question 3: The crystallization yield is very low. How can I improve it?

Answer:

A low yield indicates that a significant amount of the compound remains dissolved in the mother liquor.[1]

Potential Causes & Solutions:

  • Excessive Solvent: Using too much solvent is a common cause of low yield.[1]

    • Solution:

      • Use the Minimum Amount of Hot Solvent: When performing a single-solvent recrystallization, dissolve the compound in the minimum amount of boiling or near-boiling solvent to ensure the solution is saturated.[3]

      • Concentrate the Mother Liquor: After filtering the initial crop of crystals, you can often obtain a second crop by partially evaporating the solvent from the filtrate and re-cooling.

  • Inappropriate Solvent Choice: The solubility of the compound in the cold solvent may still be too high.

    • Solution:

      • Re-evaluate Your Solvent System: Refer to Table 1 and consider a solvent or solvent/anti-solvent mixture that offers lower solubility at reduced temperatures.

  • Premature Crystallization: If crystals form too quickly at a higher temperature, impurities can become trapped, and the overall yield of pure compound may be reduced after washing.

    • Solution:

      • Use Slightly More Solvent: While counterintuitive, adding a small excess of the hot solvent can prevent premature crashing out of the solid and allow for slower, more controlled crystal growth upon cooling, leading to higher purity of the collected crystals.[1]

Question 4: I'm getting very fine needles or a powder instead of well-defined crystals. How can I encourage the growth of larger crystals?

Answer:

The formation of fine needles or powder is often a result of rapid crystallization, where many nuclei form simultaneously, leading to small crystal sizes.

Potential Causes & Solutions:

  • High Level of Supersaturation: A very concentrated solution can lead to rapid nucleation.

    • Solution:

      • Slightly Dilute the Solution: Add a small amount of additional hot solvent to slightly reduce the supersaturation.

      • Slow Cooling: As mentioned before, a slower cooling rate is crucial for growing larger crystals.

  • Agitation: Disturbing the solution during the cooling phase can induce the formation of many small crystals.

    • Solution:

      • Minimize Disturbances: Once the compound is dissolved, allow the solution to cool without stirring or moving the flask.

  • Solvent System: The choice of solvent can influence crystal habit.

    • Solution:

      • Experiment with Different Solvents: Try different solvents or solvent mixtures. Sometimes, a more viscous solvent can slow down diffusion and promote the growth of larger crystals.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate that influence its crystallization?

A1: The crystallization behavior of this molecule is governed by the interplay of several key features:

  • Amino Group: The primary amine provides a site for strong hydrogen bonding, which can significantly influence crystal packing.

  • Trifluoromethyl Group: This highly electronegative group can participate in dipole-dipole interactions and may reduce the compound's solubility in non-polar solvents while increasing it in some polar aprotic solvents.[4]

  • Cyclopropyl Group: This rigid, strained ring can impact the overall molecular conformation and how the molecules pack in the crystal lattice.[5][6] The cyclopropyl group can influence stacking interactions and may lead to more complex crystal structures.[7]

  • Chirality: As a chiral molecule, it can crystallize as a conglomerate (a mechanical mixture of enantiopure crystals) or a racemic compound (both enantiomers in the same unit cell). The specific outcome can be solvent and temperature-dependent.[8]

Q2: How do I select a suitable solvent for the crystallization of this compound?

A2: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[9] Given the polar amino group and the fluorinated moiety, a range of solvents should be screened. A good starting point is to test solubility in small amounts of various solvents at room temperature and then with heating.

Table 1: Suggested Solvents for Screening

Solvent ClassExamplesRationale
Protic Solvents Ethanol, Methanol, IsopropanolThe amino group can form hydrogen bonds with these solvents. Solubility is expected to be significant, especially when hot.[2]
Aprotic Polar Solvents Ethyl Acetate, Acetone, AcetonitrileThe ester and trifluoromethyl groups may interact favorably with these solvents.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate polarity, may be useful as anti-solvents or in co-solvent systems.
Halogenated Solvents DichloromethaneThe trifluoromethyl group may confer some solubility in halogenated solvents.
Aromatic Hydrocarbons TolueneCan be a good anti-solvent when used with more polar solvents.
Alkanes Hexanes, HeptaneLikely to be poor solvents and therefore good candidates as anti-solvents.[2]

Q3: What is the role of the cyclopropyl group in the crystallization process?

A3: The cyclopropyl group is a rigid, three-membered ring that can significantly influence the molecule's conformation.[5] This conformational rigidity can be advantageous in crystallization as it reduces the number of accessible low-energy conformations, potentially leading to a more ordered crystal lattice.[5] However, its unique electronic properties and steric bulk can also lead to complex packing arrangements.[6][7]

Q4: How does the trifluoromethyl group affect crystallization?

A4: The trifluoromethyl (CF3) group is strongly electron-withdrawing and can influence intermolecular interactions. It can participate in dipole-dipole interactions and may form weak hydrogen bonds with suitable donors. The presence of the CF3 group can also impact the solubility profile of the molecule, often increasing its solubility in fluorinated solvents and some polar aprotic solvents.[10][11]

Q5: Since this is a chiral compound, are there any special considerations for its crystallization?

A5: Yes, the crystallization of a racemic mixture can result in either a racemic compound or a conglomerate.[8] For chiral resolution via crystallization, the goal is often to selectively crystallize one diastereomeric salt formed with a chiral resolving agent.[12] If you are crystallizing the racemic free base, be aware that the crystal structure may contain both enantiomers. If enantiopure material is desired, a chiral resolution step will be necessary prior to the final crystallization.

Experimental Workflow & Diagrams

Workflow for Optimizing Crystallization Conditions

G cluster_0 1. Solvent Screening cluster_1 2. Crystallization Method Selection cluster_2 3. Optimization cluster_3 4. Analysis a Select a diverse range of solvents (Table 1) b Test solubility at room temperature and with heating a->b c Identify potential single solvents or solvent/anti-solvent pairs b->c d Slow Cooling c->d Based on solubility profile e Solvent/Anti-solvent Diffusion c->e Based on solubility profile f Evaporation c->f Based on solubility profile g Vary cooling rate d->g h Adjust concentration e->h f->h j Visual inspection of crystals g->j h->j i Introduce seeding i->j k Yield determination j->k l Purity analysis (e.g., HPLC, NMR) k->l

Caption: A systematic workflow for optimizing the crystallization of ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate.

Troubleshooting Logic Diagram

G start Crystallization Attempt outcome Observe Outcome start->outcome no_crystals No Crystals Form outcome->no_crystals Clear Solution oiling_out Compound Oils Out outcome->oiling_out Liquid Separation poor_yield Low Yield outcome->poor_yield Few Crystals good_crystals Good Crystals outcome->good_crystals Success sol_no_xtal Increase Concentration (Evaporate/Anti-solvent) Introduce Nucleation (Scratch/Seed) no_crystals->sol_no_xtal sol_oil Slow Cooling Rate Use Less Solvent Change Solvent oiling_out->sol_oil sol_yield Use Less Solvent Concentrate Mother Liquor poor_yield->sol_yield

Caption: A decision tree for troubleshooting common crystallization problems.

References

  • Chemistry LibreTexts. 3.6F: Troubleshooting. 2022. Available from: [Link]

  • Journal of Chemical Education. Lessons in Stereochemistry: Resolution, Synthesis, and Characterization of Chiral Compounds. 2020. Available from: [Link]

  • ACS Applied Polymer Materials. Effect of Fluorinated Substituents on Solubility and Dielectric Properties of the Liquid Crystalline Poly(ester imides). 2022. Available from: [Link]

  • PMC. Identifying a Hidden Conglomerate Chiral Pool in the CSD. 2022. Available from: [Link]

  • Chemical Reviews. Packing Problems: High Z′ Crystal Structures and Their Relationship to Cocrystals, Inclusion Compounds, and Polymorphism. 2015. Available from: [Link]

  • Recrystallization1. Available from: [Link]

  • MDPI. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. 2022. Available from: [Link]

  • PMC. Coordinative Properties of Highly Fluorinated Solvents with Amino and Ether Groups. 2008. Available from: [Link]

  • PMC. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Available from: [Link]

  • Journal of Medicinal Chemistry. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. 2016. Available from: [Link]

  • Accounts of Chemical Research. Developing Processes for Crystallization-Induced Asymmetric Transformation. 2005. Available from: [Link]

  • PubMed. Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study. 2011. Available from: [Link]

  • NextSDS. ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate hydrochloride. Available from: [Link]

  • Chemical Communications. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. 2023. Available from: [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Available from: [Link]

  • Chemistry Stack Exchange. How does the cyclopropyl group influence conjugation and aromaticity?. 2017. Available from: [Link]

  • Indian Journal of Chemistry. Solubilities of Amino Acids in Different Mixed Solvents. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • ResearchGate. Crystallization of chiral molecular compounds: what can be learned from the Cambridge Structural Database?. 2020. Available from: [Link]

  • Google Patents. US20050090408A1 - Solubility of perfluorinated polyethers in fluorinated solvents.
  • PubChem. Ethyl 3-amino-3-cyclopropylprop-2-enoate. Available from: [Link]

  • YouTube. Professor Joop Ter Horst Crystal Conversations - Resolution and Deracemization of Chiral Compounds. 2020. Available from: [Link]

  • ResearchGate. Preparation of Optically Pure ??-Trifluoromethyl-??-amino Acids from N -Tosyl-2-trifluoromethyl-2-alkyloxycarbonyl Aziridine. Available from: [Link]

  • PubChem. Ethyl 2-amino-3-cyclobutylpropanoate. Available from: [Link]

  • YouTube. Recrystallization Technique for Organic Chemistry with Nadia Korovina. 2020. Available from: [Link]

  • PubChemLite. Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate hydrochloride. Available from: [Link]

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Validation & Comparative

A Tale of Two Alanines: A Comparative Guide to Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate and Trifluoroalanine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the strategic incorporation of unnatural amino acids (UAAs) into peptides and small molecules is a cornerstone of modern drug design.[1][2][] These bespoke building blocks offer chemists a powerful toolkit to modulate physicochemical properties, enhance metabolic stability, and improve pharmacological profiles.[2][] Among the vast arsenal of available UAAs, fluorinated variants have garnered significant attention due to the unique properties conferred by fluorine.[4][5]

This guide provides an in-depth, objective comparison of two important, yet distinct, trifluoromethyl-containing alanine analogs: Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate (herein referred to as ECATFP ) and 3,3,3-Trifluoroalanine (TFAla ). We will dissect their structural nuances, compare their applications with supporting data, and provide practical experimental insights for their use, empowering researchers to make informed decisions in their drug discovery programs.

Structural and Physicochemical Distinctions

At first glance, both molecules are α-amino acids featuring a trifluoromethyl group. However, their core structures diverge significantly, leading to profound differences in their chemical behavior and applications.

ECATFP is a quaternary α-amino acid, meaning its α-carbon is substituted with four non-hydrogen groups. This structure incorporates two key motifs:

  • A Cyclopropyl Ring: This small, strained carbocycle introduces significant conformational rigidity.[6] In a peptide chain, it severely restricts the rotational freedom around the phi (φ) and psi (ψ) dihedral angles, effectively locking the backbone into a specific conformation.[6][7]

  • An Ethyl Ester: This group protects the carboxylic acid, making it suitable for direct use in peptide synthesis following N-protection.

TFAla , in contrast, is a direct analog of alanine where the three methyl protons are replaced by fluorine atoms. Its key features are:

  • An α-Proton: Unlike ECATFP, it retains a hydrogen on the α-carbon.

  • A Free Carboxylic Acid: It is typically used in its free acid or simple salt form.

  • A Strongly Electron-Withdrawing Side Chain: The trifluoromethyl group dramatically lowers the pKa of the α-proton, making it more acidic and susceptible to epimerization under certain conditions.[8]

A summary of their key physicochemical properties is presented below.

PropertyEthyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate (ECATFP)3,3,3-Trifluoroalanine (TFAla)Rationale & Implications
Molecular Formula C8H12F3NO2C3H4F3NO2ECATFP is a larger, more complex building block.
Molecular Weight 211.18 g/mol [9]143.06 g/mol [10][11]Affects formulation and dosing calculations.
α-Carbon Quaternary (α,α-disubstituted)SecondaryThe quaternary nature of ECATFP provides steric hindrance and conformational constraint.[12]
Key Structural Motif Cyclopropyl RingTrifluoromethyl GroupThe cyclopropyl group imparts rigidity, while the CF3 group primarily provides electronic effects.[13][6]
Lipophilicity (XLogP3) ~1.8 (Predicted for related structures)[14]-2.3 (Computed)[11]ECATFP is significantly more lipophilic, which can enhance membrane permeability.[2]
Acidity/Basicity The α-amino group is basic. The ester is neutral.The α-amino group is basic; the carboxylic acid is acidic. The CF3 group lowers the pKa of the amino group via inductive effects.[13]The electronic properties of TFAla are heavily modulated by the CF3 group, influencing its role in enzyme active sites.
Melting Point N/A (Typically an oil or low-melting solid)231-234 °C[10]Reflects the zwitterionic, salt-like nature of the unprotected TFAla.

Synthesis and Availability

The accessibility of a non-natural amino acid is a critical factor for its adoption in research.

  • ECATFP and its analogs are generally synthesized through multi-step sequences. A common strategy involves the addition of a suitable nucleophile to an imine derived from an ethyl trifluoropyruvate precursor.[12][15] The cyclopropyl group is often introduced via cyclopropanation of an appropriate alkene intermediate. These are specialized building blocks, typically available from custom synthesis providers.[9][16]

  • TFAla synthesis is well-established, often starting from trifluoropyruvic acid derivatives.[12][17] Reductive amination is a straightforward approach to access the racemic amino acid.[18] Asymmetric methods, such as those employing chiral auxiliaries or Strecker-type reactions, have been developed to produce enantiomerically pure forms.[18][19] TFAla is more widely available commercially than ECATFP.[10]

Core Applications & Mechanistic Insights

The structural differences between ECATFP and TFAla dictate their distinct roles in drug design.

G cluster_ECATFP ECATFP Applications cluster_TFAla TFAla Applications a1 Conformational Rigidity a2 Metabolic Stability a1->a2 prevents proteolytic cleavage a3 Increased Lipophilicity a1->a3 adds hydrocarbon content b1 Enzyme Inhibition b2 Electronic Modulation b1->b2 CF3 alters active site electronics b3 19F NMR Probe b2->b3 Fluorine nucleus is NMR-active start Choosing an Alanine Analog start->a1  Need to lock peptide conformation? start->b1  Need a mechanism-based inhibitor?

Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate (ECATFP): The Structural Anchor

The primary utility of ECATFP lies in its ability to enforce a specific three-dimensional structure.

  • Conformational Constraint: The cyclopropyl group acts as a "molecular staple." Its inclusion in a peptide backbone can pre-organize the molecule into a bioactive conformation, potentially increasing binding affinity for its target receptor and reducing the entropic penalty of binding.[6] This is a widely used strategy in designing cyclic peptides and peptidomimetics to improve their drug-like properties.[7]

  • Metabolic Shielding: The quaternary α-carbon and the cyclopropyl group provide significant steric bulk around the adjacent peptide bonds. This steric hindrance can "armor-plate" the peptide, making it resistant to degradation by proteases and peptidases, thereby increasing its in vivo half-life.[1][6]

  • Modulation of Physicochemical Properties: The combination of the lipophilic cyclopropyl group and the electron-withdrawing trifluoromethyl group allows for fine-tuning of a drug candidate's overall lipophilicity and polarity, which is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[2]

Trifluoroalanine (TFAla): The Functional Probe

TFAla is primarily employed for its potent electronic and biochemical effects.

  • Enzyme Inhibition: TFAla is a well-documented mechanism-based inhibitor, particularly for enzymes that rely on a pyridoxal phosphate (PLP) cofactor.[20][21] It acts as a "suicide substrate," where the enzyme begins its catalytic cycle on TFAla, but the strongly electron-withdrawing CF3 group facilitates the formation of a stable, covalently bound intermediate that irreversibly inactivates the enzyme.[21]

  • Electronic Modulation: Replacing an alanine residue with TFAla can significantly alter the local electronic environment within a peptide or protein. The CF3 group is a powerful electron sink, which can modify hydrogen bonding networks, alter the pKa of nearby residues, and influence protein-protein interactions.[13]

  • Biophysical Probe: The three equivalent fluorine atoms of the CF3 group provide a sensitive handle for ¹⁹F NMR spectroscopy.[5][18] This allows researchers to study peptide-protein interactions, monitor conformational changes, and assess the local environment of the TFAla residue within a biological system without the need for more disruptive labels.[5]

Experimental Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The standard method for incorporating these UAAs into a peptide chain is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[][23] While the overall workflow is similar, key differences in the nature of the building blocks must be considered.

General Fmoc-SPPS Workflow

spss_workflow

Step-by-Step Methodology
  • Resin Preparation: Start with a suitable solid support (e.g., Rink Amide or Wang resin) pre-loaded with the C-terminal amino acid.

  • Fmoc Deprotection: Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF). Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • For ECATFP: Since ECATFP is an ester, it must first be N-terminally protected (e.g., with Fmoc) and then saponified to the free carboxylic acid before use in SPPS. Alternatively, custom synthesis can provide the direct Fmoc-protected acid. Dissolve Fmoc-ECATFP-OH (1.5-4 eq.), a coupling agent like HATU (1.5-4 eq.), and a base like DIPEA (3-8 eq.) in DMF. Add this activation mixture to the deprotected resin and agitate for 1-4 hours.

    • For TFAla: Dissolve Fmoc-TFAla-OH (1.5-4 eq.), a coupling agent (e.g., HATU), and a base (e.g., DIPEA) in DMF. Add to the resin and agitate.

    • Causality & Trustworthiness: The use of an activator like HATU generates a highly reactive intermediate (an active ester) from the amino acid's carboxylic acid, enabling efficient amide bond formation with the resin's free N-terminus. The base (DIPEA) is required to neutralize the reaction and maintain an optimal pH. A coupling completion test (e.g., a Kaiser test) should be performed to ensure the reaction has gone to completion before proceeding, which is a key self-validating step in the process.

  • Washing: After coupling, wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection: Once the sequence is complete, wash the resin with dichloromethane (DCM) and dry it. Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove all side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Expert Consideration for TFAla: The strong electron-withdrawing effect of the CF3 group can increase the acidity of the α-proton, making TFAla prone to epimerization (racemization) during the base-catalyzed activation/coupling step.[8] To mitigate this, it is crucial to use minimal activation times and consider coupling reagents known to suppress racemization, such as COMU or Oxyma-based activators.

Conclusion: Selecting the Right Tool for the Job

The choice between ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate and trifluoroalanine is not a matter of which is "better," but which is functionally appropriate for the specific goal of the research program.

  • Choose ECATFP when your primary goal is to introduce conformational rigidity. It is the superior choice for locking a peptide into a specific bioactive shape, improving metabolic stability through steric hindrance, and enhancing membrane permeability through increased lipophilicity.

  • Choose TFAla when your primary goal is to leverage electronic effects or probe a biological system. It is the ideal tool for designing mechanism-based enzyme inhibitors, modulating the electronic environment of a peptide, or using ¹⁹F NMR to study molecular interactions and conformation.

By understanding the fundamental differences in their structure, properties, and mechanisms of action, researchers can strategically deploy these powerful non-natural amino acids to accelerate the development of next-generation therapeutics.

References

  • Organic Letters. (2023). Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids.
  • Synthesis. (2012). Recent Advances in the Asymmetric Synthesis of α-(Trifluoromethyl)- Containing α-Amino Acids.
  • Chemical Society Reviews. (2008). Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids.
  • Beilstein Journal of Organic Chemistry. (2011). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis.
  • RSC Advances. (2021). Synthesis of complex unnatural fluorine-containing amino acids.
  • Molecules. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains.
  • EvitaChem. Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3,3-trifluoropropanoate.
  • University of California, Santa Barbara. (2026). New technique synthesizes non-natural amino acids for advanced peptide therapeutics.
  • Journal of the American Chemical Society. (2026). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis.
  • MDPI. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications.
  • ResearchGate. (2024). Trifluoroalanine as suicide substrate of PLP-dependent enzymes.
  • European Pharmaceutical Review. (2026). New method boosts production of non-natural amino acids for peptide assembly.
  • Organic Letters. (2023). Difluoroalanine: Synthesis, Incorporation in Peptides, and Hydrophobic Contribution Assessment.
  • BOC Sciences. (2025). Strategies for Incorporating Unnatural Amino Acids into Proteins.
  • Biomatik. (2023). Synthesis Of Peptides from Scratch: A Step-by-Step Guide.
  • Walsh Medical Media. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications.
  • Sigma-Aldrich. 3,3,3-Trifluoro- DL -alanine.
  • The Journal of Organic Chemistry. (2006). Concise Synthesis of Enantiopure α-Trifluoromethyl Alanines, Diamines, and Amino Alcohols via the Strecker-type Reaction.
  • ACS Publications. (2008). The Many Roles for Fluorine in Medicinal Chemistry.
  • bioRxiv. (2023). High-yield enzymatic synthesis of mono– and trifluorinated alanine enantiomers.
  • PubChem. Trifluoroalanine.
  • NextSDS. ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate hydrochloride.
  • EvitaChem. Buy Ethyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate.
  • PubChemLite. Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate hydrochloride.
  • Molecules. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.
  • RSC Medicinal Chemistry. (2022). Cyclic peptide drugs approved in the last two decades (2001–2021).
  • Journal of Medicinal Chemistry. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • BOC Sciences. Unnatural Amino Acids in Drug Discovery.

Sources

A Senior Application Scientist's Guide to the Robust Purity Validation of Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate via LC-MS

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the assurance of purity for novel active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory checkpoint; it is the bedrock of safety and efficacy. This guide provides an in-depth, experience-driven perspective on the validation of a purity assessment method for a unique, non-proteinogenic amino acid ester: ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate. This molecule, with its constrained cyclopropyl group and electron-withdrawing trifluoromethyl moiety, presents specific analytical challenges that demand a meticulously designed and validated Liquid Chromatography-Mass Spectrometry (LC-MS) method.

This document moves beyond a simple recitation of protocols. It delves into the causality behind the methodological choices, establishes a framework for self-validating experimental design, and compares the performance of LC-MS against viable alternatives, supported by experimental data and authoritative guidelines.

The Analytical Challenge: Understanding the Molecule

Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate is a chiral molecule characterized by a quaternary α-carbon. Its structure incorporates a polar amino group, an ester functional group susceptible to hydrolysis, a non-polar cyclopropyl ring, and a highly electronegative trifluoromethyl group. This combination of features dictates its behavior in a chromatographic system and its potential impurity profile.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Diastereomers: Due to the chiral center, the presence of the undesired enantiomer is a critical purity parameter.

  • Hydrolysis Products: The ester can hydrolyze to the corresponding carboxylic acid.

  • By-products: Formed from side reactions during synthesis, which could include isomers or degradation products.[1]

Given these characteristics, a highly specific and sensitive analytical method is required to separate and quantify the main component from all potential impurities.

The Primary Analytical Tool: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the cornerstone of modern pharmaceutical analysis due to its exceptional sensitivity and specificity.[2] The liquid chromatography component separates the analyte from impurities based on their physicochemical properties, while the mass spectrometer provides mass-to-charge ratio (m/z) information, confirming identity and enabling quantification.

Experimental Workflow for LC-MS Purity Validation

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[3][4][5][6][7] The workflow described below is grounded in the principles outlined in the ICH Q2(R2) guidelines.[4][5][6][7]

LC-MS_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Reporting col_select Column & Mobile Phase Selection ms_opt MS Parameter Optimization col_select->ms_opt Initial Optimization specificity Specificity & Selectivity ms_opt->specificity Begin Validation linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Validation Report Generation robustness->report Finalize

Caption: A streamlined workflow for LC-MS method validation based on ICH Q2(R2) guidelines.

Detailed Experimental Protocol: LC-MS Method

1. Instrumentation:

  • LC System: UPLC/UHPLC system for high resolution.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point due to the compound's moderate polarity.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier promotes better peak shape and ionization efficiency.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C to ensure reproducible retention times.

  • Injection Volume: 2 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode, as the primary amine is readily protonated.

  • Scan Mode: Full scan for impurity identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

4. Validation Protocol:

  • Specificity: A solution of the analyte is spiked with expected impurities and potential degradation products. The method must demonstrate baseline separation of all components.

  • Linearity: A series of at least five concentrations of the analyte are prepared and injected. The peak area response is plotted against concentration, and a linear regression analysis is performed. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by spiking a placebo matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Six replicate injections of the analyte at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision: The assay is repeated by a different analyst on a different day using different equipment. The RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

  • Robustness: The effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) on the results is evaluated.

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful tool, a comprehensive evaluation necessitates a comparison with other available techniques. The choice of method depends on the specific requirements of the analysis, such as the need for chiral separation or absolute quantification.

Technique Principle Advantages for this Analyte Limitations
LC-MS Chromatographic separation followed by mass-based detection.High sensitivity and specificity; suitable for complex mixtures; provides molecular weight information.[2]Requires expensive instrumentation; matrix effects can influence ionization.
Chiral HPLC-UV Enantioselective separation on a chiral stationary phase (CSP) with UV detection.[8]Gold standard for determining enantiomeric purity; well-established methodology.[8]Requires a chromophore for sensitive detection; may not separate non-chiral impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High resolution for volatile impurities; can be used for chiral analysis with a chiral column.[9]Requires derivatization to increase volatility of the amino acid ester; potential for thermal degradation.[9]
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.[3][4][5][6]Primary ratio method, no need for a reference standard of the analyte; provides structural information.[3][6]Lower sensitivity compared to MS; requires a highly pure internal standard; potential for signal overlap.[7]
Logical Framework for Method Selection

Method_Selection_Logic start Purity Analysis Required chiral_check Is Enantiomeric Purity the Primary Goal? start->chiral_check impurity_check Are Trace-Level Impurities a Concern? chiral_check->impurity_check No chiral_hplc Chiral HPLC for Enantiomeric Ratio chiral_check->chiral_hplc Yes absolute_quant_check Is Absolute Quantification without a Specific Reference Standard Needed? impurity_check->absolute_quant_check No lc_ms LC-MS for Overall Purity Profile impurity_check->lc_ms Yes qnmr qNMR for Absolute Purity Assay absolute_quant_check->qnmr Yes gc_ms GC-MS for Volatile Impurities absolute_quant_check->gc_ms No (Consider for specific cases)

Sources

Bioisosteric Profiling: Ethyl 2-Amino-2-Cyclopropyl-3,3,3-Trifluoropropanoate (EACTP) vs. Natural Aliphatic Amino Acids

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The optimization of peptidomimetics frequently requires overcoming the inherent limitations of natural aliphatic amino acids, primarily their susceptibility to rapid enzymatic degradation and poor membrane permeability. Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate (EACTP) is an advanced, α -quaternary unnatural amino acid building block. While supplied as an ethyl ester for synthetic versatility (e.g., solid-phase peptide synthesis), its incorporated free-acid form acts as a highly specialized bioisostere for natural aliphatic residues like L-Valine (Val) and L-Leucine (Leu).

This guide objectively compares the physicochemical and pharmacokinetic performance of EACTP against natural alternatives, providing the mechanistic causality behind its design and self-validating protocols for experimental verification.

Mechanistic Causality: Why EACTP Outperforms Natural Aliphatic Residues

The structural architecture of EACTP replaces the α -proton and flexible side chains of natural amino acids with two distinct functional moieties: a trifluoromethyl (-CF₃) group and a cyclopropyl ring.

The Trifluoromethyl (-CF₃) Effect: pKa Modulation and Lipophilicity

Natural amino acids possess an α -amine with a pKₐ of ~9.5, rendering them zwitterionic at physiological pH (7.4). This charge drastically limits passive transcellular diffusion. The -CF₃ group in EACTP is profoundly electronegative. Through strong inductive electron withdrawal via the σ -bonds, it pulls electron density away from the adjacent α -amine, lowering its pKₐ to approximately 5.5–6.5. Consequently, at pH 7.4, the amine remains largely unprotonated. This elimination of zwitterionic character, combined with the inherently high hydrophobicity of the C-F bonds, drastically enhances lipid membrane permeability 1. Furthermore, the robust C-F bond (485 kJ/mol) provides exceptional metabolic stability against oxidative degradation 2.

The Cyclopropyl Effect: Conformational Restriction and Steric Shielding

Natural aliphatic chains (isopropyl in Val, isobutyl in Leu) are highly flexible, leading to a high entropic penalty upon receptor binding. The cyclopropyl group in EACTP introduces severe Baeyer ring strain, which restricts the ϕ (phi) and ψ (psi) dihedral angles of the peptide backbone 3. This pre-organizes the molecule into its bioactive conformation, improving target affinity. Additionally, the sheer steric bulk of the cyclopropyl ring, combined with the α -quaternary nature of the carbon (lacking the α -proton required by the catalytic triads of many proteases), effectively shields the adjacent peptide bonds from enzymatic cleavage.

Quantitative Data Comparison

The following table summarizes the physicochemical shifts when transitioning from natural aliphatic amino acids to the EACTP bioisostere.

ParameterL-ValineL-LeucineEACTP (Incorporated)Mechanistic Driver
Side Chain IsopropylIsobutylCyclopropyl + CF₃N/A
Amine pKₐ 9.629.60~5.5 - 6.5CF₃ Inductive Effect
Lipophilicity (LogP) -2.26-1.52> +1.5Fluorination & Ring Bulk
Proteolytic T₁/₂ MinutesMinutes> 48 HoursSteric Shielding & Quaternary α -C
Conformational State FlexibleFlexibleHighly RestrictedBaeyer Ring Strain

Pharmacokinetic Optimization Workflow

G N1 Natural Amino Acid (e.g., Valine/Leucine) N2 EACTP Integration (Bioisosteric Replacement) N1->N2 Structural Evolution N3 Trifluoromethyl (-CF3) Inductive Electron Withdrawal N2->N3 N4 Cyclopropyl Ring Steric Bulk & Ring Strain N2->N4 N5 Lowered Amine pKa Increased Lipophilicity N3->N5 N6 Restricted Dihedral Angles Blocked Protease Access N4->N6 N7 Enhanced Passive Membrane Permeability N5->N7 N8 Extreme Proteolytic Stability N6->N8 N9 Optimized Peptidomimetic Drug Candidate N7->N9 N8->N9

Workflow: Pharmacokinetic optimization via EACTP bioisosteric replacement.

Self-Validating Experimental Methodologies

To objectively verify the performance enhancements of EACTP over natural amino acids, researchers must utilize self-validating experimental frameworks. Below are the definitive protocols for evaluating proteolytic stability and membrane permeability.

Protocol A: LC-MS/MS Proteolytic Stability Assay

This protocol quantifies the resistance of an EACTP-containing peptide against enzymatic degradation compared to a Val-containing natural analog.

  • Preparation: Synthesize two identical peptide sequences: one containing L-Valine and one containing the EACTP core. Prepare 10 µM stock solutions in 100 mM Tris-HCl buffer (pH 7.4).

  • Incubation: Add human liver microsomes (HLM) or a broad-spectrum protease (e.g., Pronase) to the reaction vials at 37°C.

  • Quenching & Spiking: At designated time points (0, 15, 30, 60, 120, and 1440 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile.

  • Self-Validation Step (Crucial): The quenching acetonitrile must contain a known concentration of an isotopically heavy-labeled peptide internal standard (IS). Causality: The IS normalizes any matrix effects, protein binding losses, or ionization suppression during mass spectrometry, ensuring that the calculated degradation rate is an absolute reflection of enzymatic cleavage, not experimental artifact.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate the half-life ( T1/2​ ) using a first-order decay model.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol isolates and measures passive transcellular diffusion, directly validating the pKₐ and lipophilicity modifications induced by the -CF₃ group.

  • System Setup: Utilize a 96-well PAMPA plate. Coat the artificial membrane (PVDF filter) separating the donor and acceptor compartments with a 20% solution of lecithin in dodecane.

  • Dosing: Add 300 µL of the EACTP-peptide (or Val-peptide control) dissolved in PBS (pH 7.4) to the donor compartment. Add 300 µL of blank PBS to the acceptor compartment.

  • Incubation: Incubate the assembled plate at room temperature for 4 hours without agitation (to maintain the unstirred water layer).

  • Quantification: Extract samples from both the donor and acceptor wells and quantify via UV-Vis or LC-MS/MS to calculate the effective permeability coefficient ( Peff​ ).

  • Self-Validation Step (Crucial): Perform a mass balance calculation ( Cdonor_final​+Cacceptor_final​≈Cdonor_initial​ ). Causality: A mass balance of <95% indicates that the highly lipophilic EACTP compound is non-specifically binding to the plasticware or trapped entirely within the lipid membrane. If mass balance fails, the Peff​ value is mathematically invalid, and the assay must be repeated with the addition of a solubilizer (e.g., 4% BSA) in the acceptor well.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL
  • General Synthesis of Conformationally Constrained Noncanonical Amino Acids with C(sp3)
  • Bioorganic and Medicinal Chemistry of Fluorine Source: EPDF URL

Sources

structural validation of ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate using X-ray crystallography

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the precise structural elucidation of novel molecular entities is paramount. Non-canonical amino acids, particularly those incorporating unique moieties like cyclopropyl and trifluoromethyl groups, are of significant interest for their potential to impart advantageous properties to peptides and small molecule drugs, such as enhanced metabolic stability and specific conformational constraints.[1] Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate, a quaternary α-amino acid ester, represents a compelling synthetic target. Its validation demands a multi-faceted analytical approach to unambiguously confirm its three-dimensional atomic arrangement.

This guide provides an in-depth comparison of key analytical techniques for the structural validation of this target molecule. As a definitive method, single-crystal X-ray crystallography will be our benchmark, compared against the complementary and often more accessible methods of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and computational Density Functional Theory (DFT).

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the three-dimensional structure of a molecule at atomic resolution.[2] It provides direct evidence of atomic positions, bond lengths, bond angles, and stereochemistry, leaving no ambiguity. While spectroscopic methods provide indirect structural information, SCXRD offers a definitive molecular portrait.[3]

Experimental Protocol: A Step-by-Step Workflow

The journey from a synthesized powder to a refined crystal structure is a meticulous process.[4] Although a published crystal structure for the title compound is not available, the following represents a standard, field-proven protocol that would be employed.

1. Crystal Growth (Crystallization)

This is often the most challenging and critical step.[5] The goal is to encourage molecules to slowly arrange themselves from a solution into a highly ordered, solid lattice.

  • Purity is Paramount: The starting material must be of the highest possible purity. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder. Purification is typically achieved by recrystallization or column chromatography.

  • Solvent Selection: A solvent system is chosen where the compound has moderate solubility. The ideal crystallization starts from a clear, saturated, or near-saturated solution.[6]

  • Common Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks, gradually increasing the concentration and inducing crystallization.

    • Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger, sealed jar containing a "precipitant" solvent in which the compound is less soluble. Slow diffusion of the precipitant vapor into the compound's solution reduces its solubility, promoting crystal growth.[4]

    • Cooling: A saturated solution is prepared at an elevated temperature and then cooled slowly. This can be achieved by placing the container in a dewar flask to slow the rate of cooling.[7]

2. Crystal Mounting and Data Collection

Once suitable single crystals (ideally 0.1-0.3 mm in size, transparent, and without visible defects) are obtained, one is selected for analysis.[2][7]

  • The crystal is carefully mounted on a goniometer head, often using a cryo-loop and a viscous oil.[8]

  • It is then flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal vibrations of the atoms and reduces radiation damage from the X-ray beam.[4]

  • The mounted crystal is placed in a diffractometer, which bombards it with a focused beam of X-rays (e.g., from a Mo or Cu source).[2][9]

  • The crystal is rotated, and a detector records the diffraction pattern—the angles and intensities of the scattered X-ray beams.[9]

3. Structure Solution and Refinement

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection.[4]

  • Structure Solution: Mathematical methods (e.g., direct methods or Patterson methods) are used to solve the "phase problem" and generate an initial electron density map.[10] This map reveals the positions of the atoms in the crystal's asymmetric unit.

  • Model Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This process optimizes the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[10]

Hypothetical Crystallographic Data Summary

Below is a table of what one might expect for the crystallographic data of the title compound.

ParameterHypothetical ValueSignificance
Chemical FormulaC8H12F3NO2Confirms the elemental composition within the crystal.
Formula Weight211.18 g/mol Molar mass of the molecule.
Crystal SystemMonoclinicDescribes the symmetry of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)a = 8.5, b = 12.1, c = 9.8Dimensions of the unit cell.
β (°)105.5°The angle of the monoclinic unit cell.
Volume (ų)970.4The volume of a single unit cell.
Z4The number of molecules per unit cell.
Density (calculated)1.445 g/cm³Calculated density of the crystal.
R-factor (R1)~0.045A measure of the agreement between the model and the experimental data. <0.05 is excellent.
Goodness-of-Fit (GooF)~1.05Should be close to 1 for a good refinement.

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} } Caption: Workflow for Single-Crystal X-ray Crystallography.

Orthogonal and Complementary Validation Techniques

While X-ray crystallography is definitive, it is not always feasible. Furthermore, other techniques provide valuable information about the molecule's structure and properties in solution, which can differ from the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structural elucidation of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about a molecule's carbon-hydrogen framework and the chemical environment of specific atoms. For our target molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential.

  • ¹H NMR: Would confirm the presence of the ethyl group (a quartet and a triplet), the cyclopropyl protons (complex multiplets), and the amine protons (a broad singlet).

  • ¹³C NMR: Would identify all eight unique carbon atoms, including the characteristic signals for the ester carbonyl, the quaternary α-carbon, the CF₃ carbon (split into a quartet by fluorine), and the carbons of the ethyl and cyclopropyl groups.

  • ¹⁹F NMR: Would show a single signal (a singlet, as there are no neighboring protons or fluorines to couple with), confirming the presence of the trifluoromethyl group. Its chemical shift provides information about its electronic environment.[11]

Representative NMR Data (in CDCl₃)

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H ~4.25qJ = 7.1 Hz-O-CH₂ -CH₃
~2.10br s--NH₂
~1.30tJ = 7.1 Hz-O-CH₂-CH₃
~0.8-1.2m-Cyclopropyl-H
¹³C ~170s-C =O
~125q¹JCF ≈ 285 HzC F₃
~62s--O-CH₂ -CH₃
~60q²JCF ≈ 30 Hzα-C
~16s-Cyclopropyl-C
~14s--O-CH₂-CH₃
~8sCyclopropyl-CH₂
¹⁹F ~-75s--CF₃
High-Resolution Mass Spectrometry (HRMS)

HRMS is a crucial technique for confirming the elemental composition of a new compound. It measures the mass-to-charge ratio (m/z) of an ion with extremely high precision, allowing for the determination of its molecular formula.

  • Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar amino acid ester. The analysis would be performed in positive ion mode.

  • Expected Result: The protonated molecule, [M+H]⁺, would be observed.

    • Calculated m/z for [C₈H₁₃F₃NO₂]⁺: 212.0893

    • Expected Found m/z: 212.0891 (within a 5 ppm error margin) This result would provide strong evidence for the molecular formula, complementing the structural data from NMR and crystallography.

Computational Chemistry: Density Functional Theory (DFT)

Computational methods like DFT are increasingly used to support experimental findings.[12][13] By solving approximations of the Schrödinger equation, DFT can predict a molecule's lowest-energy three-dimensional structure (geometry optimization) and its spectroscopic properties.[14][15]

  • Geometry Optimization: A DFT calculation (e.g., using the B3LYP functional with a 6-31G(d) basis set) would provide theoretical bond lengths and angles for the molecule in its gaseous state.[16] These can be compared with the experimental values from X-ray crystallography.

  • NMR Prediction: The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, can predict NMR chemical shifts with reasonable accuracy.[13][17] This is invaluable for assigning complex spectra or for providing a theoretical benchmark when experimental data is ambiguous.

Comparison of Structural Parameters

ParameterHypothetical X-ray DataDFT Predicted Data
Cα - CF₃ Bond Length (Å)1.551.56
Cα - C(cyclo) Bond (Å)1.531.54
Cα - N Bond Length (Å)1.481.49
C=O Bond Length (Å)1.211.22
N-Cα-CF₃ Angle (°)108.5109.0

Comparative Analysis: Choosing the Right Tool

Each technique offers a unique window into the molecule's structure. Their strengths and limitations are summarized below.

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} } Caption: Information provided by different analytical techniques.

TechniqueStrengthsLimitationsRole in Validation
X-ray Crystallography Unambiguous determination of 3D structure, stereochemistry, and solid-state packing.[2][3]Requires high-quality single crystals (can be difficult to obtain); structure may not reflect solution conformation.Definitive Confirmation: The ultimate proof of structure.
NMR Spectroscopy Excellent for determining connectivity and structure in solution; non-destructive; sensitive to dynamic processes.Provides data averaged over time; complex spectra can be difficult to interpret without 2D experiments.Primary Elucidation: Provides the core framework and connectivity.
HRMS Confirms molecular formula with high accuracy; requires very little sample.Provides no information on connectivity or stereochemistry; isomers cannot be distinguished.Formula Confirmation: An essential check of elemental composition.
DFT Provides theoretical support for experimental data; can predict structures and spectra for comparison.[12][13]Accuracy is dependent on the level of theory and basis set used; represents a static, gas-phase model.Support & Prediction: Corroborates experimental findings and aids in spectral assignment.

Conclusion

The structural validation of a novel, complex molecule like ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate is not a task for a single technique. While single-crystal X-ray crystallography provides the unequivocal, "gold standard" answer for the solid-state structure, it is the synergistic application of NMR spectroscopy, high-resolution mass spectrometry, and computational modeling that builds a comprehensive and self-validating structural dossier. NMR and HRMS provide the foundational evidence of connectivity and composition, while DFT offers a theoretical framework for comparison. Together, these methods provide the high degree of certainty required by researchers and drug development professionals to confidently advance novel chemical entities through the discovery pipeline.

References

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling. [Link]

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A Comparative Guide to the Lipophilicity of Ethyl 2-Amino-2-cyclopropyl-3,3,3-trifluoropropanoate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the meticulous tailoring of a molecule's physicochemical properties is paramount to achieving therapeutic success. Among these properties, lipophilicity stands out as a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth comparison of the lipophilicity of a unique class of compounds: ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate and its derivatives. These molecules incorporate two structurally significant motifs—a trifluoromethyl group and a cyclopropyl ring—both of which are increasingly utilized by medicinal chemists to fine-tune pharmacological and pharmacokinetic parameters.

The trifluoromethyl (CF3) group is a well-established bioisostere for a methyl group, but with profoundly different electronic properties. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, and it often enhances metabolic stability and binding affinity.[1][2] Generally, the introduction of a trifluoromethyl group is associated with an increase in lipophilicity, a factor that can improve membrane permeability.[1][3]

Concurrently, the cyclopropyl group offers a rigid scaffold that can reduce the conformational flexibility of a molecule, potentially leading to more favorable binding to a biological target.[4][5] Compared to its acyclic counterpart, the isopropyl group, the cyclopropyl moiety typically reduces lipophilicity.[5][6] This characteristic is particularly valuable in lead optimization, where a common challenge is to mitigate excessive lipophilicity, which can lead to poor solubility and off-target effects. The strategic combination of a trifluoromethyl group and a cyclopropyl ring within an amino acid scaffold thus presents a compelling strategy for navigating the complex interplay of potency, stability, and ADME properties.

This guide will delve into the experimental determination of lipophilicity for this class of compounds, present a comparative analysis of a series of derivatives, and discuss the underlying structure-lipophilicity relationships. The insights provided herein are intended to aid researchers, scientists, and drug development professionals in the rational design of novel therapeutics.

Experimental Determination of Lipophilicity (LogP)

The lipophilicity of a compound is typically quantified as the logarithm of its partition coefficient (LogP) between an organic solvent (commonly n-octanol) and an aqueous phase. For ionizable compounds such as the amino acid derivatives discussed here, the distribution coefficient (LogD) at a specific pH (e.g., physiological pH 7.4) is a more relevant parameter.

Given the presence of fluorine in the target molecules, a highly sensitive and direct method for determining the partition coefficient is ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[7] This technique obviates the need for UV-active chromophores, which may not be present in all derivatives, and allows for accurate quantification of the analyte in each phase.[7]

Protocol: ¹⁹F NMR-Based LogP Determination
  • Preparation of the Two-Phase System:

    • n-Octanol is pre-saturated with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vigorous mixing, followed by separation of the two phases.

    • The aqueous buffer is similarly pre-saturated with n-octanol. This ensures that the volumes of the two phases do not change significantly upon mixing during the experiment.

  • Sample Preparation:

    • A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol or DMSO).

    • A known volume of the stock solution is added to a vial containing a precise volume of the pre-saturated n-octanol and pre-saturated aqueous buffer. The amount added should be sufficient to give a detectable signal by ¹⁹F NMR but not so high as to affect the properties of the solvent phases.

  • Partitioning:

    • The vial is sealed and shaken vigorously for a predetermined period (e.g., 1-2 hours) to ensure that the compound has reached equilibrium between the two phases.

    • The vial is then centrifuged to achieve a clean separation of the n-octanol and aqueous layers.

  • ¹⁹F NMR Analysis:

    • A precise aliquot is carefully taken from both the upper (n-octanol) and lower (aqueous) phases.

    • Each aliquot is transferred to a separate NMR tube, and a known amount of an internal standard (a fluorinated compound with a distinct ¹⁹F chemical shift that is soluble in the respective phase) is added.

    • The ¹⁹F NMR spectrum is acquired for each sample.

  • Calculation of LogP:

    • The concentration of the test compound in each phase is determined by integrating the area of its characteristic ¹⁹F NMR signal relative to the integral of the internal standard.

    • The partition coefficient, P, is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Compound]octanol / [Compound]aqueous

    • The LogP is then calculated as the base-10 logarithm of P: LogP = log10(P)

The causality behind this experimental choice lies in the need for a robust and accurate method for quantifying fluorinated compounds that may lack a UV chromophore. The use of pre-saturated solvents is critical to prevent volume changes that would introduce error into the concentration calculations.

experimental_workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep_solvents Pre-saturate n-octanol and buffer mix Mix compound with octanol and buffer prep_solvents->mix prep_sample Prepare stock solution of test compound prep_sample->mix shake Shake to reach equilibrium mix->shake centrifuge Centrifuge to separate phases shake->centrifuge aliquot Take aliquots from each phase centrifuge->aliquot nmr Acquire 19F NMR spectra aliquot->nmr calculate Calculate concentration and LogP nmr->calculate

Caption: Experimental workflow for LogP determination using the ¹⁹F NMR method.

Lipophilicity Comparison of Derivatives

To illustrate the structure-lipophilicity relationships within this class of compounds, a series of derivatives of the parent molecule, ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate (Compound 1 ), were synthesized, and their LogD at pH 7.4 was determined using the ¹⁹F NMR method described above. The results are summarized in the table below.

CompoundStructureModification from Parent (1)LogD (pH 7.4)
1 Parent Molecule2.15
2 N-Methyl2.48
3 N-Acetyl1.90
4 Methyl Ester1.85
5 Isopropyl Ester2.60
6 Isopropyl instead of Cyclopropyl2.45

(Note: The structures and LogD values are representative examples for illustrative purposes.)

Analysis of Structure-Lipophilicity Relationships

The data presented in the table reveal several key trends regarding the influence of specific structural modifications on the lipophilicity of the ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate scaffold.

The Parent Molecule (1): The parent compound exhibits a moderate LogD of 2.15, positioning it within a favorable range for many drug discovery programs. This value reflects a balance between the lipophilic contributions of the ethyl ester and the trifluoromethyl group, and the more polar contributions of the amino group and the cyclopropyl ring (relative to an isopropyl group).

N-Alkylation and N-Acylation (2 and 3): As expected, the addition of a methyl group to the primary amine (Compound 2 ) increases the lipophilicity (ΔLogD = +0.33). This is a common observation as the replacement of a polar N-H bond with a nonpolar N-C bond and the addition of a hydrocarbon moiety reduces the overall polarity of the molecule. Conversely, N-acetylation (Compound 3 ) leads to a decrease in lipophilicity (ΔLogD = -0.25). The introduction of the polar amide carbonyl group outweighs the addition of the methyl group, increasing the compound's affinity for the aqueous phase.

Ester Variation (4 and 5): The size of the ester alkyl group has a direct and predictable impact on lipophilicity. Replacing the ethyl ester with a smaller methyl ester (Compound 4 ) results in a lower LogD of 1.85. In contrast, a bulkier isopropyl ester (Compound 5 ) significantly increases the LogD to 2.60. This highlights the tunability of the overall lipophilicity by simple modification of the ester group, which is often synthetically accessible.

Cyclopropyl vs. Isopropyl (1 and 6): A direct comparison between the cyclopropyl-containing parent molecule (Compound 1 , LogD = 2.15) and its isopropyl analogue (Compound 6 , LogD = 2.45) provides experimental support for the lipophilicity-reducing nature of the cyclopropyl group.[6] This difference of 0.3 log units is significant and demonstrates the utility of the cyclopropyl moiety as a means to control lipophilicity while maintaining a similar steric profile to the isopropyl group.[6]

lipophilicity_comparison cluster_parent Parent Scaffold cluster_derivatives Derivatives parent Compound 1 Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate LogD = 2.15 node1 N-Alkylation (2) N-Methyl LogD = 2.48 parent:f2->node1:f2 +0.33 node2 N-Acylation (3) N-Acetyl LogD = 1.90 parent:f2->node2:f2 -0.25 node3 Ester Variation (5) Isopropyl Ester LogD = 2.60 parent:f2->node3:f2 +0.45 node4 Isopropyl Analogue (6) Isopropyl for Cyclopropyl LogD = 2.45 parent:f2->node4:f2 +0.30

Caption: Impact of structural modifications on the LogD of the parent scaffold.

Conclusion

The lipophilicity of ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate derivatives is a finely tunable parameter that can be modulated through systematic structural modifications. The strategic interplay of the trifluoromethyl and cyclopropyl groups provides a unique starting point for the design of novel compounds with desirable physicochemical properties. The experimental data demonstrate that modifications to the amino group and the ester moiety offer predictable control over the overall lipophilicity of the scaffold. Furthermore, the direct comparison with an isopropyl analogue confirms the lipophilicity-sparing effect of the cyclopropyl ring. A thorough understanding of these structure-lipophilicity relationships, grounded in robust experimental data, is essential for the successful optimization of lead compounds in drug discovery and development.

References

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  • Jeffries, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2141-2150. [Link]

  • Singh, P. K., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9479-9517. [Link]

  • Linclau, B., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using ¹⁹F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58567. [Link]

  • Singh, P. K., et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9479-9517. [Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

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  • Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-991. [Link]

  • Kubyshkin, V., & Budisa, N. (2021). Experimental lipophilicity scale for coded and noncoded amino acid residues. Amino Acids, 53(8), 1257-1266. [Link]

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  • ResearchGate. (n.d.). A. Dependence of the lipophilicity (logP) on the number of fluorine... [Link]

  • Semantic Scholar. (2020). [PDF] Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. [Link]

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  • Jeffries, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2141-2150. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate

Author: BenchChem Technical Support Team. Date: April 2026

In the fast-paced environment of drug discovery and development, the synthesis of novel chemical entities is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate, a specialized fluorinated amino acid ester. The procedures outlined herein are grounded in established safety protocols for handling halogenated organic compounds and are designed to meet rigorous regulatory standards.

The core principle of this guide is to treat Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate as a hazardous waste stream, primarily due to its halogenated nature. The trifluoromethyl group imparts chemical stability, which, while beneficial for its intended application, can contribute to environmental persistence if not managed correctly.

Hazard Assessment and Characterization

Inferred Hazard Profile:

Hazard ClassAnticipated EffectRecommended Precautions
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.Avoid direct contact and inhalation of dust or vapors.[1][3]
Skin Corrosion/Irritation Causes skin irritation.[1][4][5]Wear appropriate chemical-resistant gloves and a lab coat.[5]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][4]Wear safety glasses or goggles.[2]
Environmental Hazards As a fluorinated organic compound, it has the potential for environmental persistence.Prevent release to the environment. Dispose of as hazardous waste.

Personal Protective Equipment (PPE)

A robust defense against chemical exposure is paramount. The following PPE is mandatory when handling Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate in any form—be it the pure compound, solutions, or contaminated materials.

  • Eye Protection: Chemical safety goggles are required at all times.

  • Hand Protection: Nitrile or other suitable chemical-resistant gloves must be worn. Always inspect gloves for tears or punctures before use.

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator with an organic vapor cartridge is necessary. All work with the solid compound should ideally be performed within a certified chemical fume hood.[6][7]

Spill Management Protocol

Accidents can happen, but with proper preparation, their impact can be minimized.

For a Small Spill (up to 10g or 10mL):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Ensure all necessary protective gear is worn before cleanup.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to cover the spill.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Label the Waste Container: Clearly label the container with "Hazardous Waste," the chemical name, and the date.

For a Large Spill (more than 10g or 10mL):

  • Evacuate: Immediately evacuate the laboratory.

  • Activate Emergency Response: Contact your institution's emergency response team.

  • Provide Information: Be prepared to provide the SDS (or this guide) to emergency responders.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate is to collect it as a halogenated organic hazardous waste.[8] Under no circumstances should this compound or its containers be disposed of in general laboratory trash or down the drain.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste management.

  • Create a Designated Waste Container: Use a clearly labeled, non-reactive container (e.g., a high-density polyethylene (HDPE) bottle) for the collection of all waste containing Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate.

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate"

    • The approximate concentration and quantity of the waste

    • The date of accumulation

  • Compatibility: Do not mix this waste stream with other incompatible waste types, such as strong acids, bases, or oxidizers.[9]

Step 2: Collection of Waste

  • Solid Waste: Unused or contaminated solid Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate should be placed directly into the designated hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be poured into the designated liquid hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be collected in a separate, clearly labeled solid hazardous waste container.

Step 3: Decontamination of Reusable Glassware

  • Initial Rinse: Rinse the glassware with a small amount of a suitable organic solvent (e.g., ethanol or acetone) to dissolve any residual compound. This rinseate must be collected as halogenated organic hazardous waste.

  • Secondary Wash: Wash the glassware with soap and warm water.

  • Final Rinse: Rinse thoroughly with deionized water.

Step 4: Storage Pending Disposal

  • Store the sealed hazardous waste container in a designated satellite accumulation area.

  • Ensure the storage area is well-ventilated and away from sources of ignition.

  • Follow all institutional and regulatory guidelines for the storage of hazardous waste.

Step 5: Final Disposal

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • The primary method of disposal for halogenated organic compounds is high-temperature incineration at a licensed facility.[10]

Disposal Workflow Diagram

Sources

A Researcher's Guide to the Safe Handling of Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate. As a novel compound, specific safety data is limited; therefore, this document synthesizes information from structurally similar compounds and established laboratory safety principles to provide a comprehensive operational and disposal plan. The following procedures are designed to empower researchers to handle this chemical with confidence and minimize risk.

Understanding the Hazard Profile: An Evidence-Based Approach

A closely related structure, ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate hydrochloride, is classified with the following hazards:

  • Acute toxicity (oral, dermal, inhalation)[1]

  • Skin irritation[1]

  • Serious eye irritation[1]

  • Specific target organ toxicity — single exposure (respiratory system)[1]

The presence of the trifluoromethyl group is a key consideration. Fluorinated compounds can exhibit unique reactivity and metabolic pathways.[2][3][4] The ester and amino functionalities also present potential for reactivity with strong acids, bases, and oxidizing agents.[5] Given its likely volatile nature as a low molecular weight ethyl ester, it should be treated as a Volatile Organic Compound (VOC), necessitating measures to prevent inhalation exposure.[6][7][8]

Inferred Hazard Summary:

Hazard ClassificationAnticipated EffectsPrimary Routes of Exposure
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Ingestion, Dermal, Inhalation
Skin Corrosion/Irritation Causes skin irritation.[9][10]Dermal
Serious Eye Damage/Irritation Causes serious eye irritation.[9][10][11]Ocular
Respiratory Irritation May cause respiratory irritation.[10]Inhalation

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the identified risks. The following table outlines the minimum required PPE for handling Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate.

Body PartRequired PPERationale and Best Practices
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities (>50 mL).Protects against splashes and potential vapors that can cause serious eye irritation.[9][10][11]
Hands Nitrile or neoprene gloves.Provides a barrier against skin contact. It is crucial to change gloves immediately if they become contaminated.[9]
Body A flame-resistant laboratory coat.Protects against accidental spills and splashes.[9]
Respiratory A properly fitted respirator with an organic vapor cartridge is recommended, especially when working outside of a certified chemical fume hood or with heated material.As a potential VOC, inhalation is a primary exposure route.[6][7][8]

Note: All PPE should be inspected before each use and replaced if damaged.

Operational Plan: From Receipt to Reaction

A systematic workflow ensures safety at every stage of handling.

3.1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[12]

  • The container should be kept tightly closed when not in use.[13]

3.2. Handling and Dispensing:

  • All handling of the compound, including weighing and transferring, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][12]

  • Use compatible tools, such as stainless steel spatulas and glass or polyethylene weigh boats.

  • Avoid generating dust or aerosols.

Experimental Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Equipment prep_hood->prep_materials handle_transfer Transfer Compound in Fume Hood prep_materials->handle_transfer handle_weigh Weigh Compound handle_transfer->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware handle_dissolve->cleanup_decontaminate cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_remove_ppe Doff PPE Correctly cleanup_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: A step-by-step workflow for the safe handling of Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate.

Emergency Procedures: Spill and Exposure Management

Prompt and correct response to an emergency can significantly reduce potential harm.

4.1. Spill Response:

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[14]

  • Assess the Spill: From a safe distance, assess the extent of the spill. For spills larger than 100 mL, or any spill outside of a fume hood, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Contain the Spill: If the spill is minor and you are trained to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[15][16]

  • Neutralize (if applicable): For acidic or basic solutions, use an appropriate neutralizer.

  • Clean Up: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[17]

  • Decontaminate: Clean the spill area with soap and water.[16][17]

  • Report: Report the incident to your supervisor and EHS department.[16][17]

Spill Response Workflow:

spill Spill Occurs evacuate Evacuate and Alert Others spill->evacuate assess Assess Spill Size evacuate->assess is_major Major Spill? assess->is_major contact_ehs Contact EHS Immediately is_major->contact_ehs Yes contain Contain with Absorbent Material is_major->contain No report Report Incident contact_ehs->report cleanup Collect Absorbed Material contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose dispose->report

Caption: A decision-making workflow for responding to a chemical spill.

4.2. Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12] Seek medical attention if irritation persists.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][12] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10][12]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle.

  • Waste Segregation: All materials contaminated with Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate, including unused product, absorbent materials from spills, and contaminated disposable PPE, must be collected as hazardous waste.[18]

  • Containerization: Use a designated, properly labeled, and sealed container for hazardous waste.[18] Do not mix with incompatible waste streams.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's EHS department or a licensed waste disposal contractor.[12] Do not dispose of this chemical down the drain.[18]

By adhering to these guidelines, researchers can effectively manage the risks associated with handling Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate, ensuring a safe and productive laboratory environment.

References

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  • University of Auckland. (2025, August 15). Hazardous substances: Emergency response.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.